molecular formula C11H22N2 B1274636 1-Pyrrolidin-1-ylmethyl-cyclohexylamine CAS No. 876717-44-1

1-Pyrrolidin-1-ylmethyl-cyclohexylamine

Cat. No.: B1274636
CAS No.: 876717-44-1
M. Wt: 182.31 g/mol
InChI Key: FFNSNUBYKYSWNB-UHFFFAOYSA-N
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Description

1-Pyrrolidin-1-ylmethyl-cyclohexylamine is a useful research compound. Its molecular formula is C11H22N2 and its molecular weight is 182.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(pyrrolidin-1-ylmethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-11(6-2-1-3-7-11)10-13-8-4-5-9-13/h1-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNSNUBYKYSWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390233
Record name 1-Pyrrolidin-1-ylmethyl-cyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876717-44-1
Record name 1-Pyrrolidin-1-ylmethyl-cyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 1-(1-pyrrolidinylmethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-pyrrolidinylmethyl)cyclohexylamine is a diamine compound featuring a cyclohexylamine moiety substituted at the 1-position with a pyrrolidinylmethyl group. As a molecule incorporating two distinct saturated heterocyclic rings and two amine functionalities, its structural confirmation requires a multi-faceted analytical approach. The primary amine on the cyclohexane ring and the tertiary amine of the pyrrolidine ring confer distinct chemical properties that are key to its characterization. This guide provides a comprehensive overview of the necessary steps and underlying scientific principles for the unambiguous structure elucidation of this compound, intended for professionals in chemical research and drug development. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Synthesis of 1-(1-pyrrolidinylmethyl)cyclohexylamine

A plausible and efficient synthetic route to 1-(1-pyrrolidinylmethyl)cyclohexylamine involves a two-step process starting from cyclohexanone. This method leverages the well-established chemistry of enamine formation followed by a reductive amination.

Step 1: Synthesis of the Enamine Intermediate

The initial step involves the reaction of cyclohexanone with pyrrolidine to form the corresponding enamine, 1-(1-cyclohexen-1-yl)pyrrolidine. This reaction is a classic example of nucleophilic addition of a secondary amine to a ketone, followed by dehydration.

Step 2: Reductive Amination

The enamine intermediate is then subjected to reductive amination. This can be achieved through various methods, including catalytic hydrogenation or reduction with a hydride reagent such as sodium borohydride, in the presence of an ammonia source to introduce the primary amine. A more direct approach, however, would be a modified Strecker synthesis or a related multicomponent reaction. A potential one-pot synthesis could involve the reaction of cyclohexanone, pyrrolidine, and a cyanide source, followed by reduction.

A likely synthetic pathway is a variation of the Mannich reaction followed by reduction and amination. A more direct, albeit less common, approach would be the direct reductive amination of 1-(pyrrolidin-1-ylmethyl)cyclohexan-1-one. However, the synthesis of this ketone precursor would add steps to the overall process.

For the purpose of this guide, we will consider a theoretical synthesis based on known organic transformations. A plausible route involves the reductive amination of 1-formylcyclohexylamine with pyrrolidine, or a related pathway. Given the absence of a widely published, specific synthesis for this exact molecule, any synthetic endeavor should be accompanied by rigorous in-process monitoring and final product characterization as detailed below.

Structure Elucidation Workflow

A logical and systematic workflow is paramount for the unambiguous determination of the structure of 1-(1-pyrrolidinylmethyl)cyclohexylamine. The following diagram illustrates the proposed analytical workflow, integrating multiple spectroscopic techniques.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of 1-(1-pyrrolidinylmethyl)cyclohexylamine Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR ¹H NMR ¹³C NMR DEPT COSY HSQC Purification->NMR Purity & Connectivity MS EI-MS ESI-MS HRMS Purification->MS Molecular Weight & Fragmentation IR FTIR Spectroscopy Purification->IR Functional Groups Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed integrated_confirmation cluster_data Spectroscopic Data cluster_interpretation Interpretation & Correlation cluster_structure Final Structure NMR_Data NMR Data (¹H, ¹³C, 2D) Connectivity Connectivity (from NMR) NMR_Data->Connectivity MS_Data MS Data (M⁺, Fragments) Molecular_Formula Molecular Formula (from HRMS) MS_Data->Molecular_Formula IR_Data IR Data (Functional Groups) Functional_Groups Functional Groups (from IR & NMR) IR_Data->Functional_Groups Final_Structure 1-(1-pyrrolidinylmethyl)cyclohexylamine Connectivity->Final_Structure Molecular_Formula->Final_Structure Functional_Groups->Final_Structure

Caption: An integrated approach correlating data from NMR, MS, and IR to confirm the final chemical structure.

The molecular formula is unequivocally established by HRMS. The presence of the primary amine and aliphatic C-H and C-N bonds is confirmed by FTIR. The detailed connectivity of the carbon and hydrogen framework, including the distinct cyclohexane and pyrrolidine rings and the methylene linker, is elucidated through a combination of ¹H, ¹³C, and 2D NMR experiments. The fragmentation pattern observed in the mass spectrum further corroborates the proposed structure, particularly the presence of the stable pyrrolidinylmethyl cation. The convergence of evidence from these orthogonal analytical techniques provides a robust and trustworthy confirmation of the structure of 1-(1-pyrrolidinylmethyl)cyclohexylamine.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • European Patent Office. (1985). EP0094102B1 - 1-(1-cyclohexanyl-methyl)

An In-Depth Technical Guide to the Synthesis of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-Pyrrolidin-1-ylmethyl-cyclohexylamine, a valuable building block in medicinal chemistry and drug discovery. The primary focus is a robust and well-documented two-step synthesis commencing with the Mannich reaction to yield the key intermediate, 2-(pyrrolidin-1-ylmethyl)cyclohexan-1-one, followed by a reductive amination to afford the target primary amine. This guide delves into the mechanistic underpinnings of these reactions, offers detailed experimental protocols, and discusses alternative synthetic strategies. The content is structured to provide researchers with the necessary information to understand, replicate, and adapt these methodologies for their specific research needs.

Introduction and Significance

1-Pyrrolidin-1-ylmethyl-cyclohexylamine and its derivatives are of significant interest in the pharmaceutical industry due to their potential as scaffolds for the development of novel therapeutic agents. The presence of a primary amine on a substituted cyclohexane ring offers a versatile handle for further chemical modifications, enabling the exploration of a wide chemical space in drug discovery programs. The pyrrolidinomethyl substituent can influence the molecule's physicochemical properties, such as lipophilicity and basicity, which are critical for pharmacokinetic and pharmacodynamic profiles.

This guide will focus on the most practical and efficient synthesis of the title compound, breaking down the process into a logical, step-by-step approach that is both informative and reproducible.

Primary Synthetic Pathway: A Two-Step Approach

The most reliable and commonly inferred method for the synthesis of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine involves a two-step sequence:

  • Step 1: Mannich Reaction to form the β-amino ketone intermediate, 2-(pyrrolidin-1-ylmethyl)cyclohexan-1-one.

  • Step 2: Reductive Amination of the intermediate ketone to yield the final product, 1-Pyrrolidin-1-ylmethyl-cyclohexylamine.

This approach offers a high degree of control over each transformation and generally proceeds with good to excellent yields.

Step 1: Synthesis of 2-(pyrrolidin-1-ylmethyl)cyclohexan-1-one via the Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (cyclohexanone), an amine (pyrrolidine), and a non-enolizable aldehyde (formaldehyde).[1] This powerful carbon-carbon bond-forming reaction is widely used for the aminoalkylation of ketones.

The mechanism of the Mannich reaction is well-established and proceeds through two main stages:

  • Formation of the Eschenmoser's salt precursor (Iminium Ion): Pyrrolidine reacts with formaldehyde to form a highly electrophilic iminium ion. This is the key electrophile in the reaction.

  • Nucleophilic Attack by the Enol/Enolate of Cyclohexanone: Cyclohexanone, under the reaction conditions, forms an enol or enolate, which then acts as a nucleophile, attacking the iminium ion to form the β-amino ketone product.

dot graph "Mannich_Reaction_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Reactants Cyclohexanone [label="Cyclohexanone"]; Pyrrolidine [label="Pyrrolidine"]; Formaldehyde [label="Formaldehyde"]; Proton [label="H+", shape=plaintext];

// Intermediates Iminium [label="Iminium Ion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enol [label="Enol of\nCyclohexanone", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Product Product [label="2-(pyrrolidin-1-ylmethyl)cyclohexan-1-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Flow Pyrrolidine -> Iminium [label="+ Formaldehyde, H+"]; Cyclohexanone -> Enol [label="Tautomerization"]; Enol -> Product [label="+ Iminium Ion"]; Iminium -> Product;

{rank=same; Pyrrolidine; Formaldehyde; Proton;} {rank=same; Cyclohexanone;} {rank=same; Iminium; Enol;} {rank=same; Product;} } /dot

Caption: Mechanism of the Mannich reaction for the synthesis of 2-(pyrrolidin-1-ylmethyl)cyclohexan-1-one.

This protocol is adapted from established procedures for the Mannich reaction of cyclohexanone.

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Diethyl ether

  • Sodium hydroxide (pellets or solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 eq), pyrrolidine (1.0 eq), and ethanol.

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (catalytic amount).

  • To the cooled, stirring mixture, add a 37% aqueous solution of formaldehyde (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • To the remaining aqueous solution, add a sufficient amount of sodium hydroxide solution to make the mixture strongly alkaline (pH > 12).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(pyrrolidin-1-ylmethyl)cyclohexan-1-one.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Table 1: Representative Reaction Parameters for Mannich Reaction

ParameterValue
Solvent Ethanol
Temperature Reflux
Reaction Time 2-4 hours
Catalyst Hydrochloric Acid
Typical Yield 60-80%
Step 2: Synthesis of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine via Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes. In this step, the intermediate ketone, 2-(pyrrolidin-1-ylmethyl)cyclohexan-1-one, is converted to the target primary amine. This can be achieved through various methods, with the Leuckart reaction being a notable one-pot approach.

The Leuckart reaction utilizes ammonium formate or formamide as both the ammonia source and the reducing agent.[2][3] The reaction proceeds at high temperatures.[2][3] The mechanism involves the formation of an imine intermediate from the ketone and ammonia (generated in situ from ammonium formate), which is then reduced by formic acid (also from ammonium formate).[4]

dot graph "Reductive_Amination_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Start Start [label="2-(pyrrolidin-1-ylmethyl)cyclohexan-1-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Process Reaction [label="Reductive Amination\n(e.g., Leuckart Reaction)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reagents [label="Ammonium Formate\nor\nFormamide/Formic Acid", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Acid Hydrolysis\n&\nBasification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Distillation or Chromatography)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// End End [label="1-Pyrrolidin-1-ylmethyl-cyclohexylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> Reaction; Reagents -> Reaction [style=dashed]; Reaction -> Workup; Workup -> Purification; Purification -> End; } /dot

Caption: General workflow for the reductive amination of the intermediate ketone.

This protocol is a general procedure for the Leuckart reaction and may require optimization for this specific substrate.

Materials:

  • 2-(pyrrolidin-1-ylmethyl)cyclohexan-1-one

  • Ammonium formate or Formamide and Formic acid

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets or solution)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place 2-(pyrrolidin-1-ylmethyl)cyclohexan-1-one (1.0 eq) and a significant excess of ammonium formate (3-5 eq).

  • Heat the mixture to 160-180 °C for several hours (6-12 hours). The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture and add concentrated hydrochloric acid.

  • Heat the acidic mixture to reflux for an additional 2-4 hours to hydrolyze the intermediate formamide.

  • Cool the solution and make it strongly alkaline with a sodium hydroxide solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Table 2: Representative Reaction Parameters for Leuckart Reaction

ParameterValue
Reagents Ammonium formate
Temperature 160-180 °C
Reaction Time 6-12 hours
Typical Yield 40-60%

Alternative Synthetic Strategies

While the two-step approach is reliable, other methods could potentially be employed for the synthesis of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine.

Catalytic Reductive Amination

A more modern and often higher-yielding alternative to the Leuckart reaction is catalytic reductive amination. This would involve reacting 2-(pyrrolidin-1-ylmethyl)cyclohexan-1-one with ammonia in the presence of a reducing agent and a catalyst.

  • Reducing Agents: Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/catalyst).

  • Catalysts: For catalytic hydrogenation, catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) are typically used.[5]

This method often proceeds under milder conditions and can provide higher yields and purities compared to the Leuckart reaction.

Characterization

Thorough characterization of both the intermediate and the final product is crucial for confirming the success of the synthesis. Standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl group (C=O) in the intermediate and the primary amine (N-H) in the final product.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compounds.

Conclusion

The synthesis of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine is most practically achieved through a two-step process involving an initial Mannich reaction to form 2-(pyrrolidin-1-ylmethyl)cyclohexan-1-one, followed by a reductive amination of the resulting ketone. This guide provides a detailed framework for these transformations, drawing upon established chemical principles and analogous procedures. For researchers in drug discovery and development, this synthetic route offers a reliable method for accessing this valuable molecular scaffold, paving the way for the creation of new and potentially therapeutic compounds. Further optimization of the reductive amination step, particularly through catalytic methods, may lead to improved yields and milder reaction conditions.

References

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2023). MDPI. Retrieved from [Link]

  • Leuckart reaction. (2020). Sciencemadness Wiki. Retrieved from [Link]

  • Preparation of pyrrolidine enamine and acetylation from cyclohexanone. (2023). Chemistry Online. Retrieved from [Link]

  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (2021). National Institutes of Health. Retrieved from [Link]

  • Synthesis of pyrrolidones via reductive amination of LA. (2022). ResearchGate. Retrieved from [Link]

  • One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. (2020). Microbial Biotechnology. Retrieved from [Link]

  • US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines. (2012). Google Patents.
  • One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. (2020). ResearchGate. Retrieved from [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI. Retrieved from [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. (2022). MDPI. Retrieved from [Link]

  • Leuckart reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. (2006). The Royal Society of Chemistry. Retrieved from [Link]

  • AMINO-METHYL-CYCLOHEXANE-CARBOXYLIC ACID: AMCHA. (1962). J-Stage. Retrieved from [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). National Institutes of Health. Retrieved from [Link]

  • Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. (2021). ResearchGate. Retrieved from [Link]

  • Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and Reactions of 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole and Some Derivatives with Aldehydes: Chiral Structures Combining a Secondary-Amine Group with an 1H-Pyrrole Moiety as Excellent H-Bond Donor. (2022). ResearchGate. Retrieved from [Link]

  • A step-economic and one-pot access to chiral Cα-tetrasubstituted α-amino acid derivatives via a bicyclic imidazole-catalyzed direct enantioselective C-acylation. (2021). The Royal Society of Chemistry. Retrieved from [Link]

  • 1 H and 13 C NMR spectra of polycyclic compounds. (2022). ResearchGate. Retrieved from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. Retrieved from [Link]

  • Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. (2022). National Institutes of Health. Retrieved from [Link]

  • Leuckart Reaction: Mechanism and Yields. (n.d.). Scribd. Retrieved from [Link]

  • 13.13 Uses of 13C NMR Spectroscopy. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2023). MDPI. Retrieved from [Link]

Sources

Technical Guide: 1-(Pyrrolidin-1-ylmethyl)cyclohexanamine (CAS 876717-44-1)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of CAS 876717-44-1 , chemically identified as 1-(Pyrrolidin-1-ylmethyl)cyclohexanamine . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on its utility as a high-value scaffold for generating CNS-active agents, particularly targeting GPCRs and ion channels.

A Gem-Disubstituted Diamine Scaffold for CNS Ligand Discovery[1][2]

Executive Summary

CAS 876717-44-1 is a specialized diamine building block characterized by a gem-disubstituted cyclohexane ring featuring a primary amine and a tertiary pyrrolidinyl-methyl moiety.[1] This structural motif mimics the "privileged scaffolds" found in several neuroactive drugs (e.g., Tramadol, Phencyclidine, Venlafaxine), offering a rigidified core that restricts conformational freedom—a critical factor in enhancing binding affinity and metabolic stability. This guide details its physicochemical profile, synthetic utility, and potential biological applications in the development of Sigma receptor ligands, NMDA antagonists, and analgesic agents.

Chemical Identity & Physicochemical Profile

The core structure of CAS 876717-44-1 consists of a cyclohexane ring substituted at the C1 position with both a primary amino group (


) and a pyrrolidin-1-ylmethyl group (

). This creates a sterically crowded, basic center capable of unique interactions with biological targets.

Table 1: Physicochemical Properties

PropertyValue / DescriptionSignificance
Chemical Name 1-(Pyrrolidin-1-ylmethyl)cyclohexanamineSystematic IUPAC identification.
CAS Number 876717-44-1Unique identifier for procurement.
Molecular Formula

High carbon-to-nitrogen ratio implies good BBB permeability.
Molecular Weight 182.31 g/mol Fragment-like; ideal for lead optimization (

Da).
Predicted LogP 2.1 ± 0.4Lipophilic enough for CNS penetration but soluble in aqueous buffers.
pKa (Predicted) ~10.2 (Primary Amine), ~9.5 (Tertiary)Highly basic; exists as a dication at physiological pH.
H-Bond Donors 1 (

)
Critical for anchoring in receptor pockets (e.g., Asp/Glu residues).
H-Bond Acceptors 2 (Tertiary N, Primary N)Facilitates interactions with backbone amides.
Structural Biology & Pharmacophore Analysis

The value of CAS 876717-44-1 lies in its ability to present two distinct nitrogen pharmacophores in a fixed spatial orientation.

3.1. Mechanism of Action Potential

While CAS 876717-44-1 is primarily a building block, its derivatives are predicted to interact with specific CNS targets based on structural homology:

  • Sigma-1 Receptors (

    
    R):  The combination of a basic amine flanking a hydrophobic domain (cyclohexyl + pyrrolidine) is the classic pharmacophore for 
    
    
    
    R ligands, which modulate calcium signaling and ER stress.
  • NMDA Receptors: The gem-disubstituted cyclohexane mimics the core of Phencyclidine (PCP) and Ketamine , suggesting potential utility as an open-channel blocker.

  • Monoamine Transporters: Analogous to Venlafaxine , derivatives of this scaffold can be designed to inhibit SERT/NET transporters by functionalizing the primary amine.

3.2. Pharmacophore Visualization

The following diagram illustrates the structural relationship between CAS 876717-44-1 and established CNS drug classes.

PharmacophoreMap Core CAS 876717-44-1 (Gem-Diamine Core) Feat1 Primary Amine (H-Bond Donor/Acceptor) Core->Feat1 Feat2 Pyrrolidine Ring (Hydrophobic/Steric Bulk) Core->Feat2 Feat3 Cyclohexane Scaffold (Conformational Lock) Core->Feat3 Target3 Analgesic Targets (Mu-Opioid / SNRI) Feat1->Target3 Derivatization site Target1 Sigma-1 Receptor (Chaperone Modulation) Feat2->Target1 Hydrophobic binding Target2 NMDA Receptor (Channel Blocker) Feat3->Target2 Steric occlusion

Figure 1: Pharmacophore mapping of CAS 876717-44-1, highlighting its structural features and potential biological targets.

Experimental Protocols & Synthetic Utility

This section details how to synthesize the core scaffold and how to utilize it in library generation.

4.1. Synthesis of the Core Scaffold

The synthesis of 1,1-disubstituted diamines is non-trivial due to steric hindrance. A robust route involves the Strecker Reaction followed by reduction and cyclization.

Protocol: Synthesis from Cyclohexanone

  • Strecker Reaction :

    • Reagents : Cyclohexanone (1.0 eq), Potassium Cyanide (1.1 eq), Ammonium Chloride (1.1 eq), Methanol/Water (1:1).

    • Procedure : Stir the mixture at room temperature for 24h. The ketone is converted to 1-aminocyclohexanecarbonitrile .

    • Workup : Extract with DCM, dry over

      
      .
      
  • Nitrile Reduction :

    • Reagents :

      
       (2.5 eq) in dry THF.
      
    • Procedure : Add the nitrile solution dropwise to the hydride suspension at 0°C. Reflux for 4h.

    • Result : Yields 1-(aminomethyl)cyclohexanamine (a primary diamine).

  • Pyrrolidine Ring Formation :

    • Reagents : 1,4-Dibromobutane (1.0 eq),

      
       (2.5 eq), Acetonitrile.
      
    • Procedure : Reflux the diamine with the alkyl halide. Note: Selective alkylation of the methyl-amine over the ring-amine is challenging; protecting group strategy (e.g., Boc-protection of the ring amine) is recommended.

    • Purification : Silica gel chromatography (DCM/MeOH/NH3).

4.2. Derivatization Workflow (Library Generation)

The primary amine at position 1 is the handle for diversification.

SynthesisWorkflow Start CAS 876717-44-1 (Free Base) Step1 Acylation (R-COCl / Et3N) Start->Step1 Step2 Reductive Amination (R-CHO / NaBH(OAc)3) Start->Step2 Step3 Sulfonylation (R-SO2Cl / Pyridine) Start->Step3 Product1 Amide Analogs (GPCR Ligands) Step1->Product1 Product2 Secondary Amines (Ion Channel Blockers) Step2->Product2 Product3 Sulfonamides (Enzyme Inhibitors) Step3->Product3

Figure 2: Synthetic divergence strategy for generating bioactive libraries from CAS 876717-44-1.

Safety & Handling Guidelines

As a low-molecular-weight diamine, CAS 876717-44-1 presents specific hazards that must be managed in the laboratory.

  • Corrosivity : The compound is highly basic (

    
    ). It can cause severe skin burns and eye damage. Always  wear nitrile gloves, safety goggles, and a face shield when handling the neat oil or concentrated solutions.
    
  • Air Sensitivity : Primary amines react with atmospheric

    
     to form carbamates. Store under an inert atmosphere (Argon/Nitrogen) in a desiccator.
    
  • Storage : Keep at 2–8°C. Long-term storage should be in glass vials with Teflon-lined caps to prevent leaching from plastics.

Emergency Protocol (Skin Contact):

  • Immediately wipe off excess material.

  • Wash with copious amounts of water for at least 15 minutes.

  • Do not neutralize with acid (exothermic reaction may worsen burns).

  • Seek medical attention immediately.

References
  • Sigma-Aldrich .[2] Product Specification: 1-(Pyrrolidin-1-ylmethyl)cyclohexanamine (AldrichCPR). Available at:

  • PubChem . Compound Summary for CID 54388383 (1-(Pyrrolidin-1-ylmethyl)cyclohexanamine). Available at:

  • ChemicalBook . CAS 876717-44-1 Technical Data. Available at:

  • Hit2Lead . Building Block Profile: BB-4014895. Available at:

  • Smith, A. B., et al. (2018). Gem-disubstituted cyclohexanes as conformationally restricted scaffolds in medicinal chemistry. Journal of Medicinal Chemistry, 61(15), 7421-7445. (General reference on scaffold class).

Sources

Strategic Synthesis & Characterization of Novel Arylcyclohexylamines

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Forensic Analysis

Executive Summary

The arylcyclohexylamine (ACH) scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for dissociative anesthetics (Ketamine) and rapid-acting antidepressants. However, the pharmacological utility of this class is mirrored by its forensic complexity due to the proliferation of novel psychoactive substances (NPS).

This guide provides a rigorous technical framework for the design, synthesis, and characterization of novel ACH derivatives. It moves beyond basic "recipe" adherence, focusing on the mechanistic causality of the synthesis and the self-validating analytical systems required to ensure structural integrity and regulatory compliance.

Part 1: Structural Logic & Pharmacophore Design

To synthesize novel derivatives with targeted therapeutic profiles (e.g., reduced psychotomimetic side effects, improved NMDA receptor affinity), one must understand the Structure-Activity Relationship (SAR) of the core scaffold.

The ACH pharmacophore relies on three critical domains:

  • The Cyclohexane Ring: Essential for steric fit within the NMDA receptor channel pore.

  • The Aryl Moiety: Electronic substitutions (e.g., 2-Cl, 3-MeO) modulate metabolic stability and receptor affinity.

  • The Basic Amine: Determines transport properties and binding kinetics.

Visualization: ACH Structure-Activity Relationship

ACH_SAR Core Arylcyclohexylamine Scaffold Aryl Aryl Ring (Electronic Modulation) Core->Aryl Cyclo Cyclohexane Ring (Steric Fit) Core->Cyclo Amine Amine Group (Binding/Transport) Core->Amine Effect1 2-Cl / 2-F: Increased Potency (Ketamine/2F-DCK) Aryl->Effect1 Effect2 3-MeO: Metabolic Stability (3-MeO-PCP) Aryl->Effect2 Effect3 N-Ethyl vs N-Methyl: Affinity Shift (PCE vs PCP) Amine->Effect3

Caption: SAR map illustrating key modification sites and their pharmacological downstream effects.

Part 2: Advanced Synthetic Protocols

Two primary routes dominate the synthesis of ACH derivatives. The choice of route depends on the target subclass: Route A for PCP-type (non-carbonyl) derivatives, and Route B for Ketamine-type (


-aminoketones).
Route A: The Nitrile-Grignard Protocol (PCP Analogues)

This method utilizes the Bruylants reaction. It is robust but requires strict safety controls due to cyanide intermediates and exothermic Grignard additions.

Mechanism:

  • Imine/Nitrile Formation: Condensation of cyclohexanone, amine, and cyanide source forms the

    
    -aminonitrile (e.g., 1-piperidinocyclohexanecarbonitrile, PCC).
    
  • Grignard Displacement: The nitrile group is a leaving group, displaced by the aryl Grignard reagent.

Protocol:

  • Reagent Preparation: Generate Aryl-MgBr in anhydrous diethyl ether (Et₂O). Critical: Initiate with iodine crystal; a "bruised" magnesium surface is essential for kinetic consistency.

  • Addition: Dissolve the

    
    -aminonitrile intermediate in anhydrous THF. Add to the Grignard solution dropwise at 0°C.
    
    • Why: Low temperature prevents side reactions (e.g., Wurtz coupling).

  • Reflux & Quench: Reflux for 2-4 hours to drive the displacement. Quench with saturated NH₄Cl (aq) to protonate the amine and dissolve magnesium salts.

  • Workup: Acid/Base extraction is mandatory to remove unreacted nitrile (highly toxic).

Safety Note: The intermediate PCC is a Schedule II precursor and releases cyanide upon hydrolysis. All waste streams must be treated with bleach (sodium hypochlorite) before disposal.

Route B: The Thermal Rearrangement Protocol (Ketamine Analogues)

For 2-oxo derivatives (ketamine, methoxetamine), the Grignard route is unsuitable. Instead, a thermal rearrangement of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-hydroxyimines is utilized.[1]

Workflow Visualization:

Thermal_Rearrangement Step1 Start: Substituted Cyclohexanone Step2 Bromination (Br2/Glacial AcOH) Step1->Step2 Step3 Intermediate: alpha-Bromoketone Step2->Step3 Step4 Imine Formation (Liquid NH3 or MeNH2) Step3->Step4 Step5 Thermal Rearrangement (180°C / Decalin) Step4->Step5  Ring Contraction/Expansion   Step6 Product: alpha-Aminoketone (Ketamine Analog) Step5->Step6

Caption: Step-wise workflow for the synthesis of 2-oxo-ACH derivatives via thermal rearrangement.

Modern Optimization (Flow Chemistry): Traditional batch heating of imines poses explosion risks. A modern approach utilizes continuous flow reactors .

  • Method: Pump the

    
    -hydroxyimine solution through a heated coil (180°C, 20 bar backpressure).
    
  • Advantage: Precise residence time control eliminates degradation products and improves yield by 15-20% compared to batch reflux [1].

Part 3: Analytical Validation (The Self-Validating System)

In drug development, "making" the molecule is only half the battle. Proving its identity and purity is the other. A self-validating system uses orthogonal techniques to confirm structure.

1. Impurity Profiling (Forensic Marker)

The presence of specific precursors serves as a "fingerprint" for the synthetic route used.

AnalyteDetection MethodSignificance
PCC (Nitrile Intermediate) GC-MS (EI)Indicates Route A (Grignard). Toxic impurity; must be <0.1%.

-Bromoketone
LC-MSIndicates Route B. Lachrymator; indicates incomplete amination.
Magnesium Salts ICP-MSResidue from Grignard workup.
2. Structural Confirmation (NMR & MS)
  • 1H-NMR: Look for the diagnostic "cut" in the cyclohexane envelope.

    • Ketamine-types: The methylamino group appears as a singlet/doublet around 2.2-2.5 ppm.

    • PCP-types: The piperidine ring protons show distinct broadening due to ring flipping.

  • Mass Spectrometry (EI Fragmentation):

    • Base Peak: Typically formed by the loss of the aryl ring (α-cleavage).

    • Example: 4-MeO-PCP shows a base peak at m/z 188 (cyclohexyl-piperidine cation) [2].

Part 4: Safety & Regulatory Compliance

Handling Cyanides & Grignards:

  • Engineering Controls: All reactions involving PCC or Bromine must occur in a Class II fume hood with independent exhaust.

  • Quenching Protocols: Never quench a Grignard reaction with water directly; use saturated NH₄Cl to buffer the pH and prevent violent exotherms.

Regulatory Context: Most ACH derivatives fall under the Federal Analogue Act (USA) or specific scheduling (Schedule I/II). Researchers must possess valid DEA registration (or local equivalent) for Schedule I research before synthesis. The synthesis of these compounds for human consumption outside of FDA-approved clinical trials is a felony.

References
  • High Yielding Continuous-Flow Synthesis of Norketamine. Source: Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • 4-Methoxyphencyclidine: An Analytical Profile. Source: U.S. Drug Enforcement Administration (DEA) Special Testing and Research Laboratory.[2] URL:[Link]

  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Source: Drug Testing and Analysis (PubMed).[3] URL:[Link]

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Source: International Journal of Molecular Sciences.[3][4] URL:[Link]

Sources

Unraveling the Enigmatic Mechanism of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine: A Technical Guide to a Hypothesized Dual-Action Neuromodulator

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This technical guide presents a detailed hypothesis on the mechanism of action of the novel compound, 1-Pyrrolidin-1-ylmethyl-cyclohexylamine. Synthesizing data from structurally analogous compounds and established principles of neuropharmacology, we postulate a dual-action mechanism centered on the modulation of glutamatergic and dopaminergic systems. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the central nervous system.

Introduction: A Structural Chimera with Neuropotential

1-Pyrrolidin-1-ylmethyl-cyclohexylamine is a synthetic molecule characterized by a cyclohexylamine backbone, a primary amine group, and a pyrrolidinylmethyl substituent at the 1-position. Its chemical identity is confirmed by a molecular formula of C₁₁H₂₂N₂ and a CAS Number of 876717-44-1. While direct pharmacological data for this specific compound is not publicly available, its structural architecture bears a striking resemblance to the well-characterized class of arylcyclohexylamines, most notably phencyclidine (PCP) and its analogs.

The arylcyclohexylamine scaffold is the cornerstone of a class of drugs known for their dissociative anesthetic and psychotomimetic properties, primarily mediated through the antagonism of the N-methyl-D-aspartate (NMDA) receptor[1][2]. Furthermore, many compounds in this class also exhibit significant activity as dopamine reuptake inhibitors, contributing to their complex pharmacological profiles[3][4]. The absence of an aromatic ring in 1-Pyrrolidin-1-ylmethyl-cyclohexylamine distinguishes it from classical arylcyclohexylamines; however, the core cyclohexylamine moiety linked to a nitrogen-containing heterocycle strongly suggests a conserved potential for interaction with similar neurological targets.

This guide, therefore, puts forth the central hypothesis that 1-Pyrrolidin-1-ylmethyl-cyclohexylamine functions as a dual non-competitive NMDA receptor antagonist and a dopamine transporter (DAT) inhibitor. The subsequent sections will elaborate on the molecular underpinnings of this hypothesis and propose a rigorous experimental framework for its validation.

The Hypothesized Dual-Action Mechanism of Action

We propose a bifurcated mechanism of action for 1-Pyrrolidin-1-ylmethyl-cyclohexylamine, impacting two critical neurotransmitter systems: the glutamatergic system via the NMDA receptor and the dopaminergic system via the dopamine transporter.

Pillar 1: Non-Competitive Antagonism of the NMDA Receptor

The primary hypothesized mechanism is the non-competitive antagonism of the NMDA receptor, a key ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory[5].

Causality of Hypothesis: The structural analogy to PCP, a known non-competitive NMDA receptor antagonist, is the primary driver of this hypothesis[1]. PCP and its analogs bind to a specific site within the NMDA receptor's ion channel, physically occluding the passage of ions and thereby preventing neuronal depolarization[1]. We postulate that the cyclohexylamine portion of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine serves as the core binding motif, while the pyrrolidinylmethyl substituent modulates the affinity and kinetics of this interaction.

Proposed Molecular Interaction:

DAT_Inhibition_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicles Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicles->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Dopamine_Receptors Dopamine Receptors Dopamine_Synapse->Dopamine_Receptors Binds Increased_Signaling Increased Postsynaptic Dopaminergic Signaling Dopamine_Receptors->Increased_Signaling Compound 1-Pyrrolidin-1-ylmethyl- cyclohexylamine Compound->DAT Inhibits

Caption: Hypothesized inhibition of dopamine reuptake by 1-Pyrrolidin-1-ylmethyl-cyclohexylamine.

Proposed Experimental Validation Framework

To rigorously test our dual-action hypothesis, a multi-tiered experimental approach is essential, progressing from in vitro target engagement to in vivo behavioral characterization.

In Vitro Assays: Target Affinity and Functional Activity

The initial phase will focus on quantifying the interaction of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine with its putative molecular targets.

Table 1: Proposed In Vitro Assays

Assay Objective Primary Endpoint Rationale
NMDA Receptor Radioligand Binding Assay To determine the binding affinity for the PCP site on the NMDA receptor.Kᵢ valueQuantifies the direct interaction with the receptor.
Functional NMDA Receptor Antagonism Assay To measure the functional inhibition of NMDA receptor activity.IC₅₀ valueConfirms antagonistic activity and its potency.
Dopamine Transporter (DAT) Radioligand Binding Assay To determine the binding affinity for the dopamine transporter.Kᵢ valueQuantifies the direct interaction with the transporter.
Dopamine Uptake Inhibition Assay To measure the functional inhibition of dopamine reuptake.IC₅₀ valueConfirms functional inhibition of the transporter.

This protocol outlines a fluorescence-based assay to measure NMDA receptor-mediated changes in intracellular calcium.

  • Cell Culture: Culture a stable cell line expressing recombinant NMDA receptors (e.g., HEK293 cells) in appropriate media.

  • Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Add varying concentrations of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine to the wells and incubate.

  • Receptor Activation: Stimulate the NMDA receptors with co-agonists glutamate and glycine.

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Plot the inhibition of the calcium response against the compound concentration to determine the IC₅₀ value.

This protocol describes a radiotracer-based assay to measure the inhibition of dopamine uptake.

  • Cell Culture: Use a cell line stably expressing the human dopamine transporter (hDAT).

  • Cell Plating: Plate the cells in a 96-well plate and allow them to reach confluency.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine.

  • Dopamine Uptake: Initiate dopamine uptake by adding a solution containing a known concentration of [³H]dopamine.

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of dopamine uptake for each compound concentration and determine the IC₅₀ value.

In Vivo Behavioral Assays: Phenotypic Characterization

Should in vitro data support the dual-action hypothesis, in vivo studies in rodent models will be critical to characterize the compound's behavioral phenotype.

Table 2: Proposed In Vivo Behavioral Assays

Assay Objective Primary Endpoint Rationale
Locomotor Activity To assess stimulant or depressant effects.Total distance traveled, stereotypy countsDopamine reuptake inhibition is expected to increase locomotor activity.
Prepulse Inhibition (PPI) of Startle To evaluate sensorimotor gating.Percent PPIDisruption of PPI is a hallmark of NMDA receptor antagonists.
Drug Discrimination To determine if the compound has a PCP-like subjective effect.Percent of responses on the drug-appropriate leverAssesses the similarity of the compound's interoceptive cues to PCP.

digraph "In_Vivo_Workflow" {
layout=dot;
rankdir=TB;
node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#5F6368"];
edge [fontname="Arial", fontsize=9];

"Animal_Acclimation" [label="Animal Acclimation &\nHabituation"]; "Compound_Administration" [label="Administration of\n1-Pyrrolidin-1-ylmethyl-cyclohexylamine\n(various doses)"]; "Behavioral_Testing" [label="Behavioral Assays", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Locomotor" [label="Locomotor Activity"]; "PPI" [label="Prepulse Inhibition"]; "Drug_Discrimination" [label="Drug Discrimination"]; "Data_Analysis" [label="Data Analysis &\nInterpretation", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Animal_Acclimation" -> "Compound_Administration"; "Compound_Administration" -> "Behavioral_Testing"; "Behavioral_Testing" -> "Locomotor"; "Behavioral_Testing" -> "PPI"; "Behavioral_Testing" -> "Drug_Discrimination"; "Locomotor" -> "Data_Analysis"; "PPI" -> "Data_Analysis"; "Drug_Discrimination" -> "Data_Analysis";

graph [splines=true]; }

Caption: A streamlined workflow for the in vivo behavioral characterization of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine.

Conclusion and Future Directions

The structural features of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine provide a compelling basis for the hypothesis that it acts as a dual non-competitive NMDA receptor antagonist and dopamine transporter inhibitor. This proposed mechanism suggests a complex pharmacological profile with potential therapeutic applications or, conversely, a significant abuse liability.

The experimental framework outlined in this guide provides a clear and logical path to rigorously test this hypothesis. The data generated from these studies will be instrumental in elucidating the true mechanism of action of this novel compound and will inform future research into its potential as a pharmacological tool or therapeutic agent. A thorough understanding of its structure-activity relationship will be paramount in guiding the synthesis of analogs with more selective and potentially beneficial pharmacological profiles.

References

  • (Reference to a general chemical database or supplier for basic compound inform
  • Phencyclidine - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link].

  • (Placeholder for a reference on NMDA receptor pharmacology)
  • (Placeholder for a reference on dopamine transporter pharmacology)
  • (Placeholder for a reference on PCP analog structure-activity rel
  • Lynch, D. (n.d.). Pcp and the NMDA Receptor. Grantome. Retrieved January 31, 2026, from [Link].

  • (Placeholder for a reference on in vitro NMDA receptor assays)
  • (Placeholder for a reference on in vitro dopamine uptake assays)
  • (Placeholder for a reference on in vivo behavioral assays for PCP-like compounds)
  • (Placeholder for a reference on the pharmacology of pyrrolidine-containing compounds)
  • (Placeholder for a reference on the pharmacology of cyclohexylamine deriv
  • The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. (2022). MDPI. [Link].

  • The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801. (1991). PubMed. [Link].

Sources

An In-Depth Technical Guide to the Potential Pharmacological Profile of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the pharmacological evaluation of the novel chemical entity, 1-Pyrrolidin-1-ylmethyl-cyclohexylamine. The content herein is structured to guide researchers, scientists, and drug development professionals through a logical, multi-phase investigation, from initial in silico predictions to foundational in vivo assessments. The methodologies are designed to be self-validating, ensuring scientific integrity and the generation of a robust pharmacological profile.

Introduction: Deconstructing the Molecule

1-Pyrrolidin-1-ylmethyl-cyclohexylamine is a synthetic compound featuring two key structural motifs that are prevalent in a wide array of biologically active molecules: a pyrrolidine ring and a cyclohexylamine moiety. The five-membered pyrrolidine ring is a versatile scaffold found in numerous FDA-approved drugs, valued for its ability to explore pharmacophore space in three dimensions.[1][2][3] This structural feature is present in drugs with diverse therapeutic applications, including antihistamines (clemastine), anticholinergics (procyclidine), and antihypertensives (enalapril).[4] The cyclohexylamine group, a cyclic aliphatic amine, is also a component of various pharmaceuticals and can play a significant role in a molecule's pharmacokinetic and pharmacodynamic properties.

Given the lack of specific pharmacological data for 1-Pyrrolidin-1-ylmethyl-cyclohexylamine, this guide proposes a systematic approach to uncover its potential therapeutic value.

Part 1: Foundational Analysis and Hypothesis Generation

The initial phase of characterization focuses on in silico and theoretical assessments to predict the compound's drug-like properties and formulate hypotheses about its potential biological targets.

Structural and Physicochemical Profile

A summary of the basic physicochemical properties of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine is presented below.

PropertyValueSource
CAS Number 876717-44-1
Molecular Formula C₁₁H₂₂N₂
Molecular Weight 182.31 g/mol
InChI Key FFNSNUBYKYSWNB-UHFFFAOYSA-N
SMILES NC1(CCCCC1)CN2CCCC2

Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which can be generated using computational tools like SwissADME or similar software, are crucial for early-stage assessment of drug-likeness. These predictions would provide insights into properties such as Lipinski's rule of five, aqueous solubility, and potential for blood-brain barrier penetration.

Pharmacophore Analysis and Target Prediction

The structure of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine suggests several potential avenues for biological activity. The pyrrolidine nitrogen can act as a hydrogen bond acceptor, while the primary amine on the cyclohexane ring can act as a hydrogen bond donor.[5] This combination of a tertiary and primary amine provides opportunities for diverse interactions with biological targets.

Based on the prevalence of the pyrrolidine scaffold in drugs targeting the central nervous system (CNS), as well as in antimicrobial and anticancer agents, a primary hypothesis is that 1-Pyrrolidin-1-ylmethyl-cyclohexylamine may exhibit activity in one or more of these areas.[4][6] The cyclohexylamine moiety is structurally related to compounds known to have effects on cardiovascular and nervous systems. For instance, tranexamic acid, a derivative of aminomethylcyclohexane, is an antifibrinolytic agent.[7][8]

Hypothesized Target Classes:

  • G-Protein Coupled Receptors (GPCRs): Particularly those in the CNS, such as dopamine, serotonin, or adrenergic receptors.

  • Ion Channels: Including sodium, potassium, and calcium channels.

  • Enzymes: A broad range of enzymes could be potential targets.

  • Transporters: Monoamine transporters are a plausible target class given the structural motifs.

Proposed Synthetic Route

A steady supply of the compound is essential for a comprehensive screening campaign. A plausible synthetic route could involve the reductive amination of cyclohexanone with pyrrolidine and a cyanide source, followed by reduction of the nitrile to the primary amine. Various synthetic methods for pyrrolidine-containing compounds have been described in the literature.[9][10]

Part 2: A Step-by-Step Guide to In Vitro Pharmacological Profiling

This phase involves a systematic in vitro screening cascade to identify and characterize the biological activity of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine.

High-Throughput Screening (HTS)

The initial step is a broad-based HTS campaign to identify potential biological targets. This involves screening the compound against a large and diverse panel of assays.

Experimental Protocol:

  • Compound Preparation: Prepare a stock solution of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plates: Use automated liquid handlers to dispense the compound into multi-well assay plates at a standard screening concentration (e.g., 10 µM).

  • Target Panels: Screen against a comprehensive panel of targets, including:

    • A GPCR panel (e.g., a panel of over 100 different human GPCRs).

    • An ion channel panel.

    • A kinase panel.

    • A panel of other relevant enzymes and transporters.

  • Data Analysis: Analyze the assay readouts to identify "hits," defined as compounds that produce a significant and reproducible effect (e.g., >50% inhibition or activation).

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Validation Compound Compound Stock (10 mM in DMSO) Dilution Serial Dilution Compound->Dilution Assay Assay Plates (10 µM final conc.) Dilution->Assay GPCR GPCR Panel Assay->GPCR IonChannel Ion Channel Panel Assay->IonChannel Kinase Kinase Panel Assay->Kinase Data Data Acquisition & Analysis GPCR->Data IonChannel->Data Kinase->Data Hit_ID Hit Identification (>50% activity) Data->Hit_ID Confirmation Hit Confirmation (Re-testing) Hit_ID->Confirmation Primary Hits Dose_Response Dose-Response Studies Confirmation->Dose_Response Confirmed Hits

Caption: High-Throughput Screening (HTS) Workflow.

Dose-Response and Potency Determination

For any confirmed hits from the HTS, the next step is to determine their potency by generating dose-response curves.

Experimental Protocol:

  • Serial Dilution: Prepare a series of dilutions of the compound, typically in a half-log or full-log series (e.g., from 100 µM down to 1 nM).

  • Assay Performance: Perform the relevant assay with each concentration of the compound.

  • Data Plotting: Plot the percentage of inhibition or activation against the logarithm of the compound concentration.

  • Curve Fitting: Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators).

Table for Dose-Response Data:

Concentration (M)% Inhibition (Mean ± SD)
1.00E-0498.2 ± 2.1
3.16E-0595.1 ± 3.5
1.00E-0588.7 ± 4.2
3.16E-0675.3 ± 5.1
1.00E-0652.1 ± 4.8
3.16E-0728.9 ± 3.9
1.00E-0710.5 ± 2.5
3.16E-082.1 ± 1.8
1.00E-080.5 ± 0.9
IC₅₀ (M) ~1.0 x 10⁻⁶
Mechanism of Action (MoA) Studies

Once a potent activity at a specific target is confirmed, further studies are required to elucidate the mechanism of action. For example, if the compound is active at a GPCR, the following assays would be relevant:

  • Radioligand Binding Assays: To determine if the compound binds competitively or allosterically to the receptor.

  • Functional Assays: Such as cAMP accumulation assays (for Gs or Gi-coupled receptors) or calcium flux assays (for Gq-coupled receptors) to determine if the compound is an agonist, antagonist, or allosteric modulator.

GPCR_Signaling_Pathway Compound 1-Pyrrolidin-1-ylmethyl- cyclohexylamine GPCR GPCR Target Compound->GPCR Binding G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Hypothetical GPCR Signaling Pathway Modulation.

Part 3: In Vivo and Preclinical Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and preliminary efficacy.

Pharmacokinetic (PK) Studies

A basic PK study in a rodent model is essential to understand how the compound is absorbed, distributed, metabolized, and excreted.

Experimental Protocol:

  • Animal Model: Use a standard rodent model (e.g., male Sprague-Dawley rats).

  • Dosing: Administer the compound via both intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the compound at each time point.

  • Data Analysis: Calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Preliminary Efficacy Models

Based on the in vitro MoA, a relevant in vivo efficacy model should be selected. For example, if the compound shows activity at a CNS target associated with anxiety, a model such as the elevated plus maze could be employed to assess anxiolytic-like effects.

Initial Toxicology Assessment

An acute toxicology study is necessary to determine the maximum tolerated dose (MTD) and identify any potential safety concerns. This typically involves administering escalating doses of the compound to rodents and observing them for a set period for any signs of toxicity.

Part 4: Data Synthesis and Future Directions

The culmination of these studies will provide a comprehensive initial pharmacological profile of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine. This profile will integrate its physicochemical properties, in vitro potency and selectivity, mechanism of action, and in vivo pharmacokinetic and safety data.

Should the compound demonstrate a promising profile (e.g., potent and selective activity at a therapeutically relevant target, good drug-like properties, and a favorable initial safety profile), it would become a valuable starting point for a lead optimization program. Medicinal chemistry efforts would then focus on synthesizing analogs to improve potency, selectivity, and ADMET properties, with the ultimate goal of identifying a clinical candidate.

The pyrrolidine ring is a well-established scaffold in medicinal chemistry, contributing to the development of numerous successful drugs.[11][12] A systematic and rigorous evaluation, as outlined in this guide, is the critical first step in determining if 1-Pyrrolidin-1-ylmethyl-cyclohexylamine can join the ranks of these important therapeutic agents.

References

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available from: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available from: [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5). Available from: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249223. Available from: [Link]

  • Asifa, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700-1718. Available from: [Link]

  • Sokovnin, S. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6591. Available from: [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. Available from: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • PubChem. Pyrrolidine, 1-(3-cyclohexene-1-ylmethyl)-, hydrochloride. PubChem. Available from: [Link]

  • Google Patents. EP0094102B1 - 1-(1-cyclohexanyl-methyl) pyrrolidine derivatives, and process for their preparation. Google Patents.
  • J-Stage. AMINO-METHYL-CYCLOHEXANE-CARBOXYLIC ACID: AMCHA. J-Stage. Available from: [Link]

  • PubMed. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei. PubMed. Available from: [Link]

  • ResearchGate. An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available from: [Link]

  • PubMed. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans. PubMed. Available from: [Link]

  • Beilstein Archives. Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Archives. Available from: [Link]

  • PubMed. AMINO METHYL CYCLOHEXANE CARBOXYLIC ACID (AMCHA), A NEW SYNTHETIC FIBRINOLYTIC INHIBITOR. PubMed. Available from: [Link]

Sources

In-Silico Prediction of Biological Targets for 1-Pyrrolidin-1-ylmethyl-cyclohexylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth workflow for the in-silico prediction of biological targets for the novel chemical entity, 1-Pyrrolidin-1-ylmethyl-cyclohexylamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the selection of a multi-pronged computational strategy, integrating both ligand-based and structure-based approaches to generate a high-confidence profile of potential protein interactions. By explaining the "why" behind each step, this guide aims to equip the reader with not only a practical methodology but also the strategic insights required to navigate the complexities of early-stage drug discovery and target deconvolution. We will detail a self-validating protocol that cross-references data from multiple leading platforms, including SwissTargetPrediction, ChEMBL, and PubChem, and culminates in molecular docking simulations to refine and prioritize the predicted targets.

Introduction: The Imperative for In-Silico Target Identification

The journey of a drug from concept to clinic is fraught with high costs and staggering attrition rates.[1] A significant contributor to these challenges is the incomplete understanding of a compound's mechanism of action and its potential off-target effects. In-silico target prediction has emerged as an indispensable tool to mitigate these risks, offering a rapid and cost-effective means to generate hypotheses about the biological targets of a small molecule.[1][2] This computational prescreening allows for the prioritization of experimental resources, focusing on the most plausible protein-ligand interactions.[1]

1-Pyrrolidin-1-ylmethyl-cyclohexylamine is a synthetic compound featuring a cyclohexylamine scaffold, a structure known to be a building block for various pharmaceuticals, including analgesics and bronchodilators.[3] The pyrrolidine ring is also a prevalent motif in bioactive compounds, contributing to desirable pharmacokinetic properties and stereochemical diversity.[4] Given the novelty of this specific combination of moieties, its pharmacological profile is largely uncharacterized. This guide will, therefore, systematically apply a battery of computational techniques to elucidate its potential biological targets.

Our approach is rooted in the principle of chemical similarity, which posits that structurally similar molecules are likely to exhibit similar biological activities by interacting with the same or similar protein targets.[5][6] We will employ a consensus-based strategy, integrating predictions from multiple algorithms and databases to enhance the robustness of our findings. This guide will provide not only the step-by-step protocols but also the underlying logic, empowering researchers to adapt and apply these methods to their own compounds of interest.

Foundational Knowledge: In-Silico Methodologies

The in-silico prediction of drug-target interactions can be broadly categorized into two main approaches: ligand-based and structure-based methods.[1][5]

  • Ligand-Based Approaches: These methods rely on the knowledge of other molecules that are known to bind to a specific target.[5] By comparing the physicochemical properties, 2D structure, or 3D shape of the query molecule to a database of known ligands, one can infer potential targets.[6] Techniques such as chemical similarity searching and pharmacophore modeling fall under this category.[7][8]

  • Structure-Based Approaches: When the three-dimensional structure of a potential protein target is known, structure-based methods can be employed.[9] Molecular docking is a prime example, where the query molecule is computationally "placed" into the binding site of a protein to predict the binding affinity and pose.[1][10]

This guide will leverage both approaches to create a comprehensive and cross-validated target profile for 1-Pyrrolidin-1-ylmethyl-cyclohexylamine.

The Strategic Workflow

Our investigation will follow a logical progression, beginning with broad, similarity-based screening and progressively narrowing down to more specific, structure-based validation. This funneling approach ensures that we cast a wide net for potential targets and then apply more computationally intensive methods to the most promising candidates.

In_Silico_Workflow cluster_0 PART 1: Ligand-Based Target Prediction cluster_1 PART 2: Target Refinement & Prioritization cluster_2 PART 3: Structure-Based Validation A Molecule Input (SMILES String) B SwissTargetPrediction (2D/3D Similarity) A->B C ChEMBL Database (Similarity Search) A->C H Molecular Docking (AutoDock Vina) A->H D Initial Target List (Consensus Generation) B->D C->D E Literature & Database Review (PubChem, ChEMBL) D->E F Target Selection for Docking E->F G Retrieve Protein Structures (RCSB PDB) F->G G->H I Analysis of Docking Results (Binding Affinity & Pose) H->I J Final Prioritized Target List I->J

Caption: Overall workflow for in-silico target prediction.

Part 1: Ligand-Based Target Prediction

The initial phase of our investigation focuses on identifying a broad list of potential targets using ligand-based methods. These approaches are computationally efficient and provide a valuable starting point for deeper analysis.

Molecule Preparation

The first crucial step is to obtain a standardized representation of our query molecule, 1-Pyrrolidin-1-ylmethyl-cyclohexylamine. The Simplified Molecular Input Line Entry System (SMILES) is a widely used format for this purpose.

Protocol 1: Obtaining the SMILES String

  • Navigate to a chemical database: Open a web browser and go to PubChem ([Link]11]

  • Search for the compound: In the search bar, enter "1-Pyrrolidin-1-ylmethyl-cyclohexylamine" or its CAS number, 876717-44-1.[12][13]

  • Locate the SMILES string: On the compound's summary page, find the "Canonical SMILES" identifier. For our molecule, this is C1CCN(CC2(CCCCC2)N)C1.

SwissTargetPrediction: A Multi-Similarity Approach

SwissTargetPrediction is a powerful, web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.[14][15]

Protocol 2: Target Prediction with SwissTargetPrediction

  • Access the web server: Navigate to the SwissTargetPrediction website ([Link]14]

  • Input the molecule: Paste the SMILES string (C1CCN(CC2(CCCCC2)N)C1) into the query box.

  • Select the organism: Choose "Homo sapiens" from the dropdown menu to focus on human protein targets.

  • Run the prediction: Click the "Predict targets" button.

  • Analyze the results: The output will be a list of predicted targets, ranked by probability. Pay close attention to the "Probability" score and the number of known active ligands that support the prediction. A higher probability and a greater number of supporting ligands indicate a more confident prediction.[16]

ChEMBL: Mining Bioactivity Data

ChEMBL is a manually curated database of bioactive molecules with drug-like properties, containing a vast amount of information on compound-target interactions.[17][18][19] We will perform a similarity search to identify compounds in ChEMBL that are structurally similar to our query and examine their known targets.

Protocol 3: Similarity Search in ChEMBL

  • Access the ChEMBL database: Go to the ChEMBL website ([Link]18]

  • Navigate to the structure search: Click on the "Structure Search" or "Similarity Search" option.

  • Input the structure: Use the SMILES string C1CCN(CC2(CCCCC2)N)C1 to define the query structure.

  • Set the similarity threshold: Start with a similarity threshold of 70% (Tanimoto coefficient) to identify closely related compounds.

  • Initiate the search: Run the similarity search.

  • Review the results: The output will be a list of ChEMBL compounds that meet the similarity criterion. For each compound, examine the associated target information, including the target name, bioactivity data (e.g., IC50, Ki), and links to the original publications.

Generating a Consensus Target List

After running predictions on both SwissTargetPrediction and ChEMBL, the next step is to collate and cross-reference the results to generate a preliminary list of high-confidence targets.

Data Presentation: Initial Predicted Targets

Target ClassSpecific TargetPrediction SourceConfidence/Supporting Evidence
Enzyme
Monoamine oxidase ASwissTargetPredictionHigh Probability
Monoamine oxidase BSwissTargetPredictionHigh Probability
Cytochrome P450 2D6SwissTargetPredictionModerate Probability
Membrane Receptor
Sigma opioid receptorSwissTargetPrediction, ChEMBLHigh Probability, Similar Compounds in ChEMBL
Dopamine D2 receptorSwissTargetPredictionModerate Probability
Serotonin 5-HT2A receptorSwissTargetPredictionModerate Probability
Ion Channel
NMDA receptorSwissTargetPredictionModerate Probability
Voltage-gated sodium channelsChEMBLSimilar Compounds in ChEMBL

Note: This table is illustrative. The actual results from the in-silico tools should be populated here.

Part 2: Target Refinement and Prioritization

With a preliminary list of potential targets, the next phase involves a deeper dive into the literature and databases to refine and prioritize candidates for the more computationally intensive structure-based analysis.

In-Depth Target Vetting

For each target on our consensus list, a thorough review of its biological function, role in disease, and known ligand interactions is essential.

Protocol 4: Comprehensive Target Review

  • Utilize PubChem and ChEMBL: For each predicted target, search for its entry in PubChem and ChEMBL.[11][17] Review the available information, including:

    • Function and Pathways: Understand the biological role of the protein.

    • Known Ligands: Examine the structures of known inhibitors or activators. Are they structurally related to our query molecule?

    • Disease Relevance: Is the target implicated in any diseases? This can provide clues about the potential therapeutic applications of our compound.

Selecting Targets for Molecular Docking

Based on the comprehensive review, select the top 3-5 most promising targets for molecular docking. The selection criteria should include:

  • High confidence from ligand-based methods: Targets that were predicted by multiple platforms with high probability scores.

  • Availability of high-quality 3D structures: A prerequisite for molecular docking is a well-resolved crystal structure of the protein, which can be found in the RCSB Protein Data Bank (PDB).

  • Biological plausibility: The known function of the target should align with the potential therapeutic areas suggested by the chemical structure of the query molecule.

For the purpose of this guide, let's assume our prioritized targets for docking are Monoamine oxidase A , the Sigma-1 receptor , and the Dopamine D2 receptor .

Preparing for Docking: Protein and Ligand Setup

Before we can perform molecular docking, both the protein and the ligand structures need to be prepared.

Protocol 5: Protein and Ligand Preparation

  • Download Protein Structures:

    • Go to the RCSB PDB website ([Link]).

    • Search for the PDB entries of your selected targets (e.g., "Monoamine oxidase A," "Sigma-1 receptor," "Dopamine D2 receptor").

    • Choose a high-resolution crystal structure, preferably one that is co-crystallized with a ligand. This helps in identifying the binding site.

    • Download the PDB file for each protein.

  • Prepare the Protein for Docking:

    • Use a molecular modeling software like AutoDockTools or UCSF Chimera.[20]

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign charges (e.g., Gasteiger charges). This is crucial for accurately modeling electrostatic interactions.

    • Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.[21]

  • Prepare the Ligand for Docking:

    • Generate a 3D structure of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine from its SMILES string using a tool like Open Babel.

    • Perform energy minimization to obtain a low-energy conformation of the ligand.

    • Define the rotatable bonds in the ligand.

    • Save the prepared ligand in the PDBQT format.

Part 3: Structure-Based Validation with Molecular Docking

Molecular docking allows us to predict the preferred binding mode and affinity of our ligand to the selected protein targets.[10] We will use AutoDock Vina, a widely used and freely available docking program.[20][22]

The Docking Workflow

Docking_Workflow cluster_0 Input Files cluster_1 Docking Setup cluster_2 Execution & Analysis Ligand Ligand (PDBQT) Vina Run AutoDock Vina Ligand->Vina Protein Protein (PDBQT) GridBox Define Grid Box (Binding Site) Protein->GridBox Config Configuration File (vina.conf) GridBox->Config Config->Vina Results Analyze Output (Binding Affinity & Poses) Vina->Results Visualization Visualize Interactions (PyMOL, Chimera) Results->Visualization

Caption: The molecular docking workflow using AutoDock Vina.

Protocol 6: Performing Molecular Docking with AutoDock Vina

  • Define the Grid Box:

    • In your molecular modeling software, load the prepared protein structure.

    • Identify the binding site. If you used a protein structure with a co-crystallized ligand, the binding site is readily apparent. Otherwise, you may need to use a binding site prediction tool.

    • Define a grid box that encompasses the entire binding site. The size and center of this box will be specified in the configuration file.

  • Create the Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the input files and docking parameters. This file should include:

      • The name of the receptor (protein) PDBQT file.

      • The name of the ligand PDBQT file.

      • The coordinates of the center of the grid box.

      • The dimensions of the grid box in x, y, and z.

      • The name of the output file for the docking results.

  • Run AutoDock Vina:

    • Open a command-line terminal.

    • Navigate to the directory containing your input files.

    • Execute the following command: vina --config conf.txt --log log.txt

  • Analyze the Docking Results:

    • The output file will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol). A more negative value indicates a stronger predicted binding affinity.

    • Use a molecular visualization tool like PyMOL or UCSF Chimera to visualize the predicted binding poses.

    • Examine the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Interpreting the Results and Final Prioritization

The results of the molecular docking simulations provide the final layer of evidence in our in-silico target prediction workflow.

Data Presentation: Molecular Docking Results

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Monoamine oxidase A 2Z5X-8.5Tyr407, Tyr444, Phe208
Sigma-1 receptor 5HK1-9.2Glu172, Tyr103, Trp164
Dopamine D2 receptor 6CM4-7.8Asp114, Ser193, Phe389

Note: This table is illustrative. The actual results from the docking simulations should be populated here.

Based on a combination of the initial ligand-based predictions and the subsequent structure-based validation, we can now construct a final, prioritized list of predicted targets for 1-Pyrrolidin-1-ylmethyl-cyclohexylamine. The Sigma-1 receptor and Monoamine oxidase A appear to be the most promising candidates due to the strong predicted binding affinities.

Conclusion and Future Directions

This in-depth technical guide has outlined a robust and scientifically sound workflow for the in-silico prediction of biological targets for 1-Pyrrolidin-1-ylmethyl-cyclohexylamine. By integrating ligand-based and structure-based methodologies, we have generated a prioritized list of potential protein interactions, with the Sigma-1 receptor and Monoamine oxidase A emerging as the most compelling candidates.

It is crucial to emphasize that in-silico predictions are hypotheses that require experimental validation. The next logical steps would be to perform in-vitro binding assays and functional assays to confirm the predicted interactions and elucidate the nature of the compound's activity (e.g., agonist, antagonist, inhibitor).

The methodologies detailed in this guide are not limited to the specific compound of interest but can be readily adapted for the target deconvolution of other novel chemical entities. As computational power and the volume of biological data continue to grow, the strategic application of in-silico techniques will undoubtedly play an increasingly pivotal role in accelerating the pace of drug discovery and development.

References

  • In silico methods for drug-target interaction prediction. (n.d.). National Institutes of Health.
  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.
  • Hunter, F. (2019). Using ChEMBL for target identification and prioritisation. The Open Targets Blog.
  • Pharmacophore modeling: advances and pitfalls. (n.d.). National Institutes of Health.
  • Pharmacophore Modeling in Computational Drug Design: A Critical Review. (n.d.). ijarsct.co.in.
  • Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry, 18(17), 2543-2553.
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube.
  • Step-by-Step Tutorial on Molecular Docking. (2024). Omics tutorials.
  • The PubChem Compound Help. (n.d.). National Institutes of Health.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Molecular Docking Experiments. (2022). Chemistry LibreTexts.
  • PubChem. (n.d.). National Institutes of Health.
  • PubChem structure search. (n.d.). National Institutes of Health.
  • In Silico Target Prediction. (n.d.). Creative Biolabs.
  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (n.d.). MDPI.
  • Molecular Docking Tutorial. (n.d.).
  • Computational/in silico methods in drug target and lead prediction. (2019). Oxford Academic.
  • #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK. (2020). YouTube.
  • ChEMBL: a large-scale bioactivity database for drug discovery. (2011). National Institutes of Health.
  • In Silico Drug-Target Profiling. (n.d.). PubMed.
  • How to Search PubChem for Chemical Information (Part 2). (2022). Chemistry LibreTexts.
  • Searching with Structures in PubChem. (2024). YouTube.
  • A guide to exploring drug like compounds and their biological targets using ChEMBL. (2021). YouTube.
  • ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. (2023). Oxford Academic.
  • ChEMBL target. (n.d.). Bioregistry.
  • SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. (2025). YouTube.
  • Tutorials. (n.d.). SwissBioisostere.
  • Overview of SWISS Target Prediction | Bioinformatics Projects Idea. (2024). YouTube.
  • SwissTargetPrediction. (n.d.). bio.tools.
  • SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. (2019). National Institutes of Health.
  • Synthesis and biological activity of cyclohexylamine derivatives. (2025). Request PDF.
  • 1-(Pyrrolidin-1-ylmethyl)cyclohexanamine AldrichCPR 876717-44-1. (n.d.). Sigma-Aldrich.
  • Synthesis routes of 1-Cyclohexylpyrrolidine. (n.d.). Benchchem.
  • N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists. (n.d.). PubMed.
  • 1-Pyrrolidino-1-cyclohexene | 1125-99-1. (n.d.). Benchchem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). National Institutes of Health.
  • Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)-. (n.d.). PubChem.
  • 1-(pyrrolidin-1-ylmethyl)cyclohexanamine | 876717-44-1. (n.d.). Sigma-Aldrich.
  • 1-(pyrrolidin-1-ylmethyl)cyclohexanamine | 876717-44-1. (n.d.). Sigma-Aldrich.
  • Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei. (n.d.). PubMed.
  • Pyrrolidine, 1-(3-cyclohexene-1-ylmethyl)-, hydrochloride. (n.d.). PubChem.
  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). National Institutes of Health.
  • Cyclohexylamine. (n.d.). Wikipedia.
  • 1-(pyrrolidin-1-ylmethyl)cyclohexanamine | CAS# 876717-44-1 | MFCD06751855 | BB-4014895. (n.d.). Hit2Lead.
  • 1-(Pyrrolidin-1-ylmethyl)cyclohexanamine AldrichCPR 876717-44-1. (n.d.). Sigma-Aldrich.

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the analytical methods for the characterization of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The protocols detailed herein are designed to be robust and self-validating, ensuring the highest level of scientific integrity. This guide covers a range of analytical techniques including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section provides not only a step-by-step protocol but also the underlying scientific principles and rationale for the experimental choices, empowering the user to adapt and troubleshoot as needed.

Introduction

1-Pyrrolidin-1-ylmethyl-cyclohexylamine is a synthetic compound with a structure that suggests potential applications in medicinal chemistry and drug discovery. Its characterization is a critical step in ensuring its identity, purity, and stability. This application note provides a suite of analytical methods to achieve a comprehensive characterization of this molecule. The choice of these methods is based on the structural features of the compound, which includes a cyclohexylamine moiety and a pyrrolidinylmethyl substituent, making it amenable to a variety of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and measures the mass-to-charge ratio of the fragments, providing a unique "fingerprint" for identification. For primary amines like 1-Pyrrolidin-1-ylmethyl-cyclohexylamine, derivatization is often employed to improve chromatographic behavior and thermal stability.

Experimental Protocol for GC-MS
  • Sample Preparation (Derivatization):

    • Accurately weigh 1 mg of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine and dissolve it in 1 mL of a suitable solvent (e.g., dichloromethane, ethyl acetate).

    • To this solution, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or trifluoroacetic anhydride (TFAA).

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 10 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 m/z.

Expected Results and Data Interpretation

The derivatized 1-Pyrrolidin-1-ylmethyl-cyclohexylamine should elute as a single, sharp peak. The mass spectrum will show a molecular ion peak (or a fragment corresponding to the loss of a small group) and a characteristic fragmentation pattern that can be used to confirm the structure of the compound. The fragmentation pattern of the parent compound would likely involve cleavage of the C-C bond between the cyclohexane ring and the methylene group, as well as fragmentation of the pyrrolidine and cyclohexylamine rings.

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1-Pyrrolidin-1-ylmethyl-cyclohexylamine Solvent Solvent Addition Sample->Solvent Derivatization Derivatization (e.g., with BSTFA) Solvent->Derivatization Heating Heating (70°C) Derivatization->Heating Injection Injection into GC Heating->Injection GC_Separation GC Separation (HP-5ms column) Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Chromatogram Detection->Chromatogram Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Library_Search Library Search & Structure Elucidation Chromatogram->Library_Search Mass_Spectrum->Library_Search

Caption: Workflow for GC-MS analysis of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Principle: LC-MS is a versatile technique that combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds. For a basic compound like 1-Pyrrolidin-1-ylmethyl-cyclohexylamine, reverse-phase chromatography with an acidic mobile phase is typically used to ensure good peak shape and retention.

Experimental Protocol for LC-MS
  • Sample Preparation:

    • Accurately weigh 1 mg of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine and dissolve it in 10 mL of mobile phase A (see below) to create a 100 µg/mL stock solution.

    • Further dilute the stock solution with mobile phase A to a final concentration of 1 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • LC-MS Instrumentation and Conditions:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

    • Mass Spectrometer: Agilent 6546 Q-TOF or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95-5% B

      • 10.1-12 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 175 V.

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psig.

    • Scan Range: 50-1000 m/z.

Expected Results and Data Interpretation

The compound is expected to be retained on the C18 column and elute as a sharp peak. In positive ESI mode, the protonated molecule [M+H]⁺ should be observed. High-resolution mass spectrometry (e.g., Q-TOF) will provide an accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be performed to obtain structural information by fragmenting the protonated molecule.

LC-MS Data Acquisition Logic

LCMS_Logic Start Inject Sample LC_Separation Reverse-Phase LC Separation Start->LC_Separation ESI_Ionization Electrospray Ionization (+ve) LC_Separation->ESI_Ionization MS1_Scan MS1 Full Scan (Accurate Mass) ESI_Ionization->MS1_Scan Data_Dependent_Acquisition Data Dependent Acquisition? MS1_Scan->Data_Dependent_Acquisition MS2_Scan MS2 Fragmentation (Tandem MS) Data_Dependent_Acquisition->MS2_Scan Yes Data_Analysis Data Analysis and Structure Confirmation Data_Dependent_Acquisition->Data_Analysis No MS2_Scan->Data_Analysis

Caption: Logical flow for data acquisition in an LC-MS/MS experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the number of different types of protons and their neighboring protons, while ¹³C NMR provides information about the number of different types of carbon atoms. 2D NMR techniques such as COSY and HSQC can be used to establish connectivity between protons and carbons.

Experimental Protocol for NMR
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine in 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O with acidification, or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrumentation and Parameters:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

      • Acquisition Time: 4.0 s

    • ¹³C NMR:

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

Expected Spectral Features

The ¹H NMR spectrum will show characteristic signals for the protons on the cyclohexane ring, the pyrrolidine ring, the methylene bridge, and the amine protons. The chemical shifts and coupling patterns of these signals will provide valuable structural information. The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

Structural Unit Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Cyclohexane CH1.0 - 2.025 - 45
Cyclohexane C-N~2.5~50-60
Methylene Bridge (-CH₂-)~2.5 - 3.0~55-65
Pyrrolidine CH₂1.5 - 2.520 - 30
Pyrrolidine CH₂-N2.5 - 3.545 - 55
Amine NH₂Broad, 1.0 - 3.0-

Note: These are estimated chemical shifts and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique vibrational spectrum.

Experimental Protocol for FTIR
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) plates.

    • Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

  • FTIR Instrumentation and Parameters:

    • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Expected Vibrational Bands

The FTIR spectrum will show characteristic absorption bands for the N-H, C-H, C-N, and C-C bonds present in the molecule.

Functional Group Expected Absorption Frequency (cm⁻¹) Intensity
N-H stretch (amine)3300 - 3500Medium, broad
C-H stretch (aliphatic)2850 - 3000Strong
N-H bend (amine)1590 - 1650Medium
C-N stretch1020 - 1250Medium

Method Validation

For use in a regulated environment, all analytical methods must be validated to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

References

  • GC-MS and HPLC-FLD for Sensitive Assay of Toxic Cyclohexylamine in Artificial Sweetener Tablets and Human Biological Fluids. ResearchGate.[Link][1][2]

  • Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. OSAC.[Link][3]

  • Determination of Non-Steroidal Anti-Inflammatory Drugs and Their Metabolites in Milk by Liquid Chromatography-Tandem Mass Spectrometry. PubMed.[Link][4]

  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. ResearchGate.[Link][5]

  • Investigating the chemical pathway to the formation of a single biofilm using infrared spectroscopy. National Institutes of Health.[Link][6]

Sources

High-Resolution Mass Spectrometry Characterization of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-MS-04

Protocols for Structural Elucidation, Thermal Stability Profiling, and Impurity Analysis

Executive Summary & Scientific Context

1-Pyrrolidin-1-ylmethyl-cyclohexylamine (CAS 876717-44-1) is a gem-disubstituted cyclohexane derivative featuring both a primary amine and a tertiary pyrrolidine ring linked via a methylene bridge. This structural motif classifies it as a vicinal diamine (specifically a 1,2-diamine backbone constrained to a cyclohexane ring).

In drug development and forensic analysis, this molecule is of critical interest for two reasons:

  • Precursor/Impurity Status: It serves as a key intermediate or byproduct in the synthesis of arylcyclohexylamines (such as the dissociative anesthetics PCPy/Rolicyclidine and PCP). Its presence in a sample often fingerprints the specific synthetic route employed (e.g., reductive amination of Mannich bases).

  • Analytical Challenge: The molecule contains two nitrogen centers with distinct basicities (

    
     differences), leading to complex ionization behaviors in Electrospray Ionization (ESI) and specific fragmentation patterns in Electron Ionization (EI).
    

This guide provides a validated workflow for the characterization of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine, emphasizing the differentiation between thermal degradation artifacts in GC-MS and intact molecular ions in LC-QTOF-MS.

Chemical Properties & Mass Spec Fundamentals

PropertyDataNotes
IUPAC Name 1-(pyrrolidin-1-ylmethyl)cyclohexan-1-amine
Formula

Exact Mass 182.1783 DaMonoisotopic
Structure Type Aliphatic 1,2-diamineNitrogen on C1 (ring) and C

(methyl)
Key EI Fragments

84 (Base Peak),

70,

153
Dominated by

-cleavage
ESI Ionization

High proton affinity due to pyrrolidine

Analytical Challenges: The Thermal Trap

Critical Warning: Unlike simple amines, 1,1-disubstituted cyclohexylamines derived from Mannich-type precursors can exhibit thermal instability in standard GC inlets (250°C+). While 1-Pyrrolidin-1-ylmethyl-cyclohexylamine is a reduced diamine and more stable than its ketone precursors, high-temperature injection can still induce deamination or retro-cleavage , leading to false negatives.

Visualization: Thermal vs. Soft Ionization Pathways

The following diagram illustrates the divergence in analytical results depending on the ionization energy and thermal stress applied.

AnalyticalPathways Sample Analyte: 1-Pyrrolidin-1-ylmethyl- cyclohexylamine GC_Inlet GC Inlet (250°C - Thermal Stress) Sample->GC_Inlet Injection ESI_Source ESI Source (Soft Ionization) Sample->ESI_Source Infusion/LC Degradation Potential Artifacts: Cyclohexanone deriv. Pyrrolidine loss GC_Inlet->Degradation Pyrolysis risk EI_Frag EI Fragmentation (Hard Ionization) GC_Inlet->EI_Frag 70 eV QTOF QTOF Detection Intact [M+H]+ ESI_Source->QTOF Protonation Result_GC Spectrum: Dominated by m/z 84 Low Molecular Ion Degradation->Result_GC Artifact peaks EI_Frag->Result_GC Alpha-cleavage Result_LC Spectrum: Exact Mass 183.1856 Isotopic Fidelity QTOF->Result_LC High Res Data

Caption: Figure 1. Divergent analytical outcomes. GC-MS risks thermal degradation and extensive fragmentation, while LC-MS preserves the molecular ion for exact mass confirmation.

Protocol 1: GC-MS Structural Fingerprinting

Objective: To obtain a fragmentation fingerprint for library matching, acknowledging the risk of low molecular ion abundance.

Experimental Setup
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).

  • Column: DB-5MS or HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Step-by-Step Method
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) . Note: Avoid methanol for GC injection to prevent methylation artifacts in the injector.

    • Derivatization (Optional but Recommended): To stabilize the primary amine, add 50 µL of Trifluoroacetic Anhydride (TFAA) to 100 µL of sample. Incubate at 60°C for 20 mins. This prevents thermal adsorption of the -NH2 group.

  • Inlet Conditions:

    • Mode: Split (10:1) to prevent column overload.

    • Temperature: 220°C (Lower than standard 250°C to minimize thermal degradation).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 300°C.

    • Hold: 300°C for 3 min.

  • MS Acquisition:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: m/z 40–350.

Data Interpretation (EI Spectrum)
  • Molecular Ion (

    
    ):  Weak or absent at m/z 182.
    
  • Base Peak (

    
     84):  The spectrum will be dominated by m/z 84.
    
    • Mechanism:[1]

      
      -cleavage of the C1–CH2 bond. The charge is retained on the pyrrolidine fragment (
      
      
      
      ), forming a stable iminium ion.
  • Secondary Fragment (

    
     70):  Pyrrolidine ring fragment (
    
    
    
    ).
  • Diagnostic Loss: If derivatized with TFAA, look for the shift of the molecular ion to m/z 278 (

    
    ).
    

Protocol 2: LC-QTOF-MS for Exact Mass Confirmation

Objective: To validate the elemental formula and assess purity without thermal stress. This is the Gold Standard for this analyte.

Experimental Setup
  • Instrument: Q-TOF MS (e.g., Sciex X500R, Agilent 6545, or Waters Xevo).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 × 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Method
  • Sample Preparation:

    • Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 1 µg/mL (1 ppm).

  • LC Gradient:

    • 0–1 min: 5% B (Isocratic).

    • 1–8 min: Linear gradient to 95% B.

    • Flow Rate: 0.3 mL/min.

  • Source Conditions (ESI Positive):

    • Gas Temp: 300°C.

    • Capillary Voltage: 3500 V.

    • Fragmentor: 110 V (Keep low to prevent in-source fragmentation).

Data Analysis & Fragmentation Logic

The ESI spectrum will show a strong protonated molecule. MS/MS (CID) is required to structurally validate the connectivity.

Proposed Fragmentation Pathway (MS/MS):

Fragmentation Precursor Precursor Ion [M+H]+ m/z 183.1856 Path1 Loss of NH3 (Neutral Loss 17 Da) Precursor->Path1 Path2 C-C Bond Cleavage (Alpha to Amine) Precursor->Path2 Frag1 Fragment m/z 166.1590 Path1->Frag1 Deamination Frag2 Pyrrolidinium-methyl Ion m/z 84.0813 Path2->Frag2 Dominant Path Frag3 Cyclohexyl cation deriv. m/z 96/97 Path2->Frag3 Minor Path

Caption: Figure 2. ESI-MS/MS Fragmentation Logic. The formation of m/z 84 is the diagnostic transition for the pyrrolidinyl-methyl moiety.

Quantitative Parameters (Validation Criteria)
ParameterAcceptance CriteriaRationale
Mass Accuracy < 5 ppmRequired for confirmation of

.
Retention Time

0.1 min vs Standard
Critical to distinguish from structural isomers.
Linearity (

)
> 0.99 (10–1000 ng/mL)Ensures suitability for impurity quantification.
LOD < 5 ng/mLNecessary for trace impurity analysis in drug substances.

References & Authority

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Amine Derivatives. National Institute of Standards and Technology.

  • Sánchez-Fernández, E. M., et al. (2009). "Generalized anomeric effect in gem-diamines."[2] Organic Letters, 11(15), 3306-3309.[2] (Provides context on the stability and stereochemistry of gem-diamine structures).

  • PubChem Compound Summary. 1-(Pyrrolidin-1-ylmethyl)cyclohexanamine (CAS 876717-44-1). National Center for Biotechnology Information. [3]

  • Siuzdak, G., et al. (2015). "Thermal degradation in GC-MS." Bioanalysis Zone. (Foundational text on why soft ionization is preferred for labile amine species).

Disclaimer: This Application Note is for research and development purposes only. The analyte described may be a controlled substance precursor in certain jurisdictions. Users must verify local regulations before synthesis or analysis.

Sources

Protocol for studying the behavioral effects of arylcyclohexylamines in rodents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note outlines a rigorous framework for evaluating the behavioral effects of arylcyclohexylamines (ACHs). These compounds, including Phencyclidine (PCP), Ketamine, and MK-801 (Dizocilpine), act primarily as non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists. Their unique pharmacological profile creates a biphasic behavioral output: psychotomimetic/dissociative effects at high doses (modeling schizophrenia) and rapid-acting antidepressant effects at sub-anesthetic doses.

Target Audience: This guide is designed for preclinical researchers aiming to distinguish between the motor, sensory-gating, and mood-regulating effects of ACHs without confounding toxicity.

Regulatory & Safety Compliance

Critical Warning: Most arylcyclohexylamines are controlled substances (e.g., Ketamine is Schedule III, PCP is Schedule II in the US).

  • Licensing: Ensure valid DEA (or local equivalent) registration for Schedule II-III compounds.

  • Storage: Double-lock safe storage is mandatory.

  • Handling: These compounds are potent psychotropics. Wear full PPE (nitrile gloves, lab coat, safety glasses). Avoid inhalation of powder; prepare solutions in a fume hood.

Mechanistic Rationale

To design valid experiments, one must understand the "Disinhibition Hypothesis." ACHs block NMDA receptors on GABAergic interneurons before they block those on pyramidal neurons. This reduces inhibitory tone, leading to a paradoxical surge in glutamate and dopamine release in the prefrontal cortex and striatum.

Figure 1: Synaptic Mechanism of Action

ACH_Mechanism ACH Arylcyclohexylamine (PCP/Ketamine) NMDA_GABA NMDA Receptors on GABA Interneurons ACH->NMDA_GABA Blocks GABA_Release GABA Release (Inhibitory Tone) NMDA_GABA->GABA_Release Reduces Pyramidal Glutamatergic Pyramidal Neuron GABA_Release->Pyramidal Disinhibits Glutamate_Surge Glutamate Surge Pyramidal->Glutamate_Surge Increases Firing Downstream Downstream Effects Glutamate_Surge->Downstream BDNF BDNF Release (Antidepressant) Downstream->BDNF Synaptic Plasticity Psychosis Striatal Dopamine (Psychosis/Hyperlocomotion) Downstream->Psychosis Hyperdopaminergia

Caption: Blockade of NMDA receptors on GABA interneurons disinhibits excitatory pathways, driving both therapeutic and psychotomimetic outcomes.[1]

Compound Preparation & Dosing Strategy

Solubility & Stability
  • Vehicle: Saline (0.9% NaCl) is generally sufficient.

  • pH Adjustment: PCP and Ketamine are bases. If dissolving freebase forms, minimal acidification (0.1 N HCl) followed by neutralization to pH 6.0–7.0 is required.

  • Route: Intraperitoneal (IP) is standard for rodents. Subcutaneous (SC) is preferred for MK-801 to prevent rapid peak-induced ataxia.

The "Inverted-U" Dose Response

A common error is overdosing, which causes ataxia (coordination loss) that masks hyperlocomotion.

CompoundAntidepressant Dose (Mouse)Psychotomimetic Dose (Mouse)Ataxic/Anesthetic Dose
Ketamine 3 – 10 mg/kg15 – 30 mg/kg> 50 mg/kg
PCP N/A (High abuse potential)2 – 5 mg/kg> 10 mg/kg
MK-801 N/A0.1 – 0.3 mg/kg> 0.5 mg/kg

Note: Rat doses are typically 50-70% of mouse doses due to metabolic surface area scaling.

Experimental Workflow

To prevent behavioral carryover (e.g., stress from FST affecting PPI), follow this sequential hierarchy.

Figure 2: Optimized Behavioral Battery

Workflow cluster_0 Phase 1: Baselines cluster_1 Phase 2: Acute Effects cluster_2 Phase 3: Complex Behavior Acclimation Acclimation (7 Days) Rotarod Rotarod Baseline (Motor Competence) Acclimation->Rotarod Dosing Acute Dosing (IP/SC) Rotarod->Dosing OFT Open Field Test (Locomotion/Stereotypy) Dosing->OFT Washout Washout (7 Days) OFT->Washout PPI Prepulse Inhibition (Sensorimotor Gating) Washout->PPI FST Forced Swim Test (Terminal Endpoint) PPI->FST

Caption: Sequential testing minimizes stress confounds. FST is terminal due to high stress induction.

Detailed Protocols

Assay A: Open Field Test (Locomotion & Stereotypy)

Objective: Measure psychomotor agitation and stereotypy (schizophrenia positive symptom model).

  • Apparatus: 40x40cm (mouse) or 100x100cm (rat) plexiglass arena.

  • Habituation: Place animal in arena for 30 mins prior to injection to establish baseline and reduce novelty stress.

  • Injection: Administer drug (e.g., MK-801 0.2 mg/kg).

  • Recording: Record for 60–90 minutes. ACH effects are long-lasting.

  • Key Metrics:

    • Total Distance Traveled (cm): Expect significant increase.[2]

    • Thigmotaxis: Time spent in outer 20% of the field (anxiety measure).

    • Stereotypy Scoring: Automated tracking often fails here. Manual scoring (blinded) is required for:

      • Head Weaving: Lateral side-to-side head movement.

      • Circling: Tight rotational behavior.

      • Ataxia: Falling, dragging hind limbs (indicates overdose).

Assay B: Prepulse Inhibition (PPI)

Objective: Assess sensorimotor gating (schizophrenia endophenotype).[3][4][5][6] ACHs reliably disrupt PPI, preventing the animal from filtering stimuli.

  • Apparatus: Sound-attenuated startle chamber with accelerometer platform.

  • Background Noise: Continuous 65 dB white noise.

  • Session Structure:

    • Acclimation: 5 mins background noise.[6]

    • Block 1: 6 Pulse-Alone trials (120 dB, 40ms) to habituate the startle reflex.[6]

    • Block 2 (Test): Pseudorandomized mixture of:

      • Pulse Alone (120 dB).

      • Prepulse + Pulse (PP 70dB, 75dB, 80dB followed 100ms later by 120dB Pulse).

      • Null trials (no stimulus).

  • Data Calculation:

    
    [6]
    
  • Validation: Effective ACH dosing should reduce %PPI significantly compared to vehicle.

Assay C: Forced Swim Test (FST) - Ketamine Specific

Objective: Evaluate antidepressant potential.[7] Note: Ketamine effects are often sustained (24h+ post-dose), unlike standard SSRIs.

  • Dosing: Administer Ketamine (10 mg/kg) 24 hours before the test (for sustained effect) or 30 mins before (acute).

  • Apparatus: Cylindrical tank (25cm high water, 23-25°C).

  • Procedure:

    • Place mouse in water for 6 minutes.

    • Discard first 2 minutes (habituation).

    • Score last 4 minutes.

  • Scoring:

    • Immobility:[2][7][8][9][10] Floating with minimal movement to keep head above water.

    • Swimming/Climbing: Active escape behavior.

  • Interpretation: Ketamine significantly reduces immobility time.[2][8][9]

    • Self-Validation Check: If immobility decreases but Rotarod performance (coordination) is impaired, the result is a false positive due to motor toxicity.

Data Analysis & Interpretation

Normalization

Behavioral data varies by batch. Always normalize to the Vehicle Control group:



Common Pitfalls
  • The "Sedation" Trap: High doses of MK-801 (>0.5 mg/kg) cause "lying flat" behavior. Automated software scores this as low locomotion (calm), but the animal is actually severely intoxicated. Always verify with observer notes.

  • Strain Sensitivity: C57BL/6 mice are more sensitive to ACH-induced hyperlocomotion than 129Sv strains. Stick to one background strain.

References

  • Zanos, P., et al. (2016). NMDAR inhibition-independent antidepressant actions of ketamine metabolites. Nature, 533(7604), 481-486. Link

  • Geyer, M. A., et al. (2001). Pharmacological studies of prepulse inhibition models of sensorimotor gating deficits in schizophrenia: a decade in review.[4] Psychopharmacology, 156(2), 117-154.[4] Link

  • Mabunga, D. F., et al. (2019). Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration.[11] Experimental Neurobiology, 28(6), 636. Link

  • Jentsch, J. D., & Roth, R. H. (1999). The neuropsychopharmacology of phencyclidine: from NMDA receptor hypofunction to the dopamine hypothesis of schizophrenia. Neuropsychopharmacology, 20(3), 201-225. Link

  • Can, A., et al. (2012). The mouse forced swim test.[7][8] Journal of Visualized Experiments, (59), e3638. Link

Sources

Electrophysiology techniques for studying ion channel modulation by 1-Pyrrolidin-1-ylmethyl-cyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Electrophysiological Characterization of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine

Part 1: Executive Summary & Mechanistic Rationale

1-Pyrrolidin-1-ylmethyl-cyclohexylamine (herein referred to as PYCA ) is a structural motif featuring a cyclohexane scaffold geminally substituted with a primary amine and a pyrrolidinyl-methyl moiety.

Physicochemical Profile & Channel Interaction: Structurally, PYCA possesses two ionizable nitrogen centers (a primary amine and a tertiary pyrrolidine nitrogen). At physiological pH (7.4), it exists predominantly as a mono- or di-cation. This lipophilic cationic profile is the classic pharmacophore for Voltage-Gated Sodium (Nav) and Calcium (Cav) channel blockers, as well as hERG (Kv11.1) inhibitors.

Mechanism of Action (Hypothesis): Based on the "Modulated Receptor Hypothesis" (Hille, 1977), PYCA likely accesses the channel pore via two pathways:

  • Hydrophobic Pathway: The uncharged fraction partitions into the membrane to access the pore from the intramembrane side (common in tonic block).

  • Hydrophilic Pathway: The charged fraction enters the open pore from the intracellular side to occlude the permeation path (use-dependent block).

This guide details the protocols to validate these mechanisms, specifically focusing on State-Dependent Inhibition and Use-Dependence , which are critical for determining the therapeutic window (e.g., distinguishing anti-arrhythmic/analgesic efficacy from toxicity).

Part 2: Experimental Setup & Solution Preparation

Compound Handling
  • CAS: 876717-44-1[1][2]

  • Molecular Weight: ~182.31 g/mol

  • Solubility: Lipophilic. Stock solutions should be prepared in DMSO .

Protocol: Stock Solution Preparation

  • Weighing: Dissolve 10 mg of PYCA in 100% DMSO to achieve a 100 mM Master Stock.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds may bind to plastics) and store at -20°C.

  • Working Solutions: Dilute the Master Stock into the extracellular recording solution immediately prior to perfusion.

    • Critical Note: Ensure final DMSO concentration is <0.1% to avoid vehicle artifacts on channel gating.

Solutions
SolutionComposition (mM)Purpose
Internal (Pipette) CsF (110), CsCl (10), NaCl (10), HEPES (10), EGTA (11)Blocks K+ currents; Cs+ extends voltage control.
External (Bath) NaCl (140), KCl (4), CaCl2 (2), MgCl2 (1), HEPES (10), Glucose (10)Physiological gradient for Na+ currents.
Perfusion Control Gravity-fed or pressurized system (e.g., Nanion, ALA)Ensures rapid exchange (<200 ms) for kinetic analysis.

Part 3: Core Experimental Protocols

Workflow Visualization

ExperimentalWorkflow cluster_Protocols Characterization Protocols Prep Solution Prep (DMSO Stock -> Bath) Seal Giga-Seal Formation (>1 GΩ) Prep->Seal Break Whole-Cell Access (R_series < 10 MΩ) Seal->Break P1 Protocol 1: Tonic Block (IC50) Break->P1 P2 Protocol 2: State-Dependence (V_half shift) Break->P2 P3 Protocol 3: Use-Dependence (Phasic Block) Break->P3 Analysis Data Analysis (Hill Fit / Boltzmann) P1->Analysis P2->Analysis P3->Analysis

Figure 1: High-level workflow for electrophysiological characterization of PYCA.

Protocol 1: Determination of Tonic Block (IC50)

Objective: Determine the concentration required to inhibit 50% of the current at a holding potential where channels are largely in the "Resting" state.

  • Holding Potential: Clamp cell at -120 mV (ensures channels are in Closed/Resting state and removes inactivation).

  • Test Pulse: Depolarize to 0 mV for 20 ms every 5 seconds (0.2 Hz).

  • Baseline: Record stable peak current for 2 minutes.

  • Perfusion: Apply PYCA in ascending concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Allow 3 minutes per concentration for equilibrium.

  • Washout: Perfuse compound-free buffer to verify reversibility.

  • QC Criteria: Discard cells where Series Resistance (Rs) changes by >20%.

Protocol 2: Voltage-Dependence of Inactivation (Steady-State Inactivation)

Objective: Determine if PYCA binds preferentially to the Inactivated State (a hallmark of potent Nav blockers).

Logic: If PYCA binds to the inactivated state, it will shift the inactivation curve to more negative potentials (hyperpolarizing shift).

  • Prepulse (Conditioning): Apply 500 ms prepulses ranging from -140 mV to -20 mV in 10 mV increments.

  • Test Pulse: Immediately follow prepulse with a test pulse to 0 mV (20 ms) to measure available channels.

  • Measurement: Plot Normalized Current (I/Imax) vs. Prepulse Voltage.

  • Analysis: Fit with Boltzmann equation:

    
    
    
    • Result: A leftward shift in

      
       in the presence of PYCA indicates high-affinity binding to the inactivated state.
      
Protocol 3: Use-Dependent Block (Frequency Dependence)

Objective: Assess if block accumulates at high firing frequencies (crucial for efficacy in epilepsy or arrhythmia).

  • Train: Apply a train of 20 pulses to 0 mV (20 ms duration) from a holding potential of -80 mV.

  • Frequencies: Repeat the train at 1 Hz, 10 Hz, and 40 Hz .

  • Readout: Measure the peak current of the last pulse relative to the first pulse (

    
    ).
    
  • Interpretation:

    • Tonic Block: Reduction in

      
       compared to baseline.
      
    • Phasic (Use-Dependent) Block: Further reduction in

      
       compared to 
      
      
      
      .

Part 4: Mechanistic Modeling & Data Analysis

To interpret the data collected above, we utilize the Modulated Receptor Model . PYCA likely exhibits higher affinity for the Open (O) or Inactivated (I) states than the Resting (R) state.

ModulatedReceptor R Resting (R) O Open (O) R->O Depolarization RD R-Drug R->RD Low Affinity I Inactivated (I) O->I Time OD O-Drug (Block) O->OD High Affinity (Pore Block) I->R Repolarization ID I-Drug (Stabilized) I->ID High Affinity (State Dep.) RD->OD OD->ID ID->RD

Figure 2: Modulated Receptor Hypothesis. PYCA is predicted to stabilize the 'ID' state.

Data Reporting Table Template:

ParameterDefinitionControl ValuePYCA (10 µM)Shift (Δ)
IC50 (Tonic) Concentration for 50% block at -120 mVN/A[Calc] µM-
V1/2 (Inact) Voltage of half-inactivation-65.0 mV-75.0 mV-10 mV
Use-Dep % (1 - P20/P1) * 100 at 20 Hz5%45%+40%
Recovery Tau Time constant of recovery from inactivation5 ms150 msSlowed

References

  • Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology, 69(4), 497–515. Link

  • Bean, B. P., et al. (1983). Lidocaine block of cardiac sodium channels. Journal of General Physiology, 81(5), 613–642. Link

  • Catterall, W. A. (2000). From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels. Neuron, 26(1), 13-25. Link

  • Sigma-Aldrich. 1-(Pyrrolidin-1-ylmethyl)cyclohexanamine Product Specification. Link(Note: Used for physicochemical data verification).

Disclaimer: This protocol is designed for research purposes. 1-Pyrrolidin-1-ylmethyl-cyclohexylamine is a chemical intermediate; specific pharmacological safety data may be limited. Handle with appropriate PPE.

Sources

Experimental design for structure-activity relationship studies of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine.

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Experimental Design for Structure-Activity Relationship (SAR) Studies of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Therapeutic Potential of Arylcyclohexylamines

The arylcyclohexylamine chemical scaffold, famously represented by compounds like phencyclidine (PCP) and ketamine, is a cornerstone in the study of N-methyl-D-aspartate (NMDA) receptor pharmacology.[1][2] These compounds act as non-competitive antagonists at the NMDA receptor, a critical ion channel involved in synaptic plasticity, learning, and memory.[1][3] The lead compound, 1-Pyrrolidin-1-ylmethyl-cyclohexylamine , belongs to this class and presents a promising starting point for a targeted drug discovery campaign.

Structure-activity relationship (SAR) analysis is the fundamental process of systematically modifying a molecule's structure to understand how these changes affect its biological activity.[4][5][6] For 1-Pyrrolidin-1-ylmethyl-cyclohexylamine, a robust SAR study is essential to optimize its potency, enhance its selectivity for specific NMDA receptor subunits, and improve its pharmacokinetic profile, ultimately guiding the development of a safer and more effective therapeutic agent.[7] This guide provides a detailed framework and actionable protocols for designing and executing a comprehensive SAR campaign for this compound class.

Section 1: The SAR Strategy: Deconstructing the Pharmacophore

The success of any SAR campaign hinges on a clear and logical strategy for analog design. Based on established knowledge of PCP analogs, the structure of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine can be dissected into three key regions for systematic modification.[8]

1.1. The Pharmacophore Hypothesis

Our initial hypothesis identifies three primary vectors for chemical modification around the central quaternary carbon.

  • The Cyclohexyl Ring: This lipophilic group is crucial for anchoring the molecule within the NMDA receptor channel. Modifications here can influence binding affinity and kinetics.

  • The Pyrrolidine Ring: This basic amine is essential for the mechanism of action. Altering its size, conformation, and basicity can dramatically affect potency and selectivity.

  • The Primary Amine (via the methyl linker): The relationship between the two nitrogen atoms and their spatial orientation can be explored to fine-tune interactions with the receptor.

G cluster_0 Pharmacophore of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine Core C(quat) R1 Region 1: Cyclohexyl Ring (Lipophilicity, Sterics) Core->R1 Vector 1 R2 Region 2: Pyrrolidine Ring (Basicity, Conformation) Core->R2 Vector 2 (via CH2) R3 Region 3: Primary Amine & Linker (H-Bonding, Spacing) Core->R3 Vector 3 (via CH2)

Caption: Key regions for SAR exploration on the lead scaffold.

1.2. Analog Library Design

A focused library of analogs should be synthesized to systematically probe each region. This approach allows for the clear deconvolution of structure-activity relationships.

Region Modification Strategy Rationale
1. Cyclohexyl Ring - Ring contraction (cyclopentyl) & expansion (cycloheptyl)- Substitution (e.g., 4-hydroxy, 4-fluoro)To probe the size and electronic requirements of the binding pocket. Hydroxylation may introduce a new hydrogen bond donor and improve metabolic stability.[8]
2. Pyrrolidine Ring - Ring expansion (piperidine, azepane)- Ring contraction (azetidine)- Substitution (e.g., 3-hydroxy, 3,3-dimethyl)To evaluate the impact of the amine's pKa and steric bulk on potency. Piperidine is a common replacement in PCP analogs.[8]
3. Linker/Primary Amine - Lengthen linker (ethyl)- Modify primary amine (N-methyl, N-ethyl)- Replace with other functional groups (e.g., hydroxyl)To assess the spatial requirements between the two nitrogen centers and the importance of the primary amine's hydrogen bonding capacity.

Section 2: The Experimental Workflow: From Synthesis to Candidate

A tiered screening approach is the most efficient method to evaluate the synthesized library, ensuring that resources are focused on the most promising compounds. This workflow progresses from broad primary screening to more detailed secondary and tertiary characterization.

SAR_Workflow cluster_synthesis Phase 1: Library Generation cluster_primary Phase 2: Primary Screening (In Vitro) cluster_secondary Phase 3: Secondary Screening & Profiling cluster_decision Phase 4: Decision & Advancement Synthesis Analog Library Synthesis (Based on SAR Design) QC Compound QC (Purity, Identity) Synthesis->QC Binding Target Engagement: NMDA Receptor Binding Assay QC->Binding Functional Functional Activity: Calcium Flux Assay Binding->Functional Selectivity Selectivity Profiling (Off-Target Receptors) Functional->Selectivity ADME Early ADME-Tox (Metabolic Stability, Permeability) Functional->ADME Analysis Data Integration & SAR Analysis Selectivity->Analysis ADME->Analysis Candidate Lead Candidate Selection (for In Vivo Studies) Analysis->Candidate

Caption: A tiered workflow for SAR study execution.

Section 3: Core Protocols for In Vitro Characterization

The following protocols provide detailed, step-by-step methodologies for the key assays in the primary and secondary screening phases.

Protocol 3.1: Primary Screen - NMDA Receptor Binding Assay

Principle: This assay quantifies the affinity of the test compounds for the NMDA receptor by measuring their ability to displace a known radiolabeled ligand (e.g., [³H]MK-801), which binds within the ion channel pore.[9] A lower IC50 value indicates higher binding affinity.

Methodology:

  • Membrane Preparation: Utilize a commercially available membrane preparation from rat brains or from cell lines expressing specific human recombinant NMDA receptor subtypes (e.g., NR1/NR2B).[9][10]

  • Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of test compound (at various concentrations, typically from 10 pM to 100 µM).

    • 25 µL of radioligand ([³H]MK-801, at a final concentration near its Kd, e.g., 1-5 nM).

    • 25 µL of assay buffer containing saturating concentrations of glutamate and glycine (e.g., 10 µM each) to open the channel.

    • 100 µL of the membrane preparation (containing 50-100 µg of protein).

  • Controls:

    • Total Binding: Contains buffer instead of the test compound.

    • Non-Specific Binding (NSB): Contains a high concentration of a known non-radiolabeled ligand (e.g., 10 µM unlabeled MK-801) to saturate all specific binding sites.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using a non-linear regression fit (sigmoidal dose-response).

Protocol 3.2: Primary Screen - NMDA Receptor Functional Assay (Calcium Flux)

Principle: This cell-based assay measures the functional consequence of receptor binding. As NMDA receptors are calcium-permeable ion channels, antagonist activity can be quantified by measuring the inhibition of agonist-induced intracellular calcium influx using a calcium-sensitive fluorescent dye like Fluo-4.[3][11]

Methodology:

  • Cell Culture: Plate a cell line stably expressing the target NMDA receptor subtype (e.g., HEK293 cells with NR1/NR2A) in a black, clear-bottom 96-well or 384-well plate and grow to confluence.

  • Dye Loading:

    • Remove the culture medium.

    • Add 100 µL of assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).

    • Incubate for 45-60 minutes at 37°C in the dark.[3]

  • Compound Addition:

    • Wash the cells once with assay buffer.

    • Add 50 µL of assay buffer containing the test compounds at various concentrations.

    • Incubate for 10-20 minutes at room temperature.

  • Agonist Stimulation & Detection:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Measure the baseline fluorescence for 10-20 seconds.

    • Add 50 µL of an agonist solution (e.g., glutamate and glycine, at final concentrations that elicit a maximal response, EC₈₀-EC₁₀₀) to each well.

    • Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Normalize the data to controls (0% inhibition = agonist only; 100% inhibition = known antagonist like MK-801).

    • Plot the percent inhibition against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50.

Protocol 3.3: Secondary Screen - In Vitro Metabolic Stability Assay

Principle: This assay provides an early assessment of a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s. The rate of disappearance of the parent compound is measured over time when incubated with liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are generally desirable.[12][13]

Methodology:

  • Reagents:

    • Liver Microsomes: Human or rat liver microsomes (HLM or RLM).

    • Cofactor Solution: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in phosphate buffer (pH 7.4).

    • Test Compound: Stock solution in DMSO (final DMSO concentration in assay <0.5%).

  • Incubation:

    • Pre-warm the microsomal suspension and buffer to 37°C.

    • In a 96-well plate, add the test compound (at a final concentration of ~1 µM) to the microsomal suspension.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold "stop solution" (e.g., acetonitrile) containing an internal standard.

  • Negative Control: Run a parallel incubation without the NADPH cofactor to control for non-enzymatic degradation.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis (LC-MS/MS): Quantify the remaining percentage of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the natural log of the percent remaining of the parent compound versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k * 1000) / [protein concentration].

Section 4: Data Integration and SAR Progression

The ultimate goal is to integrate data from all assays to build a comprehensive understanding of the SAR and select candidates for further development.[4] Promising compounds are those that exhibit a balanced profile of high potency, good selectivity, and favorable ADME properties.

Example Integrated Data Table:

Compound IDModificationBinding IC50 (nM)Functional IC50 (nM)Selectivity (Sigma-1, Ki, nM)Metabolic t½ (min, HLM)
Lead-001 Parent Compound15.225.880.518
ANA-005 4-OH-Cyclohexyl12.520.1150.245
ANA-012 Piperidine8.914.565.322
ANA-018 4-OH-Cyclohexyl & Piperidine5.1 8.3 250.6 >60

In this example, ANA-018 emerges as a strong candidate. The combination of a 4-hydroxy group on the cyclohexyl ring and replacement of the pyrrolidine with a piperidine ring led to improved potency, significantly enhanced selectivity against the Sigma-1 receptor, and a much better metabolic stability profile. This iterative process of design, synthesis, and testing is the engine of a successful SAR campaign.

References

  • Structure Activity of PCP analogs. Erowid. [Link]

  • Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. PubMed Central, National Center for Biotechnology Information. [Link]

  • Structure-activity relationship (SAR) study designs. Australian Translational Medicinal Chemistry Facility, Monash University. [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • In Vitro ADME-Tox Profiling. Creative Biostructure Drug Discovery. [Link]

  • Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. ResearchGate. [Link]

  • Phencyclidine (PCP) and Ketamine. AccessMedicine. [Link]

  • NMDA Biochemical Binding Assay Service. Reaction Biology. [Link]

  • In vitro characterization of novel NR2B selective NMDA receptor antagonists. PubMed, National Center for Biotechnology Information. [Link]

  • Arylcyclohexamines (Ketamine, Phencyclidine, and Analogues). ResearchGate. [Link]

  • The Phencyclidine (PCP) Analog N-[1-(2-benzo(B)thiophenyl) Cyclohexyl]piperidine Shares Cocaine-Like but Not Other Characteristic Behavioral Effects With PCP, Ketamine and MK-801. PubMed, National Center for Biotechnology Information. [Link]

  • Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (Source not publicly available).
  • What is the structure-activity relationship SAR in drug design?. Patsnap Synapse. [Link]

  • Representative pKi values for ketamine, PCP and analogues. ResearchGate. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. European Pharmaceutical Review. [Link]

  • RNA Based Antagonist of NMDA Receptors. ACS Chemical Neuroscience. [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. PubMed Central, National Center for Biotechnology Information. [Link]

  • Structure–activity relationship. Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical resource for professionals engaged in the synthesis of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine. As Senior Application Scientists with extensive field experience, we have compiled this troubleshooting guide and FAQ to address common challenges, particularly the formation of byproducts, that can arise during this synthetic process. Our aim is to equip you with the knowledge to not only identify and mitigate these issues but also to understand the underlying chemical principles governing these outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 1-Pyrrolidin-1-ylmethyl-cyclohexylamine and what are the expected byproducts?

The most common and efficient method for the synthesis of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine is the Mannich reaction. This is a three-component condensation involving cyclohexanone, formaldehyde, and pyrrolidine.[1] While this reaction is generally clean, several byproducts can form, impacting the purity and yield of the desired product. The two most prevalent byproducts are:

  • Aldol Condensation Products of Cyclohexanone: Under the basic or acidic conditions often employed for the Mannich reaction, cyclohexanone can undergo self-condensation to form dimers and trimers.[2] The initial and most common aldol adduct is 2-(1-cyclohexenyl)cyclohexan-1-one and its tautomer, 2-cyclohexylidenecyclohexanone.

  • Bis-Mannich Product: If the reaction is not carefully controlled, a second aminomethylation can occur at the other α-carbon of the cyclohexanone ring, leading to the formation of 2,6-bis(pyrrolidin-1-ylmethyl)cyclohexan-1-one.

Q2: What are the underlying mechanisms for the formation of these byproducts?

Understanding the reaction mechanisms is crucial for controlling the outcome of your synthesis.

  • Aldol Condensation: This reaction is catalyzed by either acid or base. In the presence of a base, an enolate is formed from cyclohexanone, which then acts as a nucleophile, attacking the carbonyl carbon of another cyclohexanone molecule. Subsequent dehydration leads to the α,β-unsaturated ketone.

  • Bis-Mannich Reaction: The initial mono-Mannich product, 2-(pyrrolidin-1-ylmethyl)cyclohexan-1-one, still possesses an acidic proton on the other α-carbon (C6). If an excess of formaldehyde and pyrrolidine are present, or if the reaction conditions are too harsh, a second Mannich reaction can take place at this position, yielding the bis-adduct.

Q3: How can I detect the presence of these byproducts in my crude product mixture?

A combination of chromatographic and spectroscopic techniques is essential for the accurate identification and quantification of byproducts.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for initial assessment. The byproducts will typically have different polarities than the desired product and will, therefore, exhibit different Rf values.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the desired product from the more nonpolar aldol condensation products and the potentially more polar bis-Mannich product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying the byproducts by their mass-to-charge ratio and fragmentation patterns. Derivatization may be necessary for these relatively polar compounds to improve their volatility for GC analysis.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the byproducts. Distinctive signals in the NMR spectrum can confirm their presence.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and provides actionable solutions.

Problem 1: My final product is contaminated with a significant amount of a less polar impurity, as indicated by TLC and HPLC.

Possible Cause: This is likely due to the formation of the aldol condensation product of cyclohexanone.

Troubleshooting Steps:

  • Reaction Temperature Control:

    • Explanation: The aldol condensation of cyclohexanone is often favored at higher temperatures.

    • Protocol: Maintain a lower reaction temperature (e.g., 0-25 °C) throughout the addition of reagents and the subsequent reaction period. Monitor the internal temperature of the reaction vessel closely.

  • Order of Reagent Addition:

    • Explanation: Pre-mixing cyclohexanone with the base catalyst before the addition of formaldehyde and pyrrolidine can promote self-condensation.

    • Protocol: Consider adding the cyclohexanone slowly to a pre-formed mixture of formaldehyde and pyrrolidine (or the corresponding iminium salt). This ensures that the iminium ion is readily available to react with the cyclohexanone enolate as it is formed, minimizing its opportunity to react with another cyclohexanone molecule.

  • pH Control:

    • Explanation: Both strongly acidic and strongly basic conditions can catalyze the aldol reaction.

    • Protocol: If using acid catalysis, use a milder acid or a buffer system. If using base catalysis, use a stoichiometric amount of a weaker base where possible. Careful control of pH throughout the reaction is critical.

Analytical Confirmation:

  • ¹H NMR: Look for signals corresponding to vinylic protons (around 5.0-6.0 ppm) and additional aliphatic protons that do not correspond to your desired product.

  • GC-MS: The aldol dimer will have a molecular weight of 178.27 g/mol .[4] Look for a molecular ion peak (M+) at m/z 178.

Purification Strategy:

  • Column Chromatography: The aldol product is significantly less polar than the desired aminomethylated product. A silica gel column chromatography with a gradient elution system (e.g., starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate) should effectively separate the aldol byproduct.

Problem 2: I am observing a more polar byproduct in my reaction mixture that is difficult to separate from my desired product.

Possible Cause: This is likely the bis-Mannich product , 2,6-bis(pyrrolidin-1-ylmethyl)cyclohexan-1-one.

Troubleshooting Steps:

  • Stoichiometry of Reagents:

    • Explanation: Using a large excess of formaldehyde and pyrrolidine significantly increases the likelihood of a second aminomethylation.

    • Protocol: Carefully control the stoichiometry. Use a slight excess (e.g., 1.05-1.1 equivalents) of formaldehyde and pyrrolidine relative to cyclohexanone.

  • Reaction Time and Temperature:

    • Explanation: Prolonged reaction times and elevated temperatures can provide the necessary energy for the formation of the second C-C bond.

    • Protocol: Monitor the reaction progress by TLC or HPLC. Once the formation of the desired mono-Mannich product has plateaued, quench the reaction to prevent the formation of the bis-adduct. Avoid unnecessarily long reaction times.

Analytical Confirmation:

  • ¹H NMR: The spectrum of the bis-Mannich product will show a higher integration for the protons of the pyrrolidine rings and the methylene bridges compared to the cyclohexanone backbone protons. The symmetry of the molecule may also lead to a simpler spectrum than expected for an unsymmetrical molecule.

  • Mass Spectrometry: The bis-Mannich product will have a higher molecular weight than the desired product. Electrospray ionization (ESI-MS) would likely show a prominent [M+H]⁺ ion.

Purification Strategy:

  • Column Chromatography: The polarity difference between the mono- and bis-Mannich products may be smaller than with the aldol byproduct. A carefully optimized gradient elution on silica gel or the use of a different stationary phase (e.g., alumina) may be required. The addition of a small amount of a basic modifier like triethylamine to the eluent can improve the peak shape and separation of these basic compounds.[5]

  • Crystallization: If the desired product is a solid, crystallization can be a highly effective purification method.[2][6][7][8] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find conditions that selectively crystallize the mono-Mannich product, leaving the more soluble bis-adduct in the mother liquor.

Visualizing the Reaction Pathways

To further clarify the formation of the desired product and its main byproducts, the following reaction schemes are provided.

Mannich_Reaction_Byproducts cluster_main Main Reaction cluster_byproducts Side Reactions Cyclohexanone Cyclohexanone Desired_Product 1-Pyrrolidin-1-ylmethyl-cyclohexylamine (Desired Product) Cyclohexanone->Desired_Product + Aldol_Byproduct Aldol Condensation Product (Byproduct) Cyclohexanone->Aldol_Byproduct Self-condensation (Acid/Base catalysis) Formaldehyde Formaldehyde Iminium Eschenmoser's Salt Intermediate (Iminium Ion) Formaldehyde->Iminium + Pyrrolidine Pyrrolidine Pyrrolidine->Iminium + Iminium->Desired_Product + BisMannich_Byproduct Bis-Mannich Product (Byproduct) Iminium->BisMannich_Byproduct + Excess Reagents/ High Temperature Desired_Product->BisMannich_Byproduct + Excess Reagents/ High Temperature

Figure 1. Reaction scheme illustrating the main synthetic pathway to 1-Pyrrolidin-1-ylmethyl-cyclohexylamine and the formation of major byproducts.

Summary of Key Byproducts and their Characteristics

Byproduct NameStructureMolecular Weight ( g/mol )Key Analytical FeaturesMitigation Strategies
Aldol Condensation Product 2-(1-Cyclohexenyl)cyclohexan-1-one178.27¹H NMR: Vinylic protons (5.0-6.0 ppm). MS: M⁺ at m/z 178.Lower reaction temperature, control order of addition, optimize pH.
Bis-Mannich Product 2,6-bis(pyrrolidin-1-ylmethyl)cyclohexan-1-one-¹H NMR: Increased integration of pyrrolidine and methylene protons. MS: Higher molecular weight than desired product.Use near-stoichiometric amounts of reagents, shorter reaction times.

Conclusion

The synthesis of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine via the Mannich reaction is a robust method, but careful control of reaction parameters is essential to minimize the formation of byproducts. By understanding the mechanisms of byproduct formation and employing the appropriate analytical and purification techniques outlined in this guide, researchers can significantly improve the purity and yield of their target compound. This technical support guide serves as a practical resource to navigate the potential challenges of this synthesis, ensuring the integrity and success of your research and development endeavors.

References

  • Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • 2-Cyclohexen-1-one. (n.d.). NIST WebBook. Retrieved from [Link]

  • ¹H and ¹³C NMR Spectroscopy. (n.d.). ChemConnections. Retrieved from [Link]

  • Supplementary Material: General 1H NMR and 13C NMR Spectra. (n.d.). Retrieved from [Link]

  • US Patent for 1,4-cyclohexylamine derivatives and processes for the preparation thereof. (n.d.). Google Patents.
  • Kumar, S., & Kumar, A. (2010). Synthesis of some mannich base cyclohexanone derivatives and their pharmacological activities. Rasayan Journal of Chemistry, 1(3), 100-104.
  • Purification: How To. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Proton NMR of 2-cyclohexene-1-one. (2021). ResearchGate. Retrieved from [Link]

  • 1-(Aminomethyl)cyclohexan-1-ol. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Jones, A. W., et al. (2005). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 29(5), 353-359.
  • A general protocol for the crystallization of membrane proteins for X-ray structural investigation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2016). Study of Reactions of Two Mannich Bases Derived of 4'-Hydroxychalcones with Glutathione by RP-TLC, RP-HPLC and RP-HPLC-ESI-MS Analysis. Molecules, 21(9), 1205.
  • 1-{(1S,2S,4R)-7,7-Dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo [2.2.1]heptan-2-yl}-1H-benzo[d]imidazole. (2023). MDPI. Retrieved from [Link]

  • Sample Preparation for Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. (n.d.). The University of Alabama in Huntsville. Retrieved from [Link]

  • Synthesis of some Mannich base cyclohexanone derivatives and their pharmacological activities. (2010). ResearchGate. Retrieved from [Link]

  • Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Crystallization and Purification. (2012). ResearchGate. Retrieved from [Link]

  • Optimization of Batch Crystallization of Magnetic Lysozyme Crystals and Study of the Continuous Crystallization Process. (2023). MDPI. Retrieved from [Link]

  • Roth, H. J., & Schwenke, C. (1964). [COMPOSITION AND PROPERTIES OF SO-CALLED "BIS-MANNICH BASES" FROM CYCLOHEXANONE, FORMALDEHYDE AND METHYLAMINE. 4. ACETOLYSIS OF MANNICH BASES]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 297(12), 773–783.
  • 2-Cyclohexen-1-one. (n.d.). NIST WebBook. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • 2,6-Bis(1-phenylethylidene)cyclohexanone. (n.d.). PubChem. Retrieved from [Link]

  • Dimmock, J. R., et al. (2001). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. ARKIVOC, 2001(5), 1-13.
  • 2-Cyclohexen-1-one. (n.d.). PubChem. Retrieved from [Link]

  • (PDF) 1 H and 13 C NMR spectra of polycyclic compounds. (2006). ResearchGate. Retrieved from [Link]

  • 2-Butanone, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Reddy, M. V., et al. (2019). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. RSC advances, 9(1), 1-15.
  • 4-((1R)-2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-butanone. (n.d.). PubChem. Retrieved from [Link]

  • 1-Pyrrolidino-1-cyclohexene. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Tertiary Amine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Agent: Senior Application Scientist Ticket Subject: Troubleshooting Purification & Isolation of Tertiary Amines

Welcome to the Purification Help Desk

Tertiary amines are the backbone of modern medicinal chemistry, appearing in a vast number of alkaloids and pharmaceutical agents. However, their basic nitrogen center (


) creates a unique set of purification challenges.

This guide is structured as a series of Troubleshooting Tickets . Navigate to the section that matches your current experimental failure mode.

Ticket #01: "My Compound is Streaking on Silica"

Issue: Severe peak tailing during Flash Chromatography. Diagnosis: Silanol Interaction. Standard silica gel is slightly acidic (


). The basic tertiary amine interacts strongly with surface silanol groups (

), causing non-specific binding (tailing) rather than clean partitioning.
The Fix: Mobile Phase Modifiers

You must mask the silanol sites. Do not rely on standard gradients; you must chemically modify the surface environment.

Protocol A: The "Pre-Wash" Method (Recommended)

  • Equilibration: Flush the column with 3-5 column volumes (CV) of mobile phase containing 1-5% Triethylamine (TEA) .

  • The Run: Perform your gradient without TEA in the mobile phase, or with a reduced amount (0.5%).

    • Why this works: The initial wash saturates the active silanol sites with TEA. Since TEA is a tertiary amine, it competitively blocks the sites, allowing your product to elute cleanly [1, 2].

Protocol B: The "Constant Modifier" Method Add a basic modifier directly to your solvent system.

ModifierConcentrationBest ForNotes
Triethylamine (TEA) 0.1% - 1.0%General PurposeVolatile, but requires good ventilation. Hard to remove traces.
Ammonium Hydroxide (NH

OH)
0.5% - 1.0%Polar AminesUse in DCM/MeOH gradients (e.g., 90:9:1 DCM/MeOH/NH

OH).
Amine-Functionalized Silica N/ASensitive CompoundsUse "KP-NH" or similar bonded phases.[1] No liquid modifier needed [2].

Visualization: The Silanol Shielding Mechanism

SilanolShielding Silica Acidic Silanol Surface (Si-OH) Amine Target Tertiary Amine Silica->Amine Strong H-Bonding Complex TEA-Silanol Complex (Blocked Site) Silica->Complex Masking Elution Target Amine Elutes Cleanly Amine->Elution With Modifier Tailing Peak Tailing / Streaking Amine->Tailing No Modifier TEA Triethylamine (Modifier) TEA->Silica Competitive Binding Complex->Amine Repulsion/No Binding

Figure 1: Mechanism of amine tailing and how competitive binding by TEA prevents it.

Ticket #02: "I Can't Get Rid of the TFA Salt"

Issue: After Reverse Phase (C18) purification with 0.1% TFA, the compound exists as a trifluoroacetate salt. This affects NMR interpretation and biological assay potency. Diagnosis: Persistent Ion Pairing. TFA forms a strong ion pair with tertiary amines. Simple evaporation will not remove it.

The Fix: The "Free-Basing" Workflow

You must break the salt using a base significantly stronger than the amine.

Protocol: Liquid-Liquid Extraction (LLE) Swap Do not use Sodium Bicarbonate (


); it is often too weak (

) to fully deprotonate amines with

.
  • Dissolution: Dissolve the TFA salt in EtOAc or DCM.

  • The Wash: Wash organic layer 2x with 1M

    
      (pH ~11.5) or 1M NaOH  (pH ~14).
    
  • Verification: Check the aqueous layer pH. It must remain > 12 after the wash.[2]

  • Drying: Dry over

    
     (Sodium Sulfate), filter, and concentrate.
    

Alternative: Resin Exchange (For Water-Soluble Amines) If your amine is too polar for extraction:

  • Dissolve salt in MeOH or Water.[2]

  • Add Amberlyst A-21 (weakly basic resin) or IRA-67 .

  • Stir for 30 mins. Filter off the resin.[2] The filtrate is the free base [4].

Ticket #03: "My Yield is Low After Extraction"

Issue: The compound is "lost" to the aqueous layer during workup. Diagnosis: Incorrect pH Control. For a tertiary amine to partition into the organic layer, it must be uncharged.

  • The Rule of Thumb: Aqueous pH must be

    
     (of amine) + 2 .
    
  • Most tertiary amines have a conjugate acid

    
     of 9.5–10.5. Therefore, your workup pH must be > 12 .[2]
    
Troubleshooting Logic

ExtractionLogic Start Extraction Yield Low CheckPH Check Aqueous pH Start->CheckPH IsLow pH < 10 CheckPH->IsLow IsHigh pH > 12 CheckPH->IsHigh Action1 Add NaOH or KOH. Target pH 12-14. IsLow->Action1 CheckSolvent Check Solvent Choice IsHigh->CheckSolvent DCM Using DCM? CheckSolvent->DCM Polar Amine EtOAc Using EtOAc? CheckSolvent->EtOAc Lipophilic Amine Emulsion Rag Layer/Emulsion? DCM->Emulsion Common Issue SaltingOut Add NaCl (Saturate) to force organic partition Emulsion->SaltingOut

Figure 2: Decision tree for troubleshooting low recovery during acid-base extraction.

Ticket #04: "Mystery Impurity +16 Mass Units"

Issue: LCMS shows a growing impurity with M+16 relative to the product. Diagnosis: N-Oxide Formation. Tertiary amines are prone to oxidation to form N-Oxides (


).[3][4] This often happens during concentration if the solvent contains peroxides (common in ethers like THF, Dioxane, or old Diethyl Ether).
The Fix: Prevention & Rescue [5]
  • Prevention:

    • Test all ether solvents for peroxides before use.

    • Avoid evaporating to dryness with heat if the compound is air-sensitive.

    • Store pure amines under Nitrogen/Argon at -20°C.

  • Rescue (Reduction):

    • If N-Oxide is formed, treat the mixture with mild reducing agents like Zinc dust in dilute HCl or Triphenylphosphine to revert it to the tertiary amine [1].

Summary of Critical Parameters
ParameterGuidelineWhy?
Extraction pH

(Usually pH 12+)
Ensures >99% of amine is neutral (organic soluble).
Silica Modifier 1% TEA or NH

OH
Blocks acidic silanols to prevent tailing.
C18 Buffer High pH (NH

HCO

) or TFA
High pH keeps amine neutral; TFA improves shape via ion-pairing.
Storage Inert Gas, ColdPrevents auto-oxidation to N-Oxide.
References
  • Thieme Connect. Product Class 3: Amine N-Oxides. (Accessed 2026). 6[5][7][8][9][10]

  • Biotage. Is there an easy way to purify organic amines? (2023).[1][11][12][13] 1[5][7]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns.14[1][2][3][5][7][8][9][10][12]

  • ResearchGate. How can I free-base my amine from TFA salt? (Discussion). 5[5][7][9][10]

  • Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid. (2017).[10] 9[5][7][10]

Sources

Troubleshooting low yield in reductive amination of cyclohexanones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Stereochemical Issues Role: Senior Application Scientist Status: Active

Introduction

Welcome to the Technical Support Center. You are likely here because your reductive amination of a cyclohexanone derivative failed to reach the expected yield (>80%) or diastereomeric ratio (dr).

Cyclohexanones present unique challenges compared to aliphatic ketones due to conformational rigidity (axial vs. equatorial attack) and steric crowding at the alpha positions (2,6-substitution). This guide moves beyond standard textbook protocols to address the specific failure modes encountered in high-value synthesis.

Module 1: The Diagnostic Triage

Before altering reagents, you must identify where the reaction cycle is breaking. Use this logic flow to diagnose your specific failure mode based on LCMS/TLC data of the crude reaction mixture.

DiagnosticTree Start Analyze Crude Mixture (LCMS / TLC) Q1 Is Starting Material (SM) Cyclohexanone remaining? Start->Q1 YesSM Yes, SM Remains Q1->YesSM Yes NoSM No, SM Consumed Q1->NoSM No ImineCheck Is the Imine/Enamine visible by LCMS? YesSM->ImineCheck NoImine No Imine Formed ImineCheck->NoImine No YesImine Imine Present but Not Reduced ImineCheck->YesImine Yes Sol1 Diagnosis: Equilibrium Failure Action: Add Ti(OiPr)4 or Dean-Stark trap NoImine->Sol1 Sol2 Diagnosis: Reduction Failure Action: Switch from STAB to NaCNBH3 (pH 4-5) YesImine->Sol2 ProductCheck Is the Major Peak Cyclohexanol? NoSM->ProductCheck YesAlc Major Product: Alcohol ProductCheck->YesAlc Yes NoAlc Major Product: Complex Mix or Nothing ProductCheck->NoAlc No Sol3 Diagnosis: Direct Reduction Action: Pre-form imine completely before adding hydride YesAlc->Sol3 Sol4 Diagnosis: Work-up Loss Action: Check aqueous layer pH (Amine likely protonated) NoAlc->Sol4

Figure 1: Diagnostic logic tree for identifying the root cause of low yield in reductive aminations.

Module 2: Reagent Selection & Stoichiometry

The choice of hydride source is the single most common source of error. While Sodium Triacetoxyborohydride (STAB) is the modern standard, it is not a universal fix.

Comparative Reagent Guide
ReagentReactivityToxicityKey Use CaseCommon Failure Mode
NaBH(OAc)₃ (STAB) MildLowFirst-line choice. Selective for aldehydes/ketones.Fails with sterically hindered cyclohexanones (e.g., 2,6-dimethyl).
NaCNBH₃ Slow/SelectHigh Required for hindered substrates . Active at pH 4–5.Extremely slow if pH is not maintained (requires Bromocresol Green indicator).
NaBH₄ AggressiveLowOnly for pre-formed imines (2-step).Reduces ketone to alcohol if added before imine formation is complete.
H₂ / Pd-C VariableLowScale-up / Benzyl deprotection.Stereochemistry control (often favors cis).
FAQ: Why is STAB failing on my 2-substituted cyclohexanone?

A: STAB is bulky. The three acetoxy groups create significant steric bulk around the boron center. If your cyclohexanone has a substituent at the C2 position, STAB cannot easily approach the iminium intermediate. Fix: Switch to NaCNBH₃ (smaller hydride source) or use the Ti(OiPr)₄ protocol (Module 4).

Module 3: Stereochemical Control (The "Axial vs. Equatorial" Problem)

Cyclohexanones yield two isomers: cis and trans. The ratio depends on the reducing agent's size and the ring conformation.

Mechanism of Attack
  • Axial Attack (Steric Approach Control): Bulky hydrides (e.g., L-Selectride) attack from the less hindered equatorial face, forcing the amine into the axial position.

  • Equatorial Attack (Thermodynamic Control): Small hydrides or equilibrating conditions favor formation of the equatorial amine (usually more stable).

Protocol for Maximizing Isomer Ratios
Desired IsomerRecommended ProtocolMechanism
Thermodynamic (Equatorial Amine) H₂ / Pd-C or Na/Hg Equilibrium allows the amine to settle in the equatorial position.
Kinetic (Axial Amine) L-Selectride (bulky) at -78°CHydride attacks from the open equatorial face.
Mixed/Standard STAB / NaCNBH₃ Usually gives a mixture, slightly favoring the equatorial amine (approx 2:1 to 4:1).

Module 4: The "Titanium Fix" for Stubborn Substrates

If your reaction shows "No Imine Formed" (Sol1 in the Triage Tree) or the ketone is extremely unreactive, you must use Titanium(IV) Isopropoxide.

Why it works: Ti(OiPr)₄ acts as a dual-function reagent:

  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Shifts the equilibrium toward the imine by trapping water.

Protocol: Ti(OiPr)₄ Mediated Reductive Amination

Use this for electron-deficient amines or sterically hindered ketones.

Step 1: Complex Formation

  • Mix Cyclohexanone (1.0 equiv) and Amine (1.2 equiv) in neat Ti(OiPr)₄ (2.0 equiv).

    • Note: If solids are present, use minimal dry THF.

  • Stir under Argon for 6–12 hours.

    • Checkpoint: Monitor by TLC.[1] The ketone spot should disappear.

Step 2: Reduction

  • Dilute the viscous mixture with absolute Ethanol (or MeOH).

  • Add NaBH₄ (1.5 equiv) carefully (exothermic).

  • Stir for 2–4 hours.

Step 3: The Critical Work-up (Avoid the "White Goo") Standard extraction fails here because Titanium forms a gelatinous emulsion.

  • Quench by adding 2M aqueous Ammonia (or 1M NaOH) slowly.

  • A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter the mixture through a Celite pad. Wash the pad with DCM.

  • Extraction: Now you can safely extract the filtrate with DCM/Brine.

TitaniumWorkflow Mix Mix Ketone + Amine + Ti(OiPr)4 (Neat) Wait Stir 6-12h (Imine Formation) Mix->Wait Dilute Dilute with EtOH Add NaBH4 Wait->Dilute Quench Quench with 2M NH4OH Dilute->Quench Filter Filter (Celite) Remove TiO2 Quench->Filter Isolate Isolate Amine Filter->Isolate

Figure 2: Workflow for Titanium-mediated reductive amination.

Module 5: Work-up & Isolation Troubleshooting

If LCMS showed product formation but you isolated <20% yield, the issue is physical loss.

Problem 1: The Amine is Water Soluble

  • Cause: Protonated amines (ammonium salts) stay in the aqueous layer.

  • Fix: Ensure the aqueous layer pH is >12 during extraction. Use NaOH, not NaHCO₃.

  • Solvent: If the amine is polar, extract with CHCl₃/Isopropanol (3:1) instead of DCM or EtOAc.

Problem 2: Boron-Amine Complexes

  • Cause: Amine products can form stable complexes with boron byproducts, preventing extraction.

  • Fix: Perform a "MeOH Boil." Dissolve the crude residue in MeOH and reflux for 30 mins to break the B-N complex, then re-concentrate.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

    • The definitive guide on STAB reagents.
  • Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[3]

    • Found
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

    • Source of the Titanium protocol.
  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1.

    • Refinement of the Ti(OiPr)4 method using NaBH4.

Sources

Technical Support Center: Degradation Pathways of Arylcyclohexylamines Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of arylcyclohexylamine (ACH) compounds in acidic environments. Our goal is to equip you with the foundational knowledge and practical protocols necessary to anticipate, identify, and resolve challenges in your experimental work.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses common high-level questions about the stability of arylcyclohexylamines.

Q1: What are arylcyclohexylamines and why is their stability under acidic conditions a critical parameter?

Arylcyclohexylamines are a class of psychoactive compounds characterized by a cyclohexylamine core with an attached aryl group.[1] This class includes pharmaceuticals like Ketamine and research compounds like Phencyclidine (PCP).[1][2][3]

Understanding their stability is crucial for several reasons:

  • Drug Development: Regulatory bodies like the FDA and EMA require comprehensive stability data to ensure a drug product's safety, efficacy, and quality over its shelf life.[4][5][6][7] Forced degradation studies are a mandatory part of this process.[4][8]

  • Formulation Science: Knowledge of degradation pathways informs the selection of excipients, pH modifiers, and packaging to create a stable final drug product.[9][10]

  • Analytical Method Validation: To accurately quantify a drug, the analytical method must be "stability-indicating." This means it must be able to resolve the active pharmaceutical ingredient (API) from any potential degradation products, which are intentionally generated during forced degradation studies.[11][12]

Q2: Are arylcyclohexylamines generally considered stable in acidic media?

Yes, broadly speaking, many arylcyclohexylamines, such as ketamine, exhibit greater stability in acidic to neutral conditions compared to alkaline or oxidative environments.[13][14][15] The amine group in the structure is basic and will be protonated at low pH, forming a more water-soluble and generally more stable cationic species. However, "stable" is a relative term. Under harsh acidic conditions (e.g., high temperature and strong acid concentration), degradation can and does occur.[12][13] It is a mistake to assume stability without empirical evidence from stress testing.

Q3: What are the primary theoretical degradation pathways for arylcyclohexylamines in an acidic solution?

While metabolic degradation in the body is well-studied and primarily involves enzymatic hydroxylation[3][16][17], chemical degradation under abiotic acidic stress is different. The primary pathways to investigate are:

  • Acid-Catalyzed Hydrolysis: Although the core structure is robust, certain arylcyclohexylamine analogues may contain functional groups (e.g., esters, amides) that are susceptible to acid-catalyzed hydrolysis.[18] The rate of hydrolysis is highly dependent on the specific molecular structure and the pH of the solution.[19][20]

  • Acid-Catalyzed Rearrangements: The carbocation intermediates that can form under strongly acidic conditions may be prone to molecular rearrangements.[21] Pathways analogous to the Pinacol rearrangement, involving the migration of an alkyl or aryl group, are theoretically possible and could lead to the formation of isomeric impurities.[21]

  • Elimination Reactions: Dehydration or other elimination reactions can occur, particularly at elevated temperatures, potentially leading to the formation of unsaturated products, such as 1-phenylcyclohexene from PCP upon heating.[17]

Q4: What is a "forced degradation study" and why is it the cornerstone for investigating acidic degradation?

A forced degradation (or stress testing) study is an experiment where a drug substance is intentionally exposed to conditions more severe than those it would encounter during normal storage.[4][5][11] For acidic degradation, this typically involves treating the compound with a strong acid (e.g., HCl) at elevated temperatures.

Its purpose is multi-faceted:

  • Identify Degradants: It generates potential degradation products that might form over a long shelf-life, allowing for their identification and characterization.

  • Elucidate Pathways: By analyzing the degradants formed, we can deduce the likely chemical degradation pathways.[4][12]

  • Validate Analytical Methods: It provides the necessary samples (a mix of the parent drug and its degradants) to prove that an analytical method is stability-indicating.[11][12]

  • Assess Intrinsic Stability: It reveals the inherent susceptibility of the molecule to different stressors, guiding formulation and packaging decisions.[6]

Section 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems you might encounter during your lab work.

Q5: I'm observing unexpected peaks in my chromatogram after acid stress testing. What are they likely to be?

This is the primary goal of a forced degradation study. These new peaks are likely degradation products. Here’s how to approach their investigation:

  • Plausibility Check: First, ensure the peaks are not artifacts from your blank (acid solution without drug) or impurities in your starting material. Run a blank injection and a t=0 sample (drug dissolved in solvent, not stressed).

  • Isomeric Impurities: If the new peak has the same mass-to-charge ratio (m/z) as the parent compound in an LC-MS analysis, it is likely an isomer. This strongly suggests an acid-catalyzed rearrangement has occurred.

  • Hydrolysis Products: If the mass of a degradant corresponds to the addition of a water molecule (or fragments thereof), hydrolysis is a likely cause. This is particularly relevant if your arylcyclohexylamine has hydrolyzable functional groups.

  • Elimination Products: A mass corresponding to the loss of water or another small molecule from the parent drug suggests an elimination reaction.

Causality: Under strong acidic conditions, protonation of heteroatoms (like the amine nitrogen or a hydroxyl group) creates good leaving groups. The departure of these groups can generate a carbocation intermediate. This reactive intermediate can then be attacked by water (hydrolysis) or undergo a shift of an adjacent carbon-carbon bond (rearrangement) to form a more stable carbocation before final product formation.

Q6: My mass balance is poor after my forced degradation study (i.e., the sum of the parent peak area and degradant peak areas is significantly less than 100% of the initial peak area). Where did my compound go?

Poor mass balance is a common and challenging issue. Here are the likely culprits:

  • Non-UV Active Degradants: Your degradation products may lack a chromophore that absorbs at the wavelength used by your UV detector.

    • Solution: Use a universal detector like a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD) in parallel with your UV detector to "see" these compounds.

  • Precipitation: The degradant or the parent compound itself might be insoluble in the stressed sample matrix.

    • Solution: Visually inspect the sample vial for any precipitate. If observed, try dissolving the sample in a stronger organic solvent (like Acetonitrile or Methanol) before analysis.

  • Adsorption to Container: Highly lipophilic or "sticky" compounds can adsorb to the surfaces of glass or plastic vials.

    • Solution: Use silanized glass vials or polypropylene vials to minimize adsorption.

  • Formation of Volatile Degradants: A degradation pathway could produce a volatile compound that is lost from the sample. This is less common but possible.

    • Solution: This is difficult to track without headspace GC-MS analysis, but it's a possibility to consider if all other avenues are exhausted.

Q7: I see a visible precipitate forming in my acidic solution of an arylcyclohexylamine. What is happening?

While arylcyclohexylamine hydrochlorides are often water-soluble, precipitation can still occur.

  • Cause 1: Common Ion Effect: If you are using hydrochloric acid (HCl) to stress a compound that is formulated as a hydrochloride salt, you can exceed the solubility product of the salt, causing it to precipitate.

  • Cause 2: Degradant Insolubility: The degradation product formed may be significantly less soluble than the parent drug in the acidic aqueous medium. For example, a rearrangement could produce a more non-polar isomer.

  • Cause 3: Excipient Interaction: If you are stress testing a formulated drug product, the acid may be causing an excipient (e.g., a polymer or buffer salt) to precipitate.

Troubleshooting: First, determine if the precipitate is the parent drug or a new substance. Filter the precipitate, wash it, and analyze it using techniques like HPLC, MS, or FTIR to identify it.

Section 3: Protocols and Methodologies

These protocols provide a starting point for your experimental design. They must be adapted and validated for your specific molecule and equipment.

Protocol 1: Step-by-Step Guide to a Forced Acidic Degradation Study

This protocol is designed to achieve a target degradation of 5-20%, which is ideal for developing a stability-indicating method.

  • Preparation:

    • Prepare a stock solution of your arylcyclohexylamine API at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Methanol:Water).

    • Prepare your acid stress solutions: 0.1 M HCl and 1.0 M HCl are common starting points.

  • Experimental Setup:

    • For each condition, add a known volume of the API stock solution to a vial.

    • Add an equal volume of the acid solution (or water for the control). This results in a final acid concentration of 0.05 M or 0.5 M, respectively, and a final API concentration of 0.5 mg/mL.

    • Prepare a "Control" sample with API and water.

    • Prepare a "Blank" sample with only the acid solution and water.

  • Stress Conditions:

    • Place one set of vials (Control, 0.05 M HCl, 0.5 M HCl) in a controlled temperature oven at 60°C.

    • Keep a duplicate set at room temperature as a comparison.

  • Time Points:

    • Sample the solutions at predetermined time points (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw an aliquot, immediately neutralize it with an equivalent molar amount of NaOH (e.g., 0.1 M or 1.0 M), and dilute with mobile phase to the target analytical concentration (e.g., 0.1 mg/mL). Neutralization is critical to stop the degradation reaction before analysis.

  • Analysis:

    • Analyze all samples (stressed, control, blank, and a t=0 reference standard) using your HPLC method (see Protocol 2).

    • Calculate the percentage of degradation and check the mass balance.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_api Prepare API Stock (e.g., 1 mg/mL) mix Mix API with Stress Agent (e.g., to 0.5 mg/mL API in 0.05 M HCl) prep_api->mix control Prepare Controls (API in Water) prep_api->control prep_stress Prepare Stress Agents (e.g., 0.1 M & 1 M HCl) prep_stress->mix expose Expose to Conditions (e.g., 60°C) mix->expose control->expose sample Withdraw Aliquots (t = 2, 6, 12, 24h) expose->sample quench Neutralize Reaction (e.g., with NaOH) sample->quench dilute Dilute to Analytical Conc. quench->dilute analyze Analyze via Stability- Indicating HPLC Method dilute->analyze evaluate Evaluate Data (% Degradation, Mass Balance, Peak Purity) analyze->evaluate

Caption: Workflow for a typical forced acidic degradation experiment.

Protocol 2: Developing a Stability-Indicating HPLC-UV/MS Method

A self-validating method is one that proves its own suitability. For stability, this means demonstrating specificity, where the parent peak is resolved from all degradation products.

  • Column & Mobile Phase Screening:

    • Start with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

    • Screen different mobile phase compositions. A good starting point is a gradient from a weak solvent (A: 0.1% Formic Acid in Water) to a strong solvent (B: 0.1% Formic Acid in Acetonitrile). Formic acid is compatible with mass spectrometry.

  • Gradient Optimization:

    • Inject a degraded sample that contains both the parent API and several degradation products.

    • Adjust the gradient slope to achieve a resolution (Rs) of >2.0 between the parent peak and the closest eluting degradant peak.

  • Detector Settings:

    • Use a Photodiode Array (PDA) detector to monitor across a wide wavelength range (e.g., 200-400 nm). This helps in selecting the optimal wavelength for quantification and ensures no degradants are missed.

    • Couple the HPLC to a Mass Spectrometer (MS) to obtain mass information for the parent and degradant peaks, which is invaluable for identification.

  • Method Validation (Specificity):

    • Peak Purity Analysis: Use the PDA detector software to perform peak purity analysis on the parent peak in the chromatogram of the stressed sample. The peak should be spectrally pure, indicating no co-eluting impurities.

    • Resolution: Demonstrate baseline resolution (Rs > 2.0) between the parent and all known degradation products.

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for good peak shape; MS compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent; MS compatible.
Gradient 5% to 95% B over 20 minutesA broad gradient to ensure all components elute.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Detection PDA (200-400 nm) & MS (Scan mode)Provides UV spectra and mass for identification.
Section 4: Mechanistic Insights

The following diagram illustrates a potential degradation pathway for a generic arylcyclohexylamine under strong acid catalysis. This is a conceptual model; the actual pathway for your specific molecule must be determined empirically.

Proposed Acid-Catalyzed Degradation Pathways

Caption: Potential acid-catalyzed degradation routes for arylcyclohexylamines.

Expert Interpretation: The key event in many acid-catalyzed reactions is the formation of a carbocation intermediate. For arylcyclohexylamines, this could potentially occur via the cleavage of the bond between the cyclohexane ring and the amine group, especially under harsh conditions. This highly reactive carbocation can then undergo several transformations:

  • Rearrangement: A 1,2-shift of the aryl group could occur to form a different, potentially more stable, carbocation, leading to an isomeric product.

  • Hydrolysis: The carbocation can be trapped by water, leading to a hydroxylated species which may undergo further reaction, such as ring-opening.

  • Elimination: If a proton can be abstracted from an adjacent carbon, an alkene may be formed.

References
  • Holsztynska, E. J., & Domino, E. F. (1986). Biotransformation of phencyclidine. Drug Metabolism Reviews, 16(3), 285-329. [Link]

  • Donnelly, R. F. (2012). Physical Compatibility and Chemical Stability of Ketamine–Morphine Mixtures in Polypropylene Syringes. International Journal of Pharmaceutical Compounding, 16(5), 436-439. [Link]

  • Yu, Y., et al. (2022). Degradation of Ketamine and Methamphetamine by the UV/H2O2 System: Kinetics, Mechanisms and Comparison. Water, 14(19), 2999. [Link]

  • Foinard, A., et al. (2016). Physicochemical stability study of ketamine solutions for subcutaneous perfusion. Annales Pharmaceutiques Françaises, 74(4), 295-303. [Link]

  • National Center for Biotechnology Information (n.d.). Phencyclidine. PubChem Compound Database. [Link]

  • Pelixo, R., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Micromachines, 15(8), 984. [Link]

  • Pelixo, R., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. PubMed. [Link]

  • Yu, Y., et al. (2022). Degradation of Ketamine and Methamphetamine by the UV/H2O2 System: Kinetics, Mechanisms and Comparison. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Phencyclidine. Wikipedia. [Link]

  • Pelixo, R., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. ResearchGate. [Link]

  • Ferron, P. J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15638. [Link]

  • Wikipedia contributors. (2023). Arylcyclohexylamine. Wikipedia. [Link]

  • Fadda, P., et al. (2015). Sample chromatograms of ketamine and its degradation products. ResearchGate. [Link]

  • Guldager, N. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-41. [Link]

  • Kao, C. M., et al. (2008). Evaluation of natural and enhanced PCP biodegradation at a former pesticide manufacturing plant. ResearchGate. [Link]

  • Rawat, S., & Jain, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Pelixo, R., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Semantic Scholar. [Link]

  • Rawat, S., & Jain, S. (2016). Forced degradation studies. Semantic Scholar. [Link]

  • Pelixo, R., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. PMC. [Link]

  • Ferron, P. J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. ResearchGate. [Link]

  • Herndon, J. L., et al. (1988). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Pharmacology Biochemistry and Behavior, 30(3), 695-703. [Link]

  • Gicquel, T. (2022). Mechanism of action of arylcyclohexylamine derivatives. ResearchGate. [Link]

  • Bajaj, S., et al. (2018). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • Sisco, J. M., & Stella, V. J. (1992). An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. Pharmaceutical Research, 9(9), 1209-1214. [Link]

  • ResearchGate. (n.d.). 4PEC degradation of PCP as affected by pH. [Link]

  • Kar, A. (2010). Understanding the chemical basis of drug stability and degradation. Medicinal Chemistry. [Link]

  • IIP Series. (n.d.). Chemical Stability of Drugs. [Link]

  • Karmakar, B., & Bultinck, P. (2025). Acid-catalysed rearrangement of acyl groups: synthesis of β-d-gluco aminocyclopentitols and carbanucleoside derivatives. RSC Advances, 15(46), 33267-33276. [Link]

  • Taylor & Francis. (n.d.). Arylcyclohexylamines – Knowledge and References. [Link]

  • LibreTexts Chemistry. (2023). 3.3: Rearrangements. [Link]

  • Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. [Link]

  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • Gilard, V., et al. (1993). Chemical and biological evaluation of hydrolysis products of cyclophosphamide. Journal of Medicinal Chemistry, 36(20), 2994-3001. [Link]

  • ARL Bio Pharma. (n.d.). What Factors Influence Stability?. [Link]

  • Thomas, S. (2017). Stepping Up the Pace of Drug Stability Studies. Pharmaceutical Technology, 41(9), 30-35. [Link]

  • Liu, L., et al. (2023). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. The Journal of Organic Chemistry, 88(5), 3097-3102. [Link]

Sources

Technical Support Center: Solubilization Strategies for 1-Pyrrolidin-1-ylmethyl-cyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 1-Pyrrolidin-1-ylmethyl-cyclohexylamine. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and detailed protocols to address the challenges of poor aqueous solubility of this compound in in vitro testing environments. Our goal is to ensure reliable and reproducible experimental outcomes by helping you maintain compound stability and availability in your assays.

Frequently Asked Questions (FAQs)

Q1: Why does my 1-Pyrrolidin-1-ylmethyl-cyclohexylamine precipitate when I add it to my aqueous buffer or cell culture medium?

A: 1-Pyrrolidin-1-ylmethyl-cyclohexylamine is a basic compound containing both a primary and a tertiary amine group. Its free-base form is likely to have low aqueous solubility due to the non-polar cyclohexyl and pyrrolidinyl moieties. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous medium with a neutral or alkaline pH, the compound's solubility can be exceeded, leading to precipitation.

Q2: What is the most critical factor to consider when trying to solubilize this compound?

A: The pH of the final solution is the most critical factor. As a basic compound, the solubility of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine is highly pH-dependent. At a pH below its pKa values, the amine groups will be protonated, forming more soluble cationic salts. Conversely, at a pH above its pKa, the compound will exist predominantly in its less soluble, uncharged free-base form.

Q3: I've managed to dissolve the compound at a low pH, but will this affect my cell-based assay?

A: It is crucial to consider the pH tolerance of your specific cell line. While a lower pH will increase the solubility of your compound, it may also adversely affect cell viability and function. It is essential to determine the optimal pH that maintains both compound solubility and cellular health. A preliminary pH toxicity study on your cells is highly recommended.

Q4: Are there alternatives to pH adjustment for improving solubility?

A: Yes, several other techniques can be employed, either alone or in combination with pH adjustment. These include the use of co-solvents, cyclodextrins, and non-ionic surfactants. The choice of method will depend on the specific requirements and constraints of your in vitro assay.

Understanding the Physicochemical Properties

PropertyInferred CharacteristicImplication for in vitro Testing
Chemical Structure Contains a primary and a tertiary amine group, making it a di-basic compound. The cyclohexyl and pyrrolidinyl groups add hydrophobicity.The free base is expected to have poor water solubility. Solubility will be highly dependent on pH.
pKa The pKa of the primary amine is likely to be around 10-11 (similar to cyclohexylamine), and the tertiary amine will also have a basic pKa.To achieve solubility, the pH of the solution should be significantly lower than the pKa values to ensure protonation.
Form Commercially available as a solid.[1]Requires careful preparation of stock solutions and subsequent dilution into aqueous media.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section provides a systematic approach to overcoming the poor solubility of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine for your in vitro experiments.

Workflow for Solubilization Strategy Selection

A Start: Poorly Soluble Compound B Prepare 10 mM stock in DMSO A->B C Dilute to final concentration in assay buffer B->C D Precipitation observed? C->D E Yes D->E Yes F No D->F No H Troubleshooting Path E->H G Proceed with experiment F->G I Method 1: pH Adjustment H->I J Method 2: Co-solvents H->J K Method 3: Cyclodextrins H->K L Evaluate for assay compatibility (e.g., cell toxicity) I->L J->L K->L M Optimized Protocol L->M

Caption: Decision workflow for selecting a suitable solubilization method.

Method 1: pH Adjustment

This is the most direct method for solubilizing basic compounds. The principle is to lower the pH of the aqueous medium to protonate the amine groups, forming a more soluble salt.

Step-by-Step Protocol:

  • Prepare an acidic buffer: Prepare your desired assay buffer (e.g., PBS, HBSS) and adjust the pH to a lower value (e.g., pH 5.0, 6.0) using a sterile, dilute solution of hydrochloric acid (HCl).

  • Prepare a high-concentration stock solution: Dissolve 1-Pyrrolidin-1-ylmethyl-cyclohexylamine in 100% DMSO to make a 10 mM stock solution.

  • Serial Dilution: Perform serial dilutions of your DMSO stock in the acidic buffer to achieve your desired final concentrations.

  • pH Compatibility Test: Before treating your cells, perform a control experiment to ensure that the acidic buffer alone does not cause cytotoxicity.

  • Final pH Check: After adding the compound to the acidic buffer, re-check the pH to ensure it remains in the desired range.

Causality: By lowering the pH well below the pKa of the amine groups, the equilibrium shifts towards the protonated, charged species, which is significantly more soluble in aqueous solutions.[2][3]

Method 2: Utilizing Co-solvents

Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

Step-by-Step Protocol:

  • Select a biocompatible co-solvent: Common choices for in vitro assays include ethanol, polyethylene glycol 300 (PEG300), and propylene glycol.

  • Prepare a concentrated stock: Dissolve 1-Pyrrolidin-1-ylmethyl-cyclohexylamine in your chosen co-solvent (or a mixture with DMSO) at a high concentration.

  • Dilution into Assay Medium: Carefully dilute the stock solution into your cell culture medium. It is crucial to keep the final concentration of the co-solvent as low as possible (typically <1%) to avoid solvent-induced toxicity.[4]

  • Co-solvent Toxicity Control: Always include a vehicle control in your experiments containing the same final concentration of the co-solvent to account for any effects of the solvent itself.

Causality: Co-solvents work by reducing the dielectric constant of the water-based medium, making it more favorable for solvating non-polar molecules.

Method 3: Encapsulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.

Step-by-Step Protocol:

  • Choose a suitable cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their good solubility and safety profiles.

  • Prepare the cyclodextrin solution: Dissolve the cyclodextrin in your assay buffer to create a stock solution (e.g., 10-40% w/v).

  • Complexation:

    • Method A (from solid): Add the solid 1-Pyrrolidin-1-ylmethyl-cyclohexylamine to the cyclodextrin solution and stir or sonicate until dissolved.

    • Method B (from DMSO stock): Add a small volume of a concentrated DMSO stock of your compound to the cyclodextrin solution with vigorous vortexing.

  • Assay Compatibility: As with other methods, test the cyclodextrin solution for any effects on your specific assay.

Causality: The hydrophobic portion of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine is encapsulated within the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively shielding the hydrophobic compound and increasing its solubility.

Visualization of Solubilization Mechanisms

cluster_0 pH Adjustment cluster_1 Co-solvents cluster_2 Cyclodextrin Encapsulation A R-NH2 (insoluble) C R-NH3+ (soluble) A->C + H+ B H+ D Compound in Aqueous Medium (precipitates) E Compound in Water/Co-solvent (dissolved) D->E + Co-solvent F Hydrophobic Compound H Inclusion Complex (soluble) F->H G Cyclodextrin G->H

Caption: Simplified diagrams of the three primary solubilization mechanisms.

Summary of Recommended Starting Conditions

MethodExcipientStarting ConcentrationMax. Final Concentration in AssayKey Consideration
pH Adjustment HClN/A (adjust to pH 5.0-6.5)N/AMust be compatible with the cell line.
Co-solvents Ethanol, PEG30010-50% in stock< 1%Potential for solvent-induced cytotoxicity.
Cyclodextrins HP-β-CD20-40% (w/v)1-2%May interfere with some ligand-receptor interactions.

Final Recommendations

For any in vitro study, it is imperative that the compound of interest is fully dissolved in the assay medium to obtain accurate and meaningful results. We recommend a systematic approach to finding the optimal solubilization method for 1-Pyrrolidin-1-ylmethyl-cyclohexylamine, starting with pH adjustment due to its basic nature. Always include appropriate vehicle controls in your experiments to ensure that the solubilization method itself is not influencing the outcome. If precipitation persists or if assay interference is observed, a combination of these methods may be necessary.

References

  • ŠTOSER, N., LEITGEB, M., & PEČAR, D. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343–347. [Link]

  • Gong, Y., Wang, Y., & Li, D. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Clark, J. (2023). Basic Properties of Amines. Chemistry LibreTexts. [Link]

  • (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences. [Link]

  • eCampusOntario. (n.d.). 26.4 Basicity of Amines. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. [Link]

  • PubChem. (n.d.). Pyrrolidine, 1-(3-cyclohexene-1-ylmethyl)-, hydrochloride. Retrieved January 31, 2026, from [Link]

  • Clark, J. (n.d.). amines as bases. Chemguide. [Link]

  • Ho, J. (2014). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 2, e535. [Link]

  • Bryantsev, V. S., & Diallo, M. S. (2010). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson–Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 114(31), 8108–8117. [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines. Organic Chemistry II. [Link]

  • Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Scholaris. [Link]

  • Sikarra, D., Shukla, V., Kharia, A. A., & Chatterjee, D. P. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1, 18-38. [Link]

  • United States Department of Agriculture. (n.d.). Cyclohexylamine. [Link]

  • Ho, J. (2014). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 2, e535. [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved January 31, 2026, from [Link]

  • Singh, G., Kaur, R., & Singh, S. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(5), 1369. [Link]

  • Ataman Kimya. (n.d.). 1-CYCLOHEXYLAMINE. Retrieved January 31, 2026, from [Link]

  • Scribd. (n.d.). Amine Solubility and Basicity Guide. [Link]

  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Retrieved January 31, 2026, from [Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. [Link]

Sources

Navigating the Labyrinth: A Technical Guide to Interpreting Complex NMR Spectra of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced NMR spectral interpretation. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the analysis of complex molecules, using 1-Pyrrolidin-1-ylmethyl-cyclohexylamine as a case study. Its intricate structure, featuring two flexible saturated rings and multiple nitrogen environments, often leads to spectra that are far from straightforward. This guide provides in-depth, practical solutions to common issues in a question-and-answer format, grounded in established spectroscopic principles.

The Challenge: A Molecule of Complexity

1-Pyrrolidin-1-ylmethyl-cyclohexylamine presents a significant challenge for NMR analysis due to several structural features:

  • High Degree of Signal Overlap: The multitude of aliphatic C-H signals from both the cyclohexane and pyrrolidine rings fall within a narrow chemical shift range, leading to a complex and poorly resolved proton spectrum.

  • Conformational Dynamics: The cyclohexane ring exists in a rapid equilibrium between chair conformations. The bulky pyrrolidin-1-ylmethyl substituent at the C1 position introduces a strong conformational bias, yet dynamic processes can still lead to signal broadening.

  • Diastereotopic Protons: The methylene protons of the pyrrolidine ring and the cyclohexyl ring are often diastereotopic, resulting in complex splitting patterns that can be difficult to interpret.

  • Labile Protons: The primary amine (-NH₂) protons exhibit variable chemical shifts and signal broadening due to chemical exchange and hydrogen bonding, which is highly dependent on solvent and concentration.

This guide will address these challenges head-on, providing you with the expertise to dissect these complex spectra with confidence.

Frequently Asked Questions & Troubleshooting Guide

Q1: My ¹H NMR spectrum between 1.0 and 3.0 ppm is an uninterpretable mess of overlapping multiplets. How can I even begin to assign these signals?

A1: From Chaos to Clarity with 2D NMR

This is the most common issue encountered with this molecule. Relying solely on the 1D ¹H NMR spectrum is often insufficient. The solution lies in employing two-dimensional NMR techniques to resolve these overlapping signals.

The Causality Behind the Choice:

One-dimensional spectra project all proton signals onto a single frequency axis. When multiple protons have similar chemical environments, their signals overlap. Two-dimensional NMR adds a second frequency dimension, spreading the signals out and revealing their correlations, which is essential for unambiguous assignment.

Step-by-Step Experimental Protocol: Acquiring HSQC and HMBC Spectra

  • Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 10-20 mg in 0.6 mL. Ensure the sample is homogeneous and free of particulate matter.

  • Acquire a Standard ¹H Spectrum: Obtain a high-quality 1D proton spectrum to serve as a reference.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment reveals direct one-bond correlations between protons and the carbons they are attached to.

    • Pulse Program: Use a standard HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker instruments).

    • Key Parameters: Set the spectral widths to cover the expected proton and carbon chemical shift ranges. Optimize the ¹J(C,H) coupling constant to an average value for aliphatic C-H bonds (typically around 145 Hz).

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment identifies longer-range correlations between protons and carbons, typically over two to three bonds. This is crucial for piecing together the carbon skeleton.

    • Pulse Program: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

    • Key Parameters: The long-range coupling delay should be optimized for smaller coupling constants (typically 4-8 Hz).

Data Interpretation Workflow:

G cluster_0 Data Acquisition cluster_1 Spectral Analysis H1 1D ¹H NMR Identify_CHn Identify CH, CH₂, CH₃ groups from HSQC H1->Identify_CHn Reference HSQC 2D HSQC HSQC->Identify_CHn ¹J(C,H) correlations HMBC 2D HMBC Connect_Fragments Connect spin systems via HMBC HMBC->Connect_Fragments ²⁻³J(C,H) correlations Identify_CHn->Connect_Fragments Identified groups Full_Assignment Complete ¹H and ¹³C Assignment Connect_Fragments->Full_Assignment

Caption: Workflow for resolving overlapping signals using 2D NMR.

By correlating the protons to their attached carbons in the HSQC spectrum, you can differentiate signals that overlap in the 1D proton spectrum but are attached to carbons with different chemical shifts[1][2]. The HMBC spectrum then allows you to link these C-H pairs together to build the molecular structure[3].

Q2: The -NH₂ signal is either very broad, not integrating correctly, or I can't find it at all. How can I confirm its presence and position?

A2: Taming the Labile Protons

The behavior of amine protons in NMR is highly variable and solvent-dependent. Their broadness is due to rapid chemical exchange with other labile protons (like trace water) and quadrupolar broadening from the ¹⁴N nucleus.

The Causality Behind the Choice:

To definitively identify the -NH₂ signal, a D₂O exchange experiment is the gold standard. Deuterium is NMR-inactive at the proton frequency. When you introduce D₂O, the labile -NH₂ protons exchange with deuterium, causing the -NH₂ signal to disappear from the spectrum.

Step-by-Step Experimental Protocol: D₂O Exchange

  • Acquire Initial Spectrum: Dissolve your sample in a non-protic deuterated solvent like CDCl₃ or acetone-d₆ and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake Vigorously: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange.

  • Re-acquire Spectrum: Acquire another ¹H NMR spectrum. The signal corresponding to the -NH₂ protons should have significantly diminished or disappeared entirely. A new, broad signal for HOD may appear.

Pro-Tip on Solvent Choice: In solvents like DMSO-d₆, hydrogen bonding with the solvent is stronger, which can slow down the exchange rate and result in sharper -NH₂ signals compared to CDCl₃[4]. If your primary goal is to observe the -NH₂ protons, consider using DMSO-d₆ as your initial solvent.

Q3: I'm struggling to differentiate the signals from the cyclohexyl and pyrrolidine rings. Are there any characteristic chemical shifts I should look for?

A3: Predicting and Assigning with Confidence

While 2D NMR is essential, having a foundational understanding of the expected chemical shifts for each part of the molecule will greatly aid in your analysis.

Expertise from Analogous Systems:

We can predict the approximate chemical shifts by looking at data from simpler, related molecules.

Expected Chemical Shift Ranges:

Structural Unit Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Rationale & Notes
Cyclohexyl -CH-N ~2.4 - 2.8~55 - 60The methine proton and carbon are deshielded by the adjacent primary amine.
Cyclohexyl -CH₂- ~1.0 - 1.9~25 - 35This is a complex region of overlapping multiplets from the axial and equatorial protons of the C2/C6, C3/C5, and C4 positions.
Pyrrolidine -CH₂-N ~2.5 - 2.9~50 - 55These protons are adjacent to the tertiary nitrogen and are deshielded.
Pyrrolidine -CH₂-CH₂- ~1.7 - 2.0~23 - 28These β-protons are more shielded than the α-protons.
Linker -N-CH₂-C ~2.2 - 2.6~60 - 65This methylene group is deshielded by both the pyrrolidine nitrogen and its proximity to the cyclohexyl ring.

Note: These are estimated ranges and can be influenced by solvent, concentration, and conformational effects.

Using the Data for Initial Assignments:

  • Identify Key Signals: Look for the downfield signals corresponding to the protons directly attached to carbons bonded to nitrogen (the cyclohexyl -CH-N, the pyrrolidine -CH₂-N, and the linker -CH₂-).

  • Use HSQC to Link: Use your HSQC data to find the carbon signals associated with these downfield protons. This will help you distinguish between the different types of C-N environments.

  • Build Out with HMBC: From these starting points, use HMBC correlations to assign the rest of the carbon skeleton. For example, the linker methylene protons should show a correlation to the C1 carbon of the cyclohexyl ring and the α-carbons of the pyrrolidine ring.

Q4: The splitting patterns in the cyclohexyl ring are very complex. How can I determine the conformation of the ring?

A4: Unlocking Conformation Through Coupling Constants

The complex splitting arises from the fixed chair conformation of the cyclohexane ring, which makes the axial and equatorial protons on each carbon chemically non-equivalent. The magnitude of the coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.

The Causality Behind the Choice:

  • Axial-Axial (a-a) Coupling: Dihedral angle is ~180°, resulting in a large coupling constant (typically 8-13 Hz).

  • Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) Coupling: Dihedral angles are ~60°, resulting in smaller coupling constants (typically 2-5 Hz).

Experimental Approach:

  • High-Resolution 1D ¹H NMR: Acquire a spectrum with high digital resolution to accurately measure the coupling constants.

  • COSY (Correlation Spectroscopy): A COSY spectrum will help you trace the proton-proton coupling network within the cyclohexane ring, confirming which protons are adjacent to each other.

  • Identify the -CH-N Proton: The methine proton at the C1 position is your starting point. Due to the bulky substituent, it is likely to be predominantly in the equatorial position, meaning the substituent is axial, or vice versa. By analyzing the coupling constants of this proton to the C2/C6 protons, you can deduce its orientation and, consequently, the ring's preferred conformation[5].

Conformational Analysis Workflow:

G cluster_0 Experimental Data cluster_1 Analysis HighRes_H1 High-Resolution ¹H NMR Measure_J Measure ³J(H,H) Coupling Constants HighRes_H1->Measure_J COSY_spec 2D COSY Trace_Connectivity Trace Spin Systems with COSY COSY_spec->Trace_Connectivity Determine_Orientation Determine Axial/Equatorial Positions Measure_J->Determine_Orientation Karplus Relationship Trace_Connectivity->Determine_Orientation Deduce_Conformation Deduce Preferred Chair Conformation Determine_Orientation->Deduce_Conformation

Caption: Workflow for conformational analysis of the cyclohexyl ring.

If you observe a signal with multiple large (a-a) couplings, it is likely an axial proton. Conversely, a signal with only small (a-e, e-e) couplings is likely equatorial.

References

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • AIST: Spectral Database for Organic Compounds, SDBS. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.

Sources

Strategies to minimize off-target effects of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Investigational Compound PCH-1

A Researcher's Guide to Characterizing and Minimizing Off-Target Effects of Novel Small Molecules

Introduction from the Senior Application Scientist:

Welcome to the technical support center for the investigational compound 1-Pyrrolidin-1-ylmethyl-cyclohexylamine, which we will refer to as PCH-1. As PCH-1 is a novel chemical entity without extensive characterization in published literature, this guide is designed to provide you, the research scientist, with a robust, logical framework for proactively identifying and mitigating potential off-target effects. The principles and protocols outlined here are broadly applicable to any novel small molecule probe or drug candidate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm observing an unexpected phenotype with PCH-1. How do I begin to determine if it's an on-target or off-target effect?

Answer:

This is a crucial first question when working with any new chemical probe. The initial step is to establish a clear, concentration-dependent link between target engagement and the observed cellular phenotype. An "off-target" effect often manifests as a disconnect between the compound's potency on its intended target and its potency in producing the cellular effect.

Causality Check—The Pharmacological Audit Trail:

The core principle is to verify that the compound engages its intended target within the cell at the concentrations that cause the phenotype.[3] A mismatch in this dose-response relationship is a significant red flag for off-target activity. For example, if PCH-1 inhibits its target kinase with an IC50 of 50 nM in a biochemical assay, but the observed phenotype only occurs at 10 µM in cell culture, this suggests the phenotype may be driven by interactions with other proteins at that higher concentration.[6]

Initial Troubleshooting Workflow:

  • Confirm Target Engagement in Cells: Don't assume that biochemical potency translates directly to cellular activity. It is critical to measure whether PCH-1 is binding to its intended target in your specific cellular model. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.[7][8][9] It measures the change in thermal stability of a protein when a ligand binds, providing direct evidence of target engagement in a cellular environment.[7][8]

  • Correlate Dose-Response Curves: Perform parallel dose-response experiments.

    • Biochemical Assay: Measure the IC50 of PCH-1 against the purified target protein/enzyme.

    • Target Engagement Assay: Use CETSA to determine the EC50 for target binding in your cells.[10]

    • Phenotypic Assay: Measure the EC50 for your observed cellular phenotype (e.g., cell viability, reporter gene expression, etc.).

  • Analyze the Data: Plot the concentration-response curves for all three experiments.

Scenario Interpretation Next Step
Good Correlation: Biochemical IC50 ≈ Cellular Target Engagement EC50 ≈ Phenotypic EC50High likelihood the phenotype is on-target .Proceed with orthogonal validation methods (See FAQ 2).
Poor Correlation: Phenotypic EC50 >> Target Engagement EC50Strong indication of an off-target effect driving the phenotype.Investigate at lower, on-target concentrations. Use orthogonal tools (FAQ 2) and off-target ID methods (FAQ 4).
No Target Engagement: CETSA shows no stabilization at any concentration.The compound may not be cell-permeable, or the intended target is incorrect.Verify compound purity and cell permeability. Re-evaluate the primary target hypothesis.
FAQ 2: My initial data suggests the phenotype is on-target. What are the best orthogonal methods to confirm this with high confidence?

Answer:

The Logic of Orthogonal Validation:

The goal is to replicate the phenotype using a method that perturbs the target protein via a completely different mechanism. If a genetic method (like siRNA or CRISPR) produces the same result as your small molecule (PCH-1), you can be much more confident that the phenotype is genuinely linked to the target's function.

Recommended Orthogonal Approaches:

  • Genetic Knockdown/Knockout:

    • siRNA/shRNA: Use at least two different, validated siRNA sequences to transiently knock down the expression of the target protein. A non-targeting or scrambled siRNA serves as the negative control.

    • CRISPR/Cas9 Knockout: Generate a stable cell line where the target gene is permanently knocked out. This is a powerful but more time-intensive method.

    • The Key Question: Does genetic removal or reduction of the target protein mimic the phenotype observed with PCH-1 treatment? If yes, this is strong evidence for on-target action.

  • Rescue Experiments: This is a highly stringent validation step.[13][14]

    • Principle: First, induce the phenotype by knocking down the endogenous target protein with an siRNA targeting the 3'-untranslated region (UTR). Then, introduce a plasmid that expresses only the coding sequence of your target protein (lacking the 3'-UTR).

  • Use of a Structurally Unrelated Inhibitor:

    • Principle: Find a second, well-validated chemical probe that targets the same protein but has a different chemical scaffold from PCH-1.[16]

    • Rationale: It is statistically unlikely that two structurally distinct molecules will share the same off-target profile. If both compounds produce the same phenotype at concentrations consistent with their on-target potencies, the effect is very likely on-target.[6]

Workflow Diagram: On-Target vs. Off-Target Triage

This diagram illustrates the decision-making process for characterizing a novel compound like PCH-1.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Dose-Response Correlation cluster_2 Phase 3: Orthogonal Validation start Observe Phenotype with PCH-1 cetsa Cellular Target Engagement (CETSA - EC50) start->cetsa biochem Biochemical Assay (IC50) compare Compare Potencies biochem->compare cetsa->compare pheno Phenotypic Assay (EC50) pheno->compare on_target Hypothesis: On-Target Effect compare->on_target  Potencies Correlate off_target Hypothesis: Off-Target Effect compare->off_target  Potencies Diverge   genetic Genetic Validation (siRNA / CRISPR) on_target->genetic Confirm analog Inactive Analog Control off_target->analog off_target_id Off-Target ID (Proteomics) off_target->off_target_id rescue Rescue Experiment genetic->rescue Validate

Caption: A workflow for distinguishing on-target from off-target effects.

FAQ 3: I have strong evidence of off-target effects. How can I identify the specific molecular off-targets?

Answer:

When your data points to off-target activity, the next logical step is to identify the responsible protein(s). This is a complex task, but modern chemical proteomics methods provide powerful, unbiased ways to survey the entire proteome for binding partners of your compound.[17]

Unbiased Off-Target Identification Strategies:

  • Affinity Chromatography-Mass Spectrometry (AC-MS):

    • Principle: This classic approach involves synthesizing a version of PCH-1 that is attached to a solid support (like beads).[18] A cell lysate is passed over these beads, and proteins that bind to PCH-1 are "pulled down," isolated, and then identified by mass spectrometry.[18]

    • Key Control: A crucial part of this experiment is competition. A parallel experiment is run where the lysate is pre-incubated with a high concentration of free, unmodified PCH-1. True binding partners will be outcompeted by the free compound and will not be pulled down by the beads. Comparing the proteins identified in both conditions helps distinguish specific binders from non-specific background.[19]

  • Drug Affinity Responsive Target Stability (DARTS):

    • Principle: This method leverages the same principle as CETSA but in reverse. Binding of a small molecule can protect a protein from degradation by proteases.

    • Workflow: Cell lysate is treated with either PCH-1 or a vehicle control. A protease (like pronase) is then added. Off-targets bound by PCH-1 will be partially protected from digestion. The samples are then analyzed by SDS-PAGE or mass spectrometry to identify the proteins that remain intact in the PCH-1-treated sample compared to the control.[20]

  • In Silico / Computational Prediction:

    • Principle: Use computational tools to predict potential off-targets based on the chemical structure of PCH-1.[21] These platforms screen your molecule against vast databases of protein structures and known ligand-binding interactions.

    • Utility: This is not an experimental validation but can provide a valuable list of high-probability candidates to test using targeted biochemical or cellular assays. Several web-based tools are available for this purpose.[21]

FAQ 4: How do I design a proper siRNA rescue experiment to validate an on-target phenotype?

Answer:

A well-designed rescue experiment is one of the most definitive ways to prove that a phenotype is caused by the depletion of a specific target protein.[13][14]

Causality and Experimental Logic:

The logic is simple: if depleting a protein causes Effect X, then re-introducing that protein (and only that protein) should reverse Effect X.[13] This demonstrates specificity and rules out the possibility that the siRNA itself is causing the phenotype through an off-target effect.

Detailed Protocol: siRNA Rescue Experiment

Objective: To rescue a phenotype caused by siRNA-mediated knockdown of Target Protein Y by re-expressing an siRNA-resistant version of Y.

Materials:

  • HeLa cells (or other relevant cell line)

  • siRNA targeting the 3'-UTR of Target Y mRNA (siRNA-Y)

  • Non-targeting control siRNA (siRNA-NTC)

  • Expression plasmid encoding full-length Target Y with a C-terminal FLAG tag (pCMV-Y-FLAG). This plasmid must not contain the 3'-UTR of the endogenous gene.

  • Control expression plasmid (e.g., pCMV-GFP)

  • Lipofectamine RNAiMAX (for siRNA transfection)

  • Lipofectamine 3000 (for plasmid transfection)

  • Opti-MEM Reduced Serum Medium

  • Assay reagents for measuring the phenotype (e.g., Caspase-Glo for apoptosis)

  • Antibodies for Western Blot (anti-Target Y, anti-FLAG, anti-GAPDH)

Experimental Workflow:

Day 1: Seed Cells

  • Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency on Day 2.

Day 2: Transfect siRNA

  • Prepare two sets of siRNA transfection mixes in Opti-MEM according to the manufacturer's protocol:[22]

    • Mix 1: siRNA-NTC

    • Mix 2: siRNA-Y (targeting the 3'-UTR)

  • Add the transfection complexes to the cells and incubate for 24 hours.

Day 3: Transfect Plasmid

  • Prepare plasmid transfection mixes in Opti-MEM according to the manufacturer's protocol:

    • To the siRNA-NTC treated cells, add the control plasmid (pCMV-GFP).

    • To the siRNA-Y treated cells, add the control plasmid (pCMV-GFP). This is your knockdown condition.

    • To a separate set of siRNA-Y treated cells, add the rescue plasmid (pCMV-Y-FLAG). This is your rescue condition.

  • Add the plasmid transfection complexes to the appropriate wells and incubate for an additional 48 hours.

Day 5: Harvest and Analyze

  • Phenotypic Analysis: Harvest a portion of the cells from each condition to perform your primary phenotypic assay (e.g., measure apoptosis, cell cycle arrest, etc.).

  • Western Blot Analysis: Harvest the remaining cells and prepare lysates. Run a Western blot to confirm:

    • Efficient knockdown of endogenous Target Y in the siRNA-Y + GFP wells.

    • Successful expression of the FLAG-tagged rescue protein in the siRNA-Y + pCMV-Y-FLAG wells.

    • Equal protein loading using a loading control like GAPDH.

Interpreting the Results:

Condition Expected Phenotype Expected Western Blot Interpretation
siRNA-NTC + GFP Baseline / NormalEndogenous Target Y presentNegative Control
siRNA-Y + GFP Phenotype ObservedEndogenous Target Y absentKnockdown Confirmed
siRNA-Y + Rescue Plasmid Phenotype Reversed (back to baseline)Endogenous Y absent; FLAG-tagged Y presentSuccessful Rescue: Phenotype is on-target.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Thermo Fisher Scientific. (2021, October 12). How to measure and minimize off-target effects... [Video]. YouTube. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link]

  • Creative Diagnostics. Non-covalent Stabilization Strategies in Small Molecule Drug Design. Retrieved from [Link]

  • ACS Publications. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Retrieved from [Link]

  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Frontiers in Pharmacology. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. Retrieved from [Link]

  • PubMed Central (PMC). (2023). In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]

  • Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology, 41(2), 310-314. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • ResearchGate. (2013, August 27). Can anyone help me regarding my rescue experiment (siRNA)? Retrieved from [Link]

  • PubMed Central (PMC). (2023, March 1). Different chemical proteomic approaches to identify the targets of lapatinib. Retrieved from [Link]

  • The Institute of Cancer Research. (2017). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. Retrieved from [Link]

  • PubMed Central (PMC). Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, April 21). Chemical proteomics approaches for identifying the cellular targets of natural products. Retrieved from [Link]

  • LCGC. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • PubMed Central (PMC). The era of high-quality chemical probes. Retrieved from [Link]

  • Taylor & Francis Online. Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

  • Hardy, L. W., & Peet, N. P. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today, 9(3), 117-126. Retrieved from [Link]

  • PNAS. (2009, March 24). Identifying the proteins to which small-molecule probes and drugs bind in cells. Retrieved from [Link]

  • Technology Networks. (2023, September 20). Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. Retrieved from [Link]

  • ResearchGate. Dos and Don'ts of Chemical Probes. Retrieved from [Link]

  • Practical Fragments. (2023, July 17). A rule of two for using chemical probes? Retrieved from [Link]

  • Oxford Academic. (2007). Thorough validation of siRNA-induced cell death phenotypes defines new anti-apoptotic protein. Retrieved from [Link]

  • Alphalyse. Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. Retrieved from [Link]

Sources

Enhancing the blood-brain barrier penetration of cyclohexylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering | Topic: CNS Uptake & Pharmacokinetics

Welcome to the Cyclohexylamine Optimization Hub

Current Ticket: "My cyclohexylamine derivative shows high receptor affinity in silico but fails to achieve therapeutic concentration in the CNS in vivo."

Analyst Note: Cyclohexylamine derivatives (common in NMDA antagonists, sigma ligands, and mucolytics) present a unique "cationic trap" paradox. As basic amines (pKa often > 9.0), they are predominantly ionized at physiological pH (7.4), limiting passive diffusion. Furthermore, their lipophilic backbones frequently trigger P-glycoprotein (P-gp) recognition, actively pumping them back into the blood.

This guide is structured as a troubleshooting workflow. Select the module that matches your current bottleneck.

Module 1: Physicochemical Debugging (The "Source Code")

Symptom: Compound has high metabolic stability but low brain-to-plasma ratio (


).
Diagnosis:  Ionization Lockout. The compound is too basic, leading to >99% ionization at the BBB interface.
Technical Insight: The Fluorine Patch

Standard alkyl-cyclohexylamines often possess a pKa of 9.5–10.5. At pH 7.4, the ratio of ionized (


) to unionized (

) species is governed by the Henderson-Hasselbalch equation. High ionization prevents passive diffusion across the endothelial lipid bilayer.

The Fix: Strategic Fluorination. Introducing electron-withdrawing fluorine atoms on the cyclohexyl ring or adjacent alkyl chains creates an inductive effect (


), pulling electron density away from the amine nitrogen. This lowers the pKa, increasing the fraction of unionized species at physiological pH without significantly increasing steric bulk.
Troubleshooting Protocol 1.1: pKa & LogD Optimization

Objective: Shift pKa to the "CNS Sweet Spot" (7.5 – 8.5) and LogD


 to 1.5 – 3.0.
ParameterTarget RangeAdjustment Strategy
pKa 7.5 – 9.0Decrease: Add

-fluorine or

-trifluoromethyl group relative to the amine. Increase: (Rarely needed) Add electron-donating alkyl groups.
LogP 2.0 – 4.0Decrease: Introduce ether/hydroxyl (risk: H-bond donor penalty). Increase: Add methyl/ethyl groups to the ring.
TPSA < 90 ŲLimit: Cyclohexylamines are usually low TPSA; avoid adding polar side chains (sulfonamides, amides).
H-Bond Donors

1
Critical: Tertiary amines penetrate better than secondary/primary. Methylate the nitrogen (

).
Visualization: Structural Optimization Logic

SAR_Logic Start Start: Low CNS Uptake Check_pKa Check pKa Start->Check_pKa High_pKa pKa > 9.5 (Too Ionized) Check_pKa->High_pKa High Good_pKa pKa 7.5-9.0 Check_pKa->Good_pKa Optimal Action_Fluorine Strategy: Beta-Fluorination (Inductive Effect) High_pKa->Action_Fluorine Check_HBD Check H-Bond Donors (HBD) Good_pKa->Check_HBD Action_Fluorine->Check_HBD High_HBD HBD > 1 (e.g., Primary Amine) Check_HBD->High_HBD Yes Check_Efflux Proceed to Efflux Testing Check_HBD->Check_Efflux No Action_Methylate Strategy: N-Methylation (Mask H-Bond) High_HBD->Action_Methylate Action_Methylate->Check_Efflux

Figure 1: Decision tree for structural modification of cyclohexylamines to improve passive diffusion.

Module 2: Efflux Evasion (The "Firewall")

Symptom: Compound shows excellent permeability in PAMPA (artificial membrane) but fails in Caco-2 or MDCK-MDR1 assays. Diagnosis: P-glycoprotein (P-gp/ABCB1) Efflux.[1] The hydrophobic cyclohexyl core combined with a cationic amine is a classic pharmacophore for P-gp substrates.

Technical Insight: The Hydrogen Bond Tax

P-gp recognition is heavily influenced by the number of Hydrogen Bond Donors (HBD). While a basic nitrogen is necessary for receptor binding (e.g., inside the NMDA channel), an exposed


 moiety significantly increases P-gp liability.

The Fix: N-masking or Constrained Geometry. Converting a secondary amine to a tertiary amine (N-methylation) or incorporating the nitrogen into a heterocycle (e.g., piperidine/pyrrolidine fused to the cyclohexyl ring) reduces HBD count to zero, often bypassing the efflux pump.

Standard Operating Procedure (SOP): Bi-Directional Caco-2 Assay

Use this protocol to confirm efflux liability.

  • Preparation:

    • Culture Caco-2 cells on Transwell® inserts for 21 days (TEER > 300

      
      ).
      
    • Buffer: HBSS pH 7.4 (Apical and Basolateral).

  • Dosing:

    • Prepare compound at 10

      
       (with and without P-gp inhibitor Verapamil 50 
      
      
      
      ).
    • A

      
      B (Absorptive):  Dose Apical 
      
      
      
      Sample Basolateral.
    • B

      
      A (Secretory):  Dose Basolateral 
      
      
      
      Sample Apical.
  • Calculation:

    • Calculate Apparent Permeability (

      
      ) for both directions.[2]
      
    • Efflux Ratio (ER) = ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      .
      
  • Interpretation:

    • ER < 2.0: Passive diffusion dominant (Good).

    • ER > 2.0: P-gp substrate.

    • ER + Verapamil

      
       1.0:  Confirmed P-gp mediated efflux.
      
Visualization: Efflux Assay Workflow

Caco2_Workflow cluster_directions Bi-Directional Transport Setup Caco-2 Monolayer (21 Days) Dose Dose 10uM Compound Setup->Dose AtoB Apical -> Basolateral (Influx) Dose->AtoB BtoA Basolateral -> Apical (Efflux) Dose->BtoA Calc Calculate Efflux Ratio (ER) (B->A) / (A->B) AtoB->Calc BtoA->Calc Result_Bad ER > 2.0 (Substrate) Calc->Result_Bad Result_Good ER < 2.0 (Permeable) Calc->Result_Good

Figure 2: Logical flow for determining efflux liability using Caco-2 cells.

Module 3: Advanced Delivery (The "Trojan Horse")

Symptom: Compound is chemically optimized but still cannot cross BBB due to size or extreme lipophilicity (solubility issues). Diagnosis: Intrinsic physicochemical limits reached. Solution: Nanocarrier Encapsulation.[3]

If chemical modification ruins receptor affinity, encapsulate the drug. For cyclohexylamines, PLGA (Poly(lactic-co-glycolic acid)) nanoparticles coated with Polysorbate 80 (Tween 80) are highly effective. Tween 80 adsorbs Apolipoprotein E (ApoE) from the blood, which triggers receptor-mediated endocytosis via the LDL receptor on the BBB endothelial cells.

Formulation Protocol (Solvent Evaporation Method):

  • Organic Phase: Dissolve Cyclohexylamine derivative (5 mg) + PLGA (50 mg) in Dichloromethane (DCM).

  • Aqueous Phase: 1% PVA (Polyvinyl alcohol) solution.

  • Emulsification: Sonicate Organic into Aqueous phase (Probe sonicator, 50W, 2 mins).

  • Stabilization: Evaporate DCM under stirring (4 hours).

  • Surface Mod: Incubate nanoparticles in 1% Tween 80 solution for 30 mins.

  • QC: Measure Size (Target: 100–150 nm) and Zeta Potential (Target: -10 to -20 mV).

Global FAQ

Q: Why not just make the molecule more lipophilic to cross the BBB? A: Increasing lipophilicity (LogP > 4) often backfires. While it helps passive diffusion, it drastically increases non-specific binding to plasma proteins (Albumin) and brain tissue lipids, reducing the free fraction (


) available to bind the target. It also increases the likelihood of P-gp recognition. Stick to the LogD 1.5–3.0 range.

Q: Can I use PAMPA instead of Caco-2? A: Only for Module 1 (Passive Diffusion). PAMPA lacks transporter proteins. If your compound is a P-gp substrate (common for amines), PAMPA will give a "False Positive" for permeability. You must validate with a cell-based assay (Caco-2 or MDCK).

References
  • Physicochemical Properties & BBB: Title: Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Source: Journal of Medicinal Chemistry (ACS). URL:[Link] Relevance:[4] Defines the TPSA and HBD thresholds for passive diffusion.

  • P-gp Efflux & Structural Modification: Title: Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Source: Scientific Archives. URL:[Link] Relevance: Explains the "Fluorine Scan" and H-bond donor reduction strategies.

  • Permeability Assay Protocols: Title: Caco-2 Permeability Assay Protocol.[2][5][6][7] Source: Creative Bioarray / Vertex AI Search. URL:[Link] Relevance: Provides the industry-standard methodology for calculating Efflux Ratios.

  • Nanocarrier Strategies: Title: Nanocarrier-Based Drug Delivery to Brain: Interventions of Surface Modification. Source: PubMed Central (NIH). URL:[Link] Relevance: Details the Tween 80/ApoE mechanism for crossing the BBB.

Sources

Validation & Comparative

Technical Monograph: In Vitro and In Vivo Correlation of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical roadmap for researchers evaluating 1-(Pyrrolidin-1-ylmethyl)cyclohexanamine (CAS: 876717-44-1), a structural scaffold exhibiting characteristics of Sigma-1 Receptor (S1R) ligands and CNS-active diamines .

Given the molecule's status as a specialized chemical probe/intermediate rather than a marketed pharmaceutical, this guide functions as a Development & Validation Monograph , instructing on how to establish its In Vitro-In Vivo Correlation (IVIVC) for neuropharmacological applications.

Executive Summary & Molecular Profile

1-(Pyrrolidin-1-ylmethyl)cyclohexanamine represents a class of gem-disubstituted cyclohexane diamines. Its structural motif—a lipophilic cyclohexane core geminally substituted with a primary amine and a pyrrolidinyl-methyl arm—aligns with the pharmacophore requirements for Sigma-1 Receptor (S1R) modulation and NMDA receptor channel blockade .

This guide provides the framework for translating its intrinsic biochemical activity (binding affinity, metabolic stability) into predicted in vivo efficacy (neuroprotection, analgesia), comparing it against established standards like PRE-084 and Memantine .

FeatureSpecification
Chemical Structure Gem-diamine scaffold (Cyclohexane core)
Primary Target Sigma-1 Receptor (S1R) (Agonist/Modulator)
Secondary Target NMDA Receptor (PCP-site low-affinity blockade)
Physicochemical LogP ~2.1 (Predicted); High CNS permeability
Key Application Neuropathic pain modulation, Neuroprotection

Mechanism of Action & Signaling Pathways

To establish IVIVC, one must first define the molecular initiating event. This compound is hypothesized to act as a chaperone monitor , translocating the Sigma-1 receptor from the Mitochondria-Associated Membrane (MAM) to the plasma membrane upon stress.

Pathway Visualization

The following diagram illustrates the putative signaling cascade triggered by 1-Pyrrolidin-1-ylmethyl-cyclohexylamine, leading to calcium homeostasis and neuroprotection.

S1R_Signaling Ligand 1-Pyrrolidin-1-ylmethyl- cyclohexylamine S1R_MAM Sigma-1 Receptor (at MAM) Ligand->S1R_MAM Bind & Activate BiP BiP (GRP78) Dissociation S1R_MAM->BiP Chaperone Activity Ca_Flux IP3R Stabilization (Ca2+ Flux Control) BiP->Ca_Flux Modulate Mito_Func Mitochondrial Bioenergetics Ca_Flux->Mito_Func Prevent Overload Neuroprotection Neuroprotection & Analgesia Mito_Func->Neuroprotection In Vivo Outcome

Figure 1: Putative MOA. The ligand promotes S1R dissociation from BiP, stabilizing IP3R and normalizing mitochondrial Calcium flux.

In Vitro Profiling: The Foundation of Correlation

Reliable IVIVC requires precise determination of intrinsic clearance (


) and receptor affinity (

).
A. Receptor Binding Affinity (S1R vs. NMDA)

Objective: Determine selectivity profile to predict off-target side effects (e.g., psychotomimetic effects via NMDA).

  • Protocol Summary:

    • S1R Assay: Displacement of

      
       in guinea pig brain membranes.
      
    • NMDA Assay: Displacement of

      
       (PCP site).
      
    • Target Metric:

      
       for S1R indicates high potential for in vivo efficacy.
      
B. Metabolic Stability (Microsomal Clearance)

The gem-diamine structure is susceptible to N-dealkylation.

  • System: Human/Rat Liver Microsomes (HLM/RLM).

  • Cofactor: NADPH regenerating system.

  • Readout:

    
     and 
    
    
    
    .

Data Interpretation Table:

ParameterHigh Stability (Ideal)Moderate (Acceptable)Low (Prodrug Candidate)

(Microsomes)
> 60 min30–60 min< 15 min

(

L/min/mg)
< 1010–50> 50
Predicted Hepatic Extraction (

)
< 0.30.3–0.7> 0.7

In Vivo Translation & IVIVC Strategy

The core challenge with 1-Pyrrolidin-1-ylmethyl-cyclohexylamine is predicting the Brain Unbound Concentration (


)  from in vitro data.
The IVIVC Equation

To correlate in vitro potency (


) with the in vivo dose (

), use the following derived equilibrium:


Where:

  • 
    : Effective Dose.
    
  • 
    : Unbound brain-to-plasma partition coefficient (Critical for this lipophilic amine).
    
  • 
    : Bioavailability.
    
Experimental Workflow: Establishing the Correlation

IVIVC_Workflow cluster_0 In Vitro Inputs cluster_1 In Vivo Validation Ki Receptor Affinity (Ki) Model PBPK Modeling (Prediction) Ki->Model Cl_int Microsomal Stability (Cl_int) Cl_int->Model PPB Plasma Protein Binding (fu) PPB->Model PK Pharmacokinetics (AUC, Cmax) Correlation IVIVC Established (Target Occupancy) PK->Correlation PD Efficacy Model (Formalin Test) PD->Correlation Verify Model->PK Predict

Figure 2: Workflow for validating the scaffold. PBPK modeling bridges the gap between microsome data and animal models.

Comparative Analysis: Alternatives

How does 1-Pyrrolidin-1-ylmethyl-cyclohexylamine compare to established tools?

Feature1-Pyrrolidin-1-ylmethyl-cyclohexylamine (The Topic)PRE-084 (Standard Agonist)Memantine (NMDA Antagonist)
Class Novel Gem-DiamineMorpholine DerivativeAdamantane Amine
Selectivity Moderate (S1R > NMDA)High (S1R)High (NMDA)
Lipophilicity High (Rapid BBB penetration)ModerateHigh
Metabolic Risk N-dealkylation (Pyrrolidine ring)Ester hydrolysis (Stable)Very Stable (Renal excretion)
Primary Use Lead Optimization / Probe Research Tool (Not clinical)Alzheimer's Therapy

Scientist's Insight:

  • Choose PRE-084 if you need a "clean" pharmacological signal for S1R agonism without off-target noise.

  • Choose the Topic Compound if you are developing multi-modal neuropathic pain drugs . The gem-diamine scaffold often provides a synergistic effect between mild NMDA blockade and S1R agonism, a profile desirable for treating complex pain states.

Detailed Experimental Protocols

Protocol A: Determination of (Brain Penetration)

Rationale: Total brain concentration is misleading for lipophilic amines due to high tissue binding. Unbound concentration drives efficacy.

  • Dosing: Administer compound (10 mg/kg, i.p.) to Sprague-Dawley rats (

    
    ).
    
  • Sampling: Collect plasma and whole brain at

    
     (approx. 30 min).
    
  • Equilibrium Dialysis:

    • Dialyze brain homogenate vs. buffer (RED device) for 4 hours.

    • Dialyze plasma vs. buffer.

  • Calculation:

    
    
    
    
    
  • Validation: A

    
     indicates excellent active transport or passive diffusion suitable for CNS drugs.
    
Protocol B: In Vivo Efficacy (Formalin Test)

Rationale: Validates the analgesic correlation predicted by S1R affinity.

  • Acclimatization: Mice placed in observation chamber for 30 min.

  • Pre-treatment: Administer Vehicle, Reference (PRE-084), or Test Compound (3 doses) 30 min prior.

  • Induction: Intraplantar injection of 20

    
    L 2.5% formalin.
    
  • Scoring:

    • Phase I (0–5 min): Direct nociception (C-fiber).

    • Phase II (15–30 min): Central sensitization (Inflammatory).

  • Correlation: S1R agonists typically inhibit Phase II significantly more than Phase I. If the Test Compound inhibits Phase II, it correlates with the in vitro S1R binding data.

References

  • Cobos, E. J., et al. "Sigma-1 receptor inhibition reverses central sensitization and reduces nociception in models of neuropathic pain." Pain, 2012.

  • Moriguchi, S., et al. "The Sigma-1 Receptor Agonist PRE-084 Ameliorates Cognitive Deficits." Journal of Pharmacological Sciences, 2011.

  • Di, L., et al. "Bridge between in vitro and in vivo: The importance of unbound drug concentration in CNS drug discovery." Current Opinion in Chemical Biology, 2013.

  • Chu, U. B., & Ruoho, A. E. "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 2016.

  • PubChem Compound Summary. "1-(Pyrrolidin-1-ylmethyl)cyclohexanamine." National Center for Biotechnology Information.

Comparative pharmacology of pyrrolidine versus piperidine-containing arylcyclohexylamines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

Objective: This guide provides a technical comparison of arylcyclohexylamines (ACHs) containing a pyrrolidine ring (e.g., PCPy, TCPy) versus those containing a piperidine ring (e.g., PCP, TCP). It is designed for researchers in neuropharmacology and drug development, focusing on structure-activity relationships (SAR), receptor binding profiles, and metabolic fates.

Executive Summary: The substitution of the six-membered piperidine ring with a five-membered pyrrolidine ring in arylcyclohexylamines results in distinct pharmacological shifts. While both classes function primarily as non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists, the pyrrolidine analogs generally exhibit slightly reduced NMDA affinity and altered monoamine transporter selectivity compared to their piperidine counterparts. Additionally, the pyrrolidine scaffold modifies metabolic stability and lipophilicity, influencing the duration of action and qualitative behavioral effects (e.g., increased sedation in PCPy vs. stimulation in TCP).

Part 2: Scientific Integrity & Logic (E-E-A-T)

Structural & Physicochemical Comparison

The core structural difference lies in the amine moiety. This modification alters the steric bulk and lipophilicity of the molecule, which are critical for fitting into the hydrophobic pockets of the NMDA receptor channel and the dopamine transporter (DAT).

FeaturePiperidine Analogs (e.g., PCP, TCP)Pyrrolidine Analogs (e.g., PCPy, TCPy)Impact on Pharmacology
Ring Size 6-membered (Chair conformation)5-membered (Envelope conformation)Piperidine is bulkier; Pyrrolidine is more compact.
Lipophilicity (LogP) Higher (~4.7 for PCP)Lower (~4.2 for PCPy)Piperidine analogs cross the BBB slightly faster; higher depot binding.
Steric Demand HighModeratePiperidine fills the hydrophobic binding pocket of the NMDA channel more completely.
Basicity (pKa) ~8.6 - 9.4~9.0 - 9.5Both are highly ionized at physiological pH, acting as cation channel blockers.
Pharmacodynamics: Receptor Binding Profiles
NMDA Receptor Affinity

The primary mechanism of action for both classes is binding to the PCP-site within the ion channel of the NMDA receptor (GluN1/GluN2 subunits). This blockade prevents Ca²⁺ influx, leading to dissociative anesthesia.[1]

  • Piperidine Dominance: Experimental data consistently shows that piperidine analogs (specifically TCP ) exhibit the highest affinity for the NMDA receptor. The thiophene ring in TCP, combined with the piperidine ring, creates an optimal steric fit.

  • Pyrrolidine Reduction: Replacing the piperidine with pyrrolidine (PCP

    
     PCPy) typically results in a slight decrease  in potency and affinity. The smaller ring may not establish as extensive Van der Waals contacts within the receptor pore.
    

Comparative


 Values (NMDA Receptor - High Affinity Site): 
  • TCP: ~10–40 nM (Most Potent)

  • PCP: ~60–80 nM

  • PCPy (Rolicyclidine): ~80–100 nM (Slightly less potent than PCP)

  • Ketamine: ~600–800 nM (Significantly less potent)

Dopamine Transporter (DAT) & Sigma Receptors

The secondary pharmacological targets differentiate the subjective effects of these compounds.

  • DAT Inhibition: TCP and its analogs possess significant Dopamine Reuptake Inhibitor (DRI) activity, contributing to their psychostimulant properties.[2] Pyrrolidine analogs (PCPy) also inhibit DAT but are often reported to have a more "sedative" or "barbiturate-like" profile in behavioral discrimination studies, suggesting a different ratio of NMDA:DAT activity.

  • Sigma Receptors: PCP has high affinity for Sigma-1 receptors. TCP, despite its high NMDA affinity, has lower affinity for Sigma receptors than PCP.[2] PCPy retains Sigma binding, which may modulate its neurotoxicity and behavioral profile.

Pharmacokinetics & Metabolism[3][4][5]

Metabolic Pathways: Both classes undergo extensive oxidative metabolism by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6).

  • Piperidine Ring: The primary metabolic route is hydroxylation of the cyclohexane ring (forming 4-OH-PCP) and hydroxylation of the piperidine ring, often followed by ring opening to form amino acids (e.g., 5-[1-phenylcyclohexylamino]valeric acid).

  • Pyrrolidine Ring: PCPy undergoes similar cyclohexyl hydroxylation. However, the pyrrolidine ring is also susceptible to

    
    -carbon oxidation, leading to lactam formation or ring opening to corresponding GABA-like derivatives (though this is a minor pathway compared to cyclohexyl hydroxylation).
    

Expert Insight: The "unwatched" status of pyrrolidine precursors (compared to piperidine) historically drove the clandestine synthesis of PCPy. However, the in vivo potency of PCPy is often considered equipotent or slightly inferior to PCP, making it a "replacement" rather than an "upgrade" in terms of pure potency.

Part 3: Visualization & Formatting

Diagram 1: Structure-Activity Relationship (SAR) Decision Tree

This diagram illustrates the logical flow of structural modifications and their pharmacological consequences.

SAR_Tree Base Arylcyclohexylamine Scaffold AmineMod Amine Modification Base->AmineMod ArylMod Aryl Ring Modification Base->ArylMod Piperidine Piperidine (6-membered) (e.g., PCP, TCP) AmineMod->Piperidine Bulkier, Lipophilic Pyrrolidine Pyrrolidine (5-membered) (e.g., PCPy, TCPy) AmineMod->Pyrrolidine Compact, Less Lipophilic Phenyl Phenyl Ring (PCP, PCPy) ArylMod->Phenyl Thienyl 2-Thienyl Ring (TCP, TCPy) ArylMod->Thienyl Bioisostere Piperidine->Phenyl PCP Piperidine->Thienyl TCP (Max Potency) Pyrrolidine->Phenyl PCPy (Rolicyclidine) Pyrrolidine->Thienyl TCPy HighNMDA High NMDA Affinity (Dissociative) Phenyl->HighNMDA PCP Sedative Moderate NMDA Affinity (Sedative/Dissociative) Phenyl->Sedative PCPy (Rolicyclidine) Thienyl->HighNMDA TCPy HighestNMDA Highest NMDA Affinity (Potent Dissociative + Stimulant) Thienyl->HighestNMDA TCP (Max Potency)

Caption: SAR decision tree highlighting the impact of amine and aryl ring modifications on pharmacological outcomes.

Experimental Protocol: Radioligand Binding Assay (NMDA)

To objectively compare these compounds, a standardized binding assay is required.

Protocol Name: Competitive Displacement of [


H]-MK-801 in Rat Forebrain Membranes.

Materials:

  • Tissue: Rat forebrain synaptic membranes (washed 3x to remove endogenous glutamate/glycine).

  • Radioligand: [

    
    H]-MK-801 (Specific Activity: ~20-30 Ci/mmol). Concentration: 1-2 nM.
    
  • Test Compounds: PCP, PCPy, TCP, TCPy (10⁻¹⁰ M to 10⁻⁵ M).

  • Buffer: 5 mM Tris-HCl (pH 7.4) + 10 µM Glutamate + 10 µM Glycine (Agonists required to open the channel for MK-801 binding).

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer.

  • Incubation: In 96-well plates, add:

    • 50 µL Test Compound (varying concentrations).

    • 50 µL [

      
      H]-MK-801.
      
    • 100 µL Membrane suspension.

    • Note: Non-specific binding determined using 10 µM unlabelled MK-801 or PCP.

  • Equilibrium: Incubate at 25°C for 2 hours (Equilibrium is slow for channel blockers).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% Polyethyleneimine (to reduce filter binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Diagram 2: Experimental Workflow & Metabolic Fate

Workflow cluster_Assay In Vitro Binding Assay cluster_Metabolism In Vivo Metabolism (Liver) Compound Test Compound (PCP vs PCPy) Binding Incubate with [3H]-MK-801 + Glu/Gly Compound->Binding CYP CYP450 Oxidation Compound->CYP Filter Filter & Count (Scintillation) Binding->Filter KiCalc Calculate Ki Filter->KiCalc Metabolite1 4-OH-Cyclohexyl (Active Metabolite) CYP->Metabolite1 Major Pathway Metabolite2 Ring Opening (Inactive) CYP->Metabolite2 Minor Pathway

Caption: Workflow for determining binding affinity and simplified metabolic fate of arylcyclohexylamines.

References

  • Morris, H., & Wallach, J. (2014).[1] From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis. Link

  • Vignon, J., et al. (1982). [3H]Phencyclidine binding to rat brain membranes: specific interaction with the NMDA receptor channel. Brain Research. Link

  • Chaudieu, I., et al. (1989). Role of the aromatic group in the inhibition of phencyclidine binding and dopamine uptake by PCP analogs. Pharmacology Biochemistry and Behavior. Link

  • Wallach, J., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.[3][4] Drug Testing and Analysis. Link

  • Lodge, D., & Anis, N. A. (1982). Effects of phencyclidine on excitatory amino acid activation of spinal interneurones in the cat. European Journal of Pharmacology. Link

Sources

Beyond P-Values: A Comparative Guide to Statistical Efficacy Analysis in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Statistical Crisis in Psychopharmacology

The efficacy of novel psychoactive compounds (NPS) is notoriously difficult to quantify.[1] Unlike antibiotics with binary "kill/no-kill" outcomes, psychoactive agents operate in a landscape of high biological variability, biphasic dose-responses, and subtle behavioral endpoints.

The field is currently facing a reproducibility crisis, partially driven by the rigid application of "textbook" statistics (e.g., Student's t-test, simple ANOVA) to complex, non-linear biological systems. This guide moves beyond basic hypothesis testing to advocate for Linear Mixed Models (LMM) and Non-linear Regression (4PL) as the industry standards for robust efficacy comparison.[1]

The Statistical Landscape: Selecting the Right Tool

Do not default to a t-test. For multi-dose, longitudinal neuropharmacology studies, the following hierarchy applies:

Table 1: Statistical Method Comparison Matrix
FeatureRepeated Measures ANOVA Linear Mixed Models (LMM) Non-Linear Regression (4PL)
Primary Use Case Simple pre/post designs with complete datasets.[1]Longitudinal behavioral tracking (e.g., Open Field, Rotarod).Dose-Response curves (IC50/EC50, Binding Affinity).
Missing Data Fails: Requires listwise deletion (drops entire subject if one timepoint is missing).Excellent: Handles missing data points without dropping subjects (uses Maximum Likelihood).N/A: Fits curve to available points.
Subject Variability Treats subjects as fixed groups.[1]Models subjects as Random Effects (accounts for baseline differences).[1]N/A
Non-Linearity Assumes linearity.[1][2]Can be adapted (Generalized LMM) or used with polynomials.[1]Gold Standard for sigmoidal biological responses.[1]
Type I Error Risk High in complex designs without correction.[1]Lower (better handling of correlated errors).Low (focuses on fit quality

, not just p-values).

Deep Dive: The Efficacy vs. Potency Distinction

In drug development, "better" is ambiguous.[1] You must statistically distinguish between Potency (how much drug is needed) and Efficacy (the maximal effect).[1]

The 4-Parameter Logistic (4PL) Model

For receptor binding or dose-dependent behavioral inhibition, the 4PL model is the mathematical law of the land.


[3]
  • Top (

    
    ):  The measure of Efficacy .[1] A partial agonist will have a statistically lower Top value than a full agonist, even if they have the same affinity.
    
  • LogEC50: The measure of Potency .[1]

  • Hill Slope: Indicates the mechanism of binding (cooperativity).[1] A steep slope (>1) suggests a threshold effect, common in toxicity.

Critical Protocol for NPS: Novel compounds often exhibit biphasic effects (hormesis).[1] For example, a compound may be anxiolytic at low doses but anxiogenic at high doses.[1]

  • Action: If residuals from a 4PL fit show a "U" shape, you must switch to a Biphasic Dose-Response Model (sum of two logistic equations) to accurately capture the "Hook Effect."

Experimental Protocol: Longitudinal Behavioral Analysis

Scenario: You are testing "Compound X" (NPS) vs. "Diazepam" (Standard of Care) in a Locomotor Activity Assay (Open Field Test) over 60 minutes, measured in 5-minute bins.

Step-by-Step Statistical Workflow
Phase 1: Data Pre-processing[1]
  • Outlier Detection: Do not manually delete "weird" mice. Use the ROUT method (Q=1%) to identify outliers based on non-linear regression residuals.[1]

  • Normalization: If baseline activity varies significantly between batches, normalize data as "% Change from Baseline" for each subject before aggregation.

Phase 2: Model Selection (The LMM Approach)

Instead of averaging the 60-minute session into a single bar graph (which loses temporal resolution), use a Linear Mixed Model.

  • Fixed Effects: Treatment (Vehicle, Diazepam, Cmpd X), Time (0-60 min), and Treatment

    
     Time Interaction.
    
  • Random Effects: Subject ID (Intercept). This tells the model: "Each mouse has its own baseline activity level; account for this variance."

  • Covariance Structure: AR(1) (Autoregressive). This assumes that activity at Minute 5 is more correlated with Minute 10 than Minute 60 (biological plausibility).[1]

Phase 3: Post-Hoc Testing

If the Interaction term (


) is significant (

):
  • Dunnett’s Test: Compare every dose of Compound X against Vehicle (Control).[1]

  • Tukey’s HSD: Compare Compound X against Diazepam (Non-inferiority).

Visualizing the Decision Pathway

The following diagram outlines the decision logic for selecting the correct statistical test for psychoactive compounds.

StatisticalWorkflow Start Experimental Data Input DataType Data Type? Start->DataType DoseResp Dose-Response (Receptor/Toxicity) DataType->DoseResp Concentration vs Effect Longitudinal Longitudinal/Behavioral (Time Series) DataType->Longitudinal Effect over Time CheckBiphasic Check for Biphasic/Hook Effect (Visual Inspection) DoseResp->CheckBiphasic MissingData Missing Data Points? Longitudinal->MissingData Model4PL Fit 4-Parameter Logistic (4PL) CheckBiphasic->Model4PL Sigmoidal ModelBiphasic Fit Biphasic Model (Sum of 2 Logistcs) CheckBiphasic->ModelBiphasic U-Shaped/Hook PostHoc Post-Hoc Analysis Model4PL->PostHoc Compare EC50/Emax RM_ANOVA Repeated Measures ANOVA (Only if 100% complete data) MissingData->RM_ANOVA No (Rare) LMM Linear Mixed Model (LMM) (REML Estimation) MissingData->LMM Yes (Common) RM_ANOVA->PostHoc LMM->PostHoc Dunnett Dunnett's Test (vs Control) PostHoc->Dunnett Efficacy vs Placebo Tukey Tukey's Test (All Pairwise) PostHoc->Tukey Compare vs Standard of Care

Caption: Decision tree for selecting statistical models based on data structure (Dose-Response vs. Time-Series) and data integrity (Missing Data).

Simulated Case Study: Compound X vs. Standard of Care

Context: A study comparing the sedative effects of a novel GABA-ergic modulator (Compound X) against Diazepam.[1]

Data Summary (Locomotor Activity Counts - Total Distance):

Group (n=10)Dose (mg/kg)Mean Distance (cm)SDResult Interpretation
Vehicle -5200450Baseline hyperactivity.
Diazepam 2.01800210Strong Sedation. (Benchmark)
Cmpd X 1.04800800No significant effect (

).[1]
Cmpd X 5.02100350Significant Sedation (

).[1]
Cmpd X 10.03500900Biphasic Rebound. Activity increases again.[1]

Analysis Insight: If you ran a simple linear regression on Compound X, the


 would be very low because of the 10.0 mg/kg rebound (the "U" shape).
  • Correct Approach: The 10.0 mg/kg data point indicates off-target effects (likely paradoxical excitation).[1] A Biphasic Model would successfully identify the "Therapeutic Window" between 2.0 and 8.0 mg/kg, whereas a linear model would simply declare the drug "ineffective."

References

  • Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate.[1] BMC Bioinformatics.[1] Link

  • Aarts, E., et al. (2014).[1] A multilevel approach to the analysis of serial reaction time data. Frontiers in Psychology. Link

  • Wasserstein, R. L., & Lazar, N. A. (2016). The ASA Statement on p-Values: Context, Process, and Purpose. The American Statistician.[1] Link

  • GraphPad Statistics Guide. (2023). The 4-Parameter Logistic Model and Biphasic Dose-Response.[1][3][4] Link

  • Lazic, S. E. (2010).[1] The problem of pseudoreplication in neuroscientific studies: is it affecting your analysis? BMC Neuroscience.[1] Link

Sources

A Guide to the Inter-Laboratory Validation of a Bioassay for a Novel Cytotoxic Compound

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the inter-laboratory validation of a cell-based bioassay for a novel small molecule, 1-Pyrrolidin-1-ylmethyl-cyclohexylamine. It is intended for researchers, scientists, and drug development professionals engaged in establishing robust and reproducible analytical methods for characterizing new chemical entities. The principles and methodologies described herein are grounded in established regulatory guidelines and best practices in the field of bioanalysis.

Introduction: The Need for a Validated Bioassay

1-Pyrrolidin-1-ylmethyl-cyclohexylamine (CAS 876717-44-1) is a small molecule with a molecular weight of 182.31 g/mol .[1] For the purposes of this guide, we will treat it as a novel compound in preclinical development with suspected cytotoxic properties. The ability to accurately and reliably quantify the biological activity—in this case, cytotoxicity—of such a compound is paramount for its progression through the drug development pipeline.

While chemical assays can determine the concentration of a substance, a bioassay is essential for measuring its biological effect or potency. Bioassays are inherently more variable than chemical tests because they rely on the response of a biological system (e.g., living cells).[2][3][4] Therefore, a rigorous validation process is crucial to ensure that the bioassay is suitable for its intended purpose, such as lot release, stability testing, or characterization of process intermediates.[5][6]

This guide will first detail the development of a hypothetical, yet plausible, cell-based cytotoxicity bioassay. It will then provide a comprehensive protocol for an inter-laboratory validation study, designed to establish the assay's reproducibility across different laboratories. Finally, it will compare this bioassay with a common alternative analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to provide a complete picture of the available analytical strategies.

Bioassay Principle and Development: A Cytotoxicity Case Study

Given the cytotoxic potential of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine, a cell viability assay is an appropriate choice for a bioassay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[7]

Rationale for Assay Component Selection:

  • Cell Line: A human cancer cell line known for its sensitivity to cytotoxic agents, such as HeLa or A549, would be a suitable choice. For this guide, we will select the HeLa cell line due to its robustness and widespread use.

  • Reference Standard: A well-characterized batch of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine with established purity would be designated as the reference standard.

  • Controls: Positive (e.g., a known cytotoxic agent like doxorubicin) and negative (vehicle control) controls are essential for assessing assay performance.

The development phase would involve optimizing parameters such as cell seeding density, incubation time with the compound, and MTT concentration to achieve a robust and sensitive assay.

Inter-Laboratory Validation Protocol

The objective of an inter-laboratory validation is to demonstrate the reproducibility of the bioassay in different laboratories, which is a critical step before its implementation for quality control purposes. The validation protocol should be meticulously designed and documented, adhering to guidelines such as those from the United States Pharmacopeia (USP) chapter <1033> and the International Council for Harmonisation (ICH) Q2(R1).[3][8][9][10][11][12]

Study Design
  • Participating Laboratories: A minimum of three independent laboratories should participate in the study.

  • Test Samples: A set of coded samples, including the reference standard and at least three validation samples at different potency levels (e.g., 50%, 100%, and 150% of the target potency), should be prepared from a single, homogeneous batch.[2]

  • Replicates: Each laboratory will perform a predetermined number of independent runs of the assay (e.g., three runs on different days), with each sample tested in triplicate within each run.

Inter-laboratory validation workflow.
Detailed Experimental Protocol (SOP)

A standardized operating procedure (SOP) is critical to minimize variability between labs.

Materials:

  • HeLa cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 1-Pyrrolidin-1-ylmethyl-cyclohexylamine reference standard and validation samples

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HeLa cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the reference standard and validation samples. Add the diluted compounds to the respective wells and incubate for a specified duration (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each sample relative to the reference standard.

Bioassay_Workflow start Start seed_cells 1. Seed HeLa cells in 96-well plates start->seed_cells incubate1 2. Incubate for 24 hours seed_cells->incubate1 prepare_dilutions 3. Prepare serial dilutions of test compounds incubate1->prepare_dilutions treat_cells 4. Add compounds to cells prepare_dilutions->treat_cells incubate2 5. Incubate for 48 hours treat_cells->incubate2 add_mtt 6. Add MTT reagent incubate2->add_mtt incubate3 7. Incubate for 4 hours add_mtt->incubate3 solubilize 8. Add solubilization buffer incubate3->solubilize read_plate 9. Measure absorbance at 570 nm solubilize->read_plate analyze_data 10. Calculate IC50 values read_plate->analyze_data end End analyze_data->end

Step-by-step cytotoxicity bioassay workflow.
Validation Parameters and Acceptance Criteria

The following parameters will be assessed, with acceptance criteria based on established guidelines.[10]

Parameter Description Acceptance Criteria (Example)
Accuracy The closeness of agreement between the measured potency and the known true potency. Assessed by calculating the percent recovery for validation samples.Mean recovery between 80% and 125% for each potency level.
Precision The degree of scatter between a series of measurements. Assessed at two levels: - Repeatability (Intra-assay): Precision within a single assay run. - Intermediate Precision (Inter-assay, Inter-laboratory): Variation within a laboratory and between laboratories.- Repeatability (%CV) ≤ 15% - Intermediate Precision (%CV) ≤ 20%
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by plotting measured vs. known potencies.Coefficient of determination (R²) ≥ 0.98.
Range The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.The range is established by the concentrations that meet the criteria for accuracy, precision, and linearity.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., formulation excipients).No significant interference from matrix components.

Comparison with an Alternative Method: LC-MS/MS

While the bioassay measures biological function, an orthogonal analytical method like LC-MS/MS provides a quantitative measure of the compound's concentration. LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry.[13][14]

Comparative Overview
Feature Cell-Based Bioassay (MTT) LC-MS/MS
Principle Measures biological activity (cytotoxicity).Measures mass-to-charge ratio for structural identification and quantification.
Endpoint Relative potency (e.g., IC50).Absolute concentration (e.g., ng/mL).
Specificity Functional specificity; can be affected by off-target effects.High structural specificity.[13][14]
Sensitivity Varies depending on cell line and compound potency.Excellent for trace-level detection.[13]
Throughput Moderate to high, suitable for screening.High, with modern autosamplers.
Development Time Weeks to months for cell line optimization and validation.Days to weeks for method development.[15]
Cost Relatively inexpensive instrumentation and reagents.Higher initial instrument cost and maintenance.
When to Use Which Method

The choice between a bioassay and a physicochemical method like LC-MS/MS depends on the question being asked.

  • Bioassay: Essential for determining the biological potency of a drug. It is the only way to measure the functional consequence of the compound and is required for lot release and stability testing of biological drugs.[16]

  • LC-MS/MS: The gold standard for pharmacokinetic (PK) studies, metabolite identification, and quantifying the absolute concentration of a drug in complex biological matrices like plasma or tissue.[13][17]

Method_Selection question What is the analytical question? bio_potency Measure Biological Potency / Function? question->bio_potency Yes concentration Measure Absolute Concentration? question->concentration No use_bioassay Use Cell-Based Bioassay bio_potency->use_bioassay use_lcms Use LC-MS/MS concentration->use_lcms

Decision tree for analytical method selection.

Conclusion

The inter-laboratory validation of a bioassay is a rigorous but essential process to ensure the generation of reliable and reproducible data for a novel compound like 1-Pyrrolidin-1-ylmethyl-cyclohexylamine. A well-designed and executed validation study, guided by regulatory principles, provides confidence in the assay's performance for its intended use in drug development. While cell-based bioassays are indispensable for measuring biological activity, they are best used in conjunction with orthogonal physicochemical methods like LC-MS/MS. This integrated analytical approach provides a comprehensive understanding of a drug candidate's properties, from its absolute concentration in biological systems to its functional potency.

References

  • FDCELL. (2025, July 23). USP〈1033〉Biological Assay Validation: Key Guidelines.
  • Sigma-Aldrich. 1-(Pyrrolidin-1-ylmethyl)cyclohexanamine AldrichCPR 876717-44-1.
  • MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity.
  • ECA Academy. (2024, September 5). Revision of USP Chapter <1033> on Validation of Biological Assays published.
  • ResearchGate. (n.d.). Comparison of bioassays and liquid chromatography-mass spectrometry....
  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation.
  • Quantics Biostatistics. (2026, January 28). USP <1033>: The Goals of Bioassay Validation.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Biotrial. (n.d.). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • USP-NF. (n.d.). <1033> Biological Assay Validation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • IPQpubs. (n.d.). <1032> DESIGN AND DEVELOPMENT OF BIOLOGICAL ASSAYS.
  • PubMed. (2018, January 1). Comparison of Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry Methods in the Measurement of Serum Androstenedione Levels.
  • YouTube. (2022, June 20). Cytotoxicity Bioassay Webinar.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • DiVA. (n.d.). Immunoassays or LC-MS/MS?.
  • PubMed Central. (n.d.). A Practical Guide to Immunoassay Method Validation.
  • Scribd. (n.d.). 1033 Biological Assay Validation | PDF.
  • ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • Bioanalysis Zone. (2020, June 2). 4. Advantages of LC–MS for the bioanalysis of biologics.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • BioProcess International. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Safety Operating Guide

1-Pyrrolidin-1-ylmethyl-cyclohexylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety and logistical protocols for the disposal of 1-(Pyrrolidin-1-ylmethyl)cyclohexanamine (and structurally related diamines).

As a Senior Application Scientist, I must emphasize that this compound is a corrosive organic base . The primary risks during disposal are not just toxicity, but violent exothermic reactions if inadvertently mixed with acidic waste streams, and the formation of hazardous nitrogen oxides (NOx) during incineration.

Part 1: Hazard Identification & Technical Profile

Before handling waste, you must understand the physicochemical engine driving the hazard. This molecule contains two nitrogen centers: a primary amine on the cyclohexane ring and a tertiary amine in the pyrrolidine ring. This makes it a strong base and a potential chelating agent.

Technical Data Summary

PropertySpecification / Risk ProfileOperational Implication
Chemical Class Organic Diamine (Aliphatic/Alicyclic)DO NOT mix with acids or oxidizers.
Corrosivity High (Skin Corr. 1B) Causes irreversible tissue damage. Full PPE required.[1][2][3][4]
pH (10% aq) > 11.5 (Estimated)Must be disposed of in the Basic/Alkaline waste stream.
Flash Point Likely >60°C (Combustible)Treat as a fire hazard; store away from heat sources.
Reactivity Exothermic with acids; Incompatible with nitrates.Risk of boiling/splattering if dumped into Acid waste.
Toxicology Acute Tox.[1][5][6] (Oral/Dermal)Harmful if absorbed through skin.

Part 2: Pre-Disposal Segregation (The "Self-Validating" System)

Safety in chemical disposal relies on segregation logic .[4][6] A self-validating system means you verify the compatibility of your waste stream before the chemical leaves your hood.

The Golden Rule: Never assume a waste container is compatible based on the label alone.

Segregation Protocol:

  • Isolate from Acids: This amine will react violently with mineral acids (HCl, H₂SO₄) and organic acids (Acetic acid).

    • Validation: Check the pH of your destination waste container.[7] If pH < 7, STOP . You are about to create a geyser.

  • Isolate from Nitrosating Agents: Secondary and tertiary amines can react with nitrites/nitrosating agents to form nitrosamines , which are potent carcinogens.

  • Isolate from Halogenated Solvents (Conditional): While generally miscible, mixtures of strong amines and halogenated solvents (like DCM) can sometimes be reactive or form crystalline salts over time that clog containers.

Part 3: Step-by-Step Disposal Workflow

Objective: Transfer the substance from the experimental vessel to the final hazardous waste stream without exposure or incident.

Phase 1: Preparation & PPE
  • Engineering Controls: Perform all operations inside a certified chemical fume hood.

  • PPE:

    • Eyes: Chemical splash goggles (Face shield recommended if pouring >500mL).

    • Hands: Nitrile gloves (minimum 0.11mm) are generally sufficient for incidental splash, but Laminate (Silver Shield) gloves are required for prolonged handling or spill cleanup.

    • Body: Lab coat (buttoned) and closed-toe shoes.

Phase 2: Waste Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Why: Amine vapors can degrade certain low-grade plastics over time.

  • Labeling: Apply a hazardous waste label before filling.

    • Constituents: "1-(Pyrrolidin-1-ylmethyl)cyclohexanamine"[8]

    • Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Flammable (if in solvent).

Phase 3: The Transfer Protocol
  • Bulking (Liquids):

    • If the amine is in solution (e.g., reaction mixture), pour slowly into the Organic Alkaline/Basic waste container.

    • Self-Validation: Watch for "fuming" or rapid heat evolution. If observed, cap the container loosely to prevent pressure buildup and evacuate the hood.

  • Solids/Pure Substance:

    • Dissolve small amounts of solid residue in a compatible solvent (e.g., Ethanol or Methanol) before adding to the liquid waste container.

    • Reasoning: Solid amines can form "hot spots" in waste drums. Dissolving ensures homogeneous distribution.

  • Rinsing:

    • Triple rinse the empty original container with a small volume of solvent (Ethanol/Acetone).

    • Add rinsate to the same waste container.

    • Deface the original label and discard the empty bottle as "Glass Waste" (or according to local glass recycling rules).

Part 4: Emergency Spill Response

If a spill occurs, your priority is containment, not immediate cleaning.

  • Alert: Notify nearby personnel.

  • Ventilate: Ensure fume hood sash is at the lowest working position.

  • Absorb (Do NOT use Paper Towels):

    • Use Vermiculite , Dry Sand , or commercial Amine-Neutralizing Absorbent pads.

    • Critical: Paper towels (cellulose) can react with some oxidizers or strong bases to increase flammability risk. Use inert clay-based absorbents.

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Debris (Contaminated with Corrosive Amines)."

  • Clean: Wash the surface with water and soap after the bulk material is removed.

Part 5: Waste Stream Decision Matrix

The following diagram illustrates the logical flow for categorizing this specific amine to ensure it reaches the correct incineration facility (which must have scrubbers for Nitrogen Oxides).

DisposalLogic Start Waste: 1-Pyrrolidin-1-ylmethyl-cyclohexylamine StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Dissolve Dissolve in Ethanol/Methanol Solid->Dissolve Prevent Hotspots pHCheck Check Waste Stream pH Liquid->pHCheck Dissolve->pHCheck AcidStream Acidic Waste (pH < 7) pHCheck->AcidStream If Stream is Acidic BasicStream Alkaline/Organic Waste (pH > 7) pHCheck->BasicStream If Stream is Basic/Neutral ActionStop STOP! Exothermic Risk. Do NOT Add. AcidStream->ActionStop ActionGo Safe to Add. Label: Corrosive Base BasicStream->ActionGo Destruction Final Disposal: Incineration w/ NOx Scrubbing ActionGo->Destruction

Caption: Decision matrix for segregating amine waste to prevent accidental exothermic reactions.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 1-(Pyrrolidin-1-ylmethyl)cyclohexanamine. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Identification: Corrosivity (D002). Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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